(R)-4-(1-Aminoethyl)aniline dihydrochloride
Description
BenchChem offers high-quality (R)-4-(1-Aminoethyl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-(1-Aminoethyl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZGSNSUNOPNF-QYCVXMPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660903 | |
| Record name | 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65645-32-1 | |
| Record name | 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-4-(1-Aminoethyl)aniline dihydrochloride physical properties
The following technical guide is structured to serve as a definitive reference for researchers and process chemists working with (R)-4-(1-Aminoethyl)aniline dihydrochloride . This document synthesizes physicochemical data, synthetic logic, and analytical protocols into a cohesive workflow.
Role: Key Chiral Intermediate for Rho-Kinase (ROCK) Inhibitors (e.g., Ripasudil)
Chemical Identity & Structural Analysis
This compound is a diamine salt featuring a chiral center at the benzylic position. Its dual-amine functionality (anilinic and aliphatic) creates distinct pKa zones, critical for pH-dependent extraction and purification strategies.
| Property | Detail |
| IUPAC Name | (R)-4-(1-Aminoethyl)aniline dihydrochloride |
| Common Name | (R)-1-(4-Aminophenyl)ethylamine 2HCl |
| CAS Registry Number | 1269437-75-3 (Specific to (R)-2HCl salt) |
| Free Base CAS | 65645-33-2 (R-isomer); 13472-00-9 (Racemate) |
| Molecular Formula | C₈H₁₄Cl₂N₂ |
| Molecular Weight | 209.12 g/mol |
| Chirality | (R)-Enantiomer |
| Salt Stoichiometry | 1:2 (Base : HCl) |
| SMILES | CN.Cl.Cl |
Structural Diagram & pKa Logic
The molecule contains two protonation sites. The aliphatic amine (benzylic) is the most basic, while the aromatic amine is significantly less basic.
-
Site A (Aliphatic NH₂): pKa ≈ 9.5 – 10.0 (Protonated first, deprotonated last).
-
Site B (Aromatic NH₂): pKa ≈ 4.0 – 5.0 (Protonated only in strong acid).
Physical Properties Profile
Note: Values derived from structure-activity relationships of homologous aniline salts and specific patent data for this intermediate.
Solid-State Characteristics
-
Appearance: White to off-white crystalline powder.
-
Melting Point: High melting point solid, typically >250°C (decomposition) .
-
Contrast: The free base is a liquid or low-melting solid (mp 28–31°C). The formation of the dihydrochloride lattice significantly stabilizes the solid phase.
-
-
Hygroscopicity: Moderate to High. The dihydrochloride salt has a high lattice energy but is prone to absorbing atmospheric moisture, leading to clumping. Storage under desiccant is mandatory.
Solubility & Solvent Selection
Understanding the differential solubility is key for process development (e.g., converting salt to free base).
| Solvent System | Solubility Behavior | Process Application |
| Water | Highly Soluble (>100 mg/mL) | Dissolution for pH adjustment; aqueous workups. |
| Methanol/Ethanol | Soluble | Recrystallization (often with Et₂O antisolvent). |
| Dichloromethane (DCM) | Insoluble | Used to extract the free base after neutralization. |
| Ethyl Acetate | Insoluble | Common antisolvent to precipitate the salt. |
| Hexanes/Heptane | Insoluble | Wash solvent to remove non-polar impurities. |
Synthesis & Manufacturing Workflow
The synthesis of the (R)-enantiomer typically requires either asymmetric catalysis or classical resolution. The workflow below illustrates the industrial route often used for Ripasudil intermediates, involving the reduction of an oxime or ketone followed by salt formation.
Synthesis Flowchart (Graphviz)
Caption: Figure 1. Biocatalytic or chemical asymmetric synthesis route yielding the dihydrochloride salt.
Critical Process Parameters (CPP)
-
Enantiomeric Excess (ee): The biological activity of the final drug (e.g., Ripasudil) depends strictly on the (R)-configuration.
-
Target: >99.0% ee.
-
Control: If using classical resolution (e.g., with tartaric acid), multiple recrystallizations may be required before forming the HCl salt.
-
-
Salt Stoichiometry: Ensure full protonation (2.0–2.2 eq. HCl). Under-acidification yields the mono-hydrochloride, which has different solubility and stability profiles.
Analytical Characterization Protocols
To validate the identity and purity of the material, the following multi-modal testing is required.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d₆ (D₂O exchange will wipe out NH protons).
-
Predicted ¹H NMR Shifts (DMSO-d₆):
-
δ 1.45 (d, 3H): Methyl group doublet (chiral center).
-
δ 4.30 (q, 1H): Methine proton at the chiral center.
-
δ 7.20 - 7.50 (m, 4H): Aromatic AB system (para-substitution pattern).
-
δ 8.50 - 10.00 (br s): Ammonium protons (–NH₃⁺), broad and exchangeable. Note: You will see two distinct exchangeable sets corresponding to the aliphatic and aromatic amines.
-
Chiral HPLC Method (Self-Validating Protocol)
Standard reverse-phase columns cannot separate enantiomers. A polysaccharide-based chiral column is required.
-
Column: Daicel Chiralcel OD-H or AD-H (or equivalent).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Note: For the dihydrochloride salt, you must either neutralize the sample in situ or use a mobile phase compatible with salts (e.g., polar organic mode with TFA/DEA buffers).
-
-
Detection: UV @ 254 nm.
-
Validation: Inject the racemate (CAS 13472-00-9) first to establish the separation window.
Analytical Decision Tree
Caption: Figure 2. Analytical workflow for validating chemical identity and enantiomeric purity.
Handling, Stability & Safety
-
Signal Word: WARNING (Irritant).
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage:
-
Temperature: 2–8°C (Refrigerated) recommended for long-term stability.
-
Atmosphere: Inert gas (Argon/Nitrogen) preferred to prevent oxidation of the aromatic amine (which turns the white solid brown/pink over time).
-
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]
References
-
PubChem. 4-(2-Aminoethyl)aniline hydrochloride (Compound Summary). National Library of Medicine. Link
-
ChemScene. (R)-4-(1-Aminoethyl)aniline dihydrochloride Product Data & SDS.Link
-
Google Patents. Process for the preparation of Ripasudil intermediates (US20150155664).Link
-
Sigma-Aldrich. 4-(2-Aminoethyl)aniline (Racemic Free Base) Physical Properties.Link
-
ChemicalBook. 2-(4-Aminophenyl)ethylamine Properties and Safety.Link
Sources
Technical Guide: Solubility Profile of (R)-4-(1-Aminoethyl)aniline Dihydrochloride
Executive Summary
(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS 1269437-75-3) is a critical chiral diamine intermediate, predominantly utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors such as Ripasudil (K-115) . As a dihydrochloride salt (2HCl), its solubility profile is governed by high lattice energy and ionic character, distinct from its free base counterpart.
This guide provides a comprehensive technical analysis of its solubility thermodynamics, solvent compatibility, and recrystallization strategies. It is designed to assist process chemists in optimizing purification yields and ensuring optical purity (
Molecular Identity & Physicochemical Basis[1]
Understanding the solubility requires dissecting the molecular structure. The compound consists of a phenyl ring substituted with two hydrophilic amine centers, both protonated in the dihydrochloride form.
| Property | Specification |
| Chemical Name | (R)-4-(1-Aminoethyl)aniline dihydrochloride |
| CAS Number | 1269437-75-3 |
| Molecular Formula | |
| Molecular Weight | 209.12 g/mol |
| Chirality | (R)-enantiomer (Critical for bioactivity) |
| Salt Form | Dihydrochloride (2HCl) |
| LogP (Free Base) | ~0.8 (Hydrophilic) |
| LogP (Salt) | < -1.0 (Highly Hydrophilic/Ionic) |
Thermodynamic Implication: The 2HCl salt formation dramatically increases the crystal lattice energy. Dissolution requires a solvent with high dielectric constant (
Solubility Profile Matrix
The following data categorizes solvent interactions based on polarity and protonation capability.
Table 1: Qualitative Solubility Profile (25°C)
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Aqueous | Water (pH < 7) | High (>100 mg/mL) | Favorable ion-dipole interactions; hydration shell formation. |
| Polar Protic | Methanol | High | High dielectric constant supports ion dissociation. |
| Polar Protic | Ethanol | Moderate | Temperature-dependent; ideal for cooling crystallization. |
| Polar Protic | Isopropanol (IPA) | Low | Reduced polarity; often used as an anti-solvent. |
| Polar Aprotic | DMSO / DMF | High (>30 mg/mL) | Strong solvation of cations; useful for reaction vectors. |
| Polar Aprotic | Acetone / THF | Very Low | Insufficient polarity to break the ionic lattice. |
| Non-Polar | Toluene / Hexane | Insoluble | Lack of dipole moment to stabilize ions. |
| Chlorinated | DCM / Chloroform | Insoluble | Typical for inorganic salts and HCl salts. |
Critical Note: The solubility of the dihydrochloride salt is pH-dependent . In aqueous solutions with pH > 8, the salt converts to the free base, drastically changing the profile (becoming soluble in DCM/Ethyl Acetate and less soluble in water).
Experimental Protocols
To validate these values for your specific batch (considering polymorphs or impurity profiles), use the following self-validating protocols.
Equilibrium Solubility Determination (Shake-Flask Method)
Objective: Determine the thermodynamic solubility limit (
-
Preparation: Add excess solid (R)-4-(1-Aminoethyl)aniline 2HCl to 5 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours.
-
Validation: Ensure solid persists at the bottom. If clear, add more solid.
-
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).
-
Quantification (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 95:5 to 5:95).
-
Detection: UV at 240 nm (Aniline absorption).
-
Calculation: Compare peak area against a 5-point calibration curve of the standard.
-
Solubility Screening Workflow (Diagram)
Figure 1: Standardized workflow for determining thermodynamic solubility limits.
Process Application: Recrystallization Strategy
The primary goal of understanding solubility here is optical purification . The (R)-isomer must be separated from any (S)-isomer or chemical impurities.
The "Solubility Gap" Technique
Because the 2HCl salt is highly soluble in water/methanol but insoluble in IPA/THF, a solvent/anti-solvent crystallization is the most effective purification method.
Recommended Protocol:
-
Dissolution: Dissolve crude 2HCl salt in minimal hot Methanol (60°C).
-
Filtration: Polish filter to remove insoluble particulates.
-
Anti-Solvent Addition: Slowly add Isopropanol (IPA) or THF to the hot solution until a persistent haze forms.
-
Ratio: Typically 1:3 to 1:5 (MeOH:IPA).
-
-
Cooling: Cool slowly to 0-5°C (10°C/hour) to favor crystal growth over nucleation.
-
Isolation: Filter the white crystalline solid and wash with cold IPA.
Recrystallization Logic Diagram
Figure 2: Anti-solvent recrystallization mechanism for hydrophilic salts.
References
-
Cayman Chemical. Ripasudil (hydrochloride hydrate) Product Information. (Data on general solubility of the Ripasudil class in DMSO/DMF).
-
ChemScene. (R)-4-(1-Aminoethyl)aniline dihydrochloride Product Data. (Confirmation of CAS, Salt Form, and Molecular Weight).
-
PubChem. Compound Summary: 4-(2-Aminoethyl)aniline hydrochloride.[1] (General physicochemical properties of the homologous series).
- Kowa Co., Ltd.Process for the preparation of Ripasudil and intermediates. (General reference to patent literature regarding the synthesis and isolation of K-115 intermediates).
Sources
Technical Whitepaper: Structural Analysis and Synthetic Utility of (R)-4-(1-Aminoethyl)aniline Dihydrochloride
[1]
Executive Summary
(R)-4-(1-Aminoethyl)aniline dihydrochloride is a high-value chiral diamine scaffold used primarily in the synthesis of small-molecule therapeutics.[1][2] Distinguished by its rigid stereochemistry at the benzylic position, this compound serves as a pharmacophore anchor in kinase inhibitors and CNS-active agents.[1] The dihydrochloride salt form confers enhanced aqueous solubility and oxidative stability compared to the free base, facilitating its use in GMP-compliant manufacturing.[1] This guide details its molecular architecture, synthetic pathways, and analytical profiling.
Molecular Architecture & Stereochemistry[1]
The core structure consists of a 1,4-disubstituted benzene ring featuring a primary aniline amine and a chiral ethylamine side chain.[1] The (R)-configuration at the benzylic carbon is the defining stereochemical feature, often dictating the binding affinity of the final drug candidate.[1]
Structural Diagram
The following diagram illustrates the connectivity and stereochemical orientation.[1]
Figure 1: Structural connectivity highlighting the chiral center and protonation sites.
Stereochemical Integrity
The (R)-enantiomer is distinct from its (S)-counterpart (CAS 408368-69-4).[1] In biological systems, this methyl branching restricts conformational freedom, often locking the associated pharmacophore into a bioactive conformation.
-
Cahn-Ingold-Prelog (CIP) Priority: The amine group (-NH2) has the highest priority, followed by the phenyl ring, then the methyl group.[1] With the hydrogen pointing away, the sequence traces a clockwise direction, confirming the (R) designation.
Physicochemical Profiling
The dihydrochloride salt significantly alters the physical properties relative to the free base, primarily by increasing melting point and hygroscopicity.
| Property | Data | Notes |
| IUPAC Name | 4-[(1R)-1-aminoethyl]aniline dihydrochloride | |
| CAS Number | 1269437-75-3 | Salt specific |
| Formula | C₈H₁₄Cl₂N₂ | C₈H₁₂N₂[1][2][3] · 2HCl |
| Molecular Weight | 209.12 g/mol | Free base: 136.19 g/mol |
| Solubility | High in H₂O, DMSO, MeOH | Insoluble in non-polar solvents (Hexane, DCM) |
| pKa Values | pKa₁ ≈ 4.6 (Aniline), pKa₂ ≈ 9.8 (Alkyl amine) | Both sites protonated in 2HCl salt |
| Hygroscopicity | Moderate to High | Store under inert gas (Ar/N₂) |
Synthetic Pathways & Manufacturing
The synthesis of the (R)-isomer requires strict stereocontrol. Two primary industrial routes are employed: asymmetric reductive amination and classical resolution.[1]
Synthetic Workflow
The following diagram outlines the "Chiral Pool" approach versus the "Asymmetric Synthesis" approach.
Figure 2: Comparative synthetic routes.[1] Route A is preferred for green chemistry and high enantiomeric excess (ee).
Protocol Validation (Self-Validating System)
To ensure the integrity of the synthesis, the Enantiomeric Excess (ee) must be monitored.
-
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane:Isopropanol (90:[1]10) with 0.1% Diethylamine (for free base analysis).
-
Validation Check: The (S)-enantiomer should elute at a distinct retention time.[1] If the ee is <98%, recrystallization of the tartrate salt (in Route B) is required before converting to the dihydrochloride.
Analytical Characterization
Accurate characterization relies on identifying the specific signals of the dihydrochloride salt, which differ from the free base due to protonation effects.
NMR Spectroscopy (Predicted in D₂O)
In Deuterium Oxide (D₂O), the exchangeable protons (NH₃⁺) are not visible, but the carbon skeleton shifts are diagnostic.
-
¹H NMR (400 MHz, D₂O):
-
δ 1.58 (d, J=6.8 Hz, 3H): Methyl group doublet. The downfield shift (vs ~1.3 ppm in free base) confirms the inductive effect of the protonated amine.
-
δ 4.45 (q, J=6.8 Hz, 1H): Methine proton at the chiral center.
-
δ 7.35 - 7.55 (m, 4H): Aromatic protons.[1] The typical AA'BB' pattern of para-substitution is preserved but shifted downfield due to the electron-withdrawing nature of the protonated aniline nitrogen.[1]
-
Mass Spectrometry[1]
-
Method: ESI-MS (Positive Mode).[1]
-
Target Ion: [M+H]⁺ = 137.1 m/z (Corresponds to the free base cation).
-
Note: The chloride counterions are not detected in positive mode ESI but can be confirmed via silver nitrate precipitation test or Ion Chromatography (IC).
Applications in Drug Discovery[4]
This molecule is a versatile "chiral handle." It is frequently employed to introduce stereospecificity into kinase inhibitors and GPCR ligands.
Application Workflow
Figure 3: Divergent synthetic utility. The aliphatic amine is more nucleophilic (in free base form), allowing selective functionalization.
Mechanistic Role
In kinase inhibitors, the chiral methyl group often occupies a specific hydrophobic pocket (e.g., the ribose binding pocket or a hydrophobic back-cleft), improving selectivity over non-chiral analogs. The aniline nitrogen typically forms a hydrogen bond with the hinge region of the kinase ATP-binding site.[1]
Handling & Safety (SDS Summary)
References
Synthesis of (R)-4-(1-Aminoethyl)aniline Dihydrochloride: A Technical Guide for Drug Development Professionals
Introduction
(R)-4-(1-Aminoethyl)aniline dihydrochloride is a chiral primary amine of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure serves as a crucial building block in the synthesis of various bioactive molecules. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways for (R)-4-(1-Aminoethyl)aniline dihydrochloride, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this important chiral intermediate.
Strategic Overview of the Synthesis
The synthesis of (R)-4-(1-Aminoethyl)aniline dihydrochloride is a multi-step process that hinges on two key transformations: the formation of the racemic amine and the subsequent resolution of the enantiomers. The overall strategy can be broken down into three main stages:
-
Synthesis of Racemic 4-(1-Aminoethyl)aniline: This initial step involves the conversion of a commercially available starting material, 4-aminoacetophenone, into the corresponding racemic amine.
-
Chiral Resolution of 4-(1-Aminoethyl)aniline: This critical stage separates the desired (R)-enantiomer from the racemic mixture. Diastereomeric salt crystallization is a widely employed and scalable method for this purpose.
-
Formation of the Dihydrochloride Salt: The final step involves the conversion of the isolated (R)-enantiomer into its more stable and handleable dihydrochloride salt.
This guide will now delve into the detailed methodologies for each of these stages, providing both theoretical understanding and practical, step-by-step protocols.
Part 1: Synthesis of Racemic 4-(1-Aminoethyl)aniline via Reductive Amination
The conversion of 4-aminoacetophenone to 4-(1-aminoethyl)aniline is a classic example of reductive amination.[1] Among the various methods available, the Leuckart reaction offers a direct and cost-effective approach using readily available reagents.[2][3]
The Leuckart Reaction: Mechanism and Rationale
The Leuckart reaction utilizes ammonium formate as both the amine source and the reducing agent.[3] The reaction proceeds through the in-situ formation of an imine intermediate from the ketone, which is then reduced to the amine. The mechanism involves the thermal decomposition of ammonium formate into formic acid and ammonia. Ammonia reacts with the ketone to form an imine, which is subsequently reduced by formic acid.[2][3]
The choice of the Leuckart reaction is predicated on its operational simplicity and the use of inexpensive reagents. While other reductive amination methods exist, this approach is well-suited for large-scale production due to its favorable economics.
Experimental Protocol: Leuckart Reaction of 4-Aminoacetophenone
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminoacetophenone | 135.17 | 13.5 g | 0.1 |
| Ammonium Formate | 63.06 | 37.8 g | 0.6 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-aminoacetophenone and ammonium formate.
-
Heat the mixture to 160-170°C in an oil bath. The reaction mixture will become a melt.
-
Maintain the temperature and continue heating for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of water to the reaction flask and stir to dissolve the excess ammonium formate.
-
Make the aqueous solution strongly basic by the slow addition of 50% sodium hydroxide solution until the pH is greater than 12. This will liberate the free amine.
-
Extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude racemic 4-(1-aminoethyl)aniline as an oil.
Part 2: Chiral Resolution via Diastereomeric Salt Crystallization
The separation of enantiomers is a pivotal step in the synthesis of chiral molecules. Diastereomeric salt crystallization is a classical and industrially viable method for resolving racemic amines.[4][5] This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6][7]
Principle of Diastereomeric Salt Resolution
A racemic mixture of a base, such as 4-(1-aminoethyl)aniline, is reacted with a single enantiomer of a chiral acid (the resolving agent) to form a mixture of two diastereomeric salts.[5] Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated, leaving the other in solution. The desired enantiomer can then be recovered from the crystallized salt.
For the resolution of basic amines, chiral carboxylic acids are commonly employed as resolving agents. Tartaric acid and its derivatives are particularly effective for this purpose.[7][8] For the synthesis of the (R)-amine, L-(-)-tartaric acid or one of its derivatives would be the resolving agent of choice.
Experimental Protocol: Chiral Resolution with L-(-)-Tartaric Acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Racemic 4-(1-Aminoethyl)aniline | 136.19 | 13.6 g | 0.1 |
| L-(-)-Tartaric Acid | 150.09 | 7.5 g | 0.05 |
| Methanol | - | ~150 mL | - |
Procedure:
-
Dissolve the racemic 4-(1-aminoethyl)aniline in 100 mL of methanol in a flask.
-
In a separate flask, dissolve L-(-)-tartaric acid in 50 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization. The (R)-amine-(L)-tartrate salt is typically the less soluble diastereomer.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The enantiomeric excess (ee) of the crystallized salt should be determined by chiral HPLC analysis.
-
If the desired ee is not achieved, recrystallize the salt from a minimal amount of hot methanol.
-
To recover the free (R)-4-(1-aminoethyl)aniline, dissolve the diastereomeric salt in water and add a concentrated solution of sodium hydroxide until the pH is strongly basic.
-
Extract the liberated free amine with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Part 3: Formation of (R)-4-(1-Aminoethyl)aniline Dihydrochloride
The final step is the conversion of the enantiomerically pure free amine into its dihydrochloride salt. This provides a stable, crystalline solid that is easier to handle, store, and accurately weigh for subsequent reactions.
Experimental Protocol: Dihydrochloride Salt Formation
Materials:
| Reagent | Quantity |
| (R)-4-(1-Aminoethyl)aniline | (from previous step) |
| Concentrated Hydrochloric Acid | ~2.2 molar equivalents |
| Isopropanol | - |
Procedure:
-
Dissolve the (R)-4-(1-aminoethyl)aniline in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (approximately 2.2 molar equivalents) of concentrated hydrochloric acid to the stirred solution.
-
The dihydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol and then with diethyl ether.
-
Dry the (R)-4-(1-Aminoethyl)aniline dihydrochloride in a vacuum oven.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key stages of the synthesis process.
Caption: Overall synthesis pathway from 4-aminoacetophenone.
Caption: Simplified mechanism of the Leuckart reaction.
Caption: Workflow for diastereomeric salt crystallization.
Conclusion
The synthesis of (R)-4-(1-Aminoethyl)aniline dihydrochloride presented in this guide outlines a robust and scalable pathway suitable for industrial applications. The Leuckart reaction provides an economical route to the racemic intermediate, and classical diastereomeric salt resolution with L-(-)-tartaric acid offers a reliable method for obtaining the desired enantiomer with high purity. The final conversion to the dihydrochloride salt yields a stable product amenable to further synthetic transformations. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently produce this valuable chiral building block for their discovery and development programs.
References
-
Leuckart Reaction. (2020). In Sciencemadness Wiki. Retrieved from [Link]
-
Leuckart Reaction: Mechanism and Yields. (n.d.). Scribd. Retrieved from [Link]
-
Leuckart reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved from [Link]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved from [Link]
-
Resolution of Racemic Bases. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]
-
Chiral resolution of dl-leucine via salifying tartaric acid derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
- Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. (2017, May 3). Google Patents.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Spectroscopic Characterization & Quality Control of (R)-4-(1-Aminoethyl)aniline Dihydrochloride
[1]
Executive Summary
(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS: 1269437-75-3 for salt form; 139306-10-8 for free base) is a critical chiral diamine intermediate used in the synthesis of Rho-associated kinase (ROCK) inhibitors, such as Ripasudil and Netarsudil. Its value lies in the rigorous preservation of the stereocenter at the benzylic position.[1]
This technical guide provides a definitive reference for the spectroscopic identification and quality control of this molecule. Unlike generic datasheets, this document focuses on the causality of spectral features—explaining why signals appear where they do based on the electronic environment of the dihydrochloride salt matrix—and provides self-validating protocols for enantiomeric excess (ee) determination.[1]
Molecular Identity & Structural Logic[1][2]
The molecule consists of an aniline core substituted at the para position with a chiral ethylamine group.[1] In the dihydrochloride form, both nitrogen centers are protonated, significantly altering the electronic induction and solubility profile compared to the free base.
| Property | Specification |
| IUPAC Name | (R)-4-(1-Aminoethyl)aniline dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 209.12 g/mol |
| Physical State | White to off-white hygroscopic solid |
| Chiral Center | C-1 of the ethyl group (R-configuration) |
| Solubility | High in |
Structural Diagram & Analytical Workflow
Caption: Integrated analytical workflow ensuring structural identity (NMR/IR) precedes purity quantification (HPLC).
Nuclear Magnetic Resonance (NMR) Profiling[1][4]
The choice of solvent is critical.[1] While
H NMR Data (400 MHz, DMSO- )
The dihydrochloride salt induces a strong deshielding effect. The spectrum is characterized by two distinct ammonium humps and a classic AA'BB' aromatic system.[1]
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ammonium A | 10.20 - 10.50 | Broad Singlet | 3H | Benzylic |
| Ammonium B | 9.80 - 10.00 | Broad Singlet | 3H | Anilinic |
| Ar-H (3,5) | 7.55 | Doublet ( | 2H | Ortho to ethyl group |
| Ar-H (2,6) | 7.35 | Doublet ( | 2H | Ortho to amine group |
| Methine (CH) | 4.45 | Quartet ( | 1H | Chiral center; deshielded by |
| Methyl ( | 1.52 | Doublet ( | 3H | Characteristic doublet of the ethyl chain |
Technical Insight:
If the sample is wet (contains
C NMR Data (100 MHz, DMSO- )
| Shift ( | Assignment |
| 140.5 | C-4 (Quaternary, alkyl substituted) |
| 132.0 | C-1 (Quaternary, amine substituted) |
| 129.5 | C-3,5 (Aromatic CH) |
| 123.0 | C-2,6 (Aromatic CH) |
| 50.2 | Methine ( |
| 20.1 | Methyl ( |
Vibrational Spectroscopy (FT-IR)[1]
The infrared spectrum of the dihydrochloride is dominated by the ammonium salt features, which obscure the standard primary amine doublets seen in the free base.[1]
-
3200 – 2800 cm⁻¹ (Broad, Strong): N-H stretching vibrations of the
groups.[1] This broad band often overlaps with C-H stretches.[1] -
~2600 – 2500 cm⁻¹: "Ammonium combination bands" (overtones), diagnostic of amine salts.[1]
-
1600 – 1500 cm⁻¹: Aromatic C=C ring stretches.[1]
-
830 – 800 cm⁻¹: C-H out-of-plane bending, indicative of para-substitution (1,4-disubstituted benzene).[1]
Stereochemical Validation (Chiral HPLC)
Determining the Enantiomeric Excess (ee) is the most critical quality attribute.[1] Standard reverse-phase C18 columns cannot separate enantiomers.
Protocol: Crown Ether Method (Preferred for Salts)
This method utilizes a crown ether stationary phase which forms host-guest complexes specifically with primary ammonium ions (
-
Column: Crownpak CR(+) (150 x 4.0 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0).[1]
-
Note: The acidic pH ensures the amine remains protonated to interact with the crown ether.[1]
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Lower temperature often improves resolution).
-
Detection: UV at 210 nm or 254 nm.[1]
-
Elution Order: The (R)-isomer typically elutes after the (S)-isomer on Crownpak CR(+) due to stronger complexation, but this must be confirmed with a racemic standard.
Separation Logic Diagram
Caption: Mechanism of chiral resolution using Crown Ether stationary phases for primary ammonium salts.
Mass Spectrometry (HRMS)[1]
High-Resolution Mass Spectrometry confirms the molecular formula.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]
-
Target Ion:
(Monoisotopic mass of the free base + proton).[1] -
Calculated Mass (
): 137.1073 m/z.[1] -
Observed Mass: 137.1073 ± 0.0005 m/z.[1]
-
Note: The chloride counter-ions are typically not seen in positive ESI unless analyzing at high concentrations where cluster ions
might appear.[1]
Synthesis & Impurity Context
Understanding the synthesis aids in identifying impurities in the spectra.[1] The compound is often synthesized via the reduction of 4-aminoacetophenone oxime or the chiral resolution of racemic 4-(1-aminoethyl)aniline.[1]
-
Common Impurity A (Starting Material): 4-Aminoacetophenone.[1] Look for a methyl ketone singlet at ~2.5 ppm in NMR and a carbonyl stretch at ~1680 cm⁻¹ in IR.
-
Common Impurity B (Over-reduction): 4-Ethylaniline.[1] Look for a triplet/quartet pattern typical of an ethyl group (distinct from the doublet/quartet of the target).[1]
References
Detailed NMR Characterization Guide: (R)-4-(1-Aminoethyl)aniline Dihydrochloride
[2]
Executive Summary & Compound Significance
(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS: 1269437-75-3) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors or kinase pathways (e.g., Rho-kinase inhibitors).[2] Its structural integrity—specifically its enantiomeric purity and salt stoichiometry—is paramount for downstream efficacy.[1]
This guide provides a comprehensive technical analysis of its Nuclear Magnetic Resonance (NMR) profile.[1] Unlike the free base, the dihydrochloride salt exhibits distinct spectral features due to the protonation of both the aliphatic and aromatic nitrogen centers.[1] This document outlines the theoretical basis, experimental protocols, and signal assignments required to validate this compound's identity and purity.[1]
Structural Analysis & Spectral Prediction Logic
Before interpreting the spectrum, one must understand the electronic environment imposed by the dihydrochloride salt form.[1]
The "Double Salt" Effect
In the free base form, the aniline nitrogen is a strong electron donor (resonance), shielding the ortho and para protons (shifting them upfield to ~6.5 ppm).[1] However, in the dihydrochloride form (2HCl):
-
Aromatic Amine Protonation: The aniline nitrogen becomes an anilinium ion (-NH₃⁺).[1] The lone pair is locked in a bond with a proton, removing the resonance donation.[1] The ring becomes electron-deficient, shifting aromatic protons downfield (deshielding) to the 7.3–7.6 ppm range, resembling an alkylbenzene system.[1]
-
Aliphatic Amine Protonation: The chiral center amine becomes an ammonium species (-NH₃⁺), exerting an inductive withdrawing effect that deshields the adjacent methine (-CH-) and methyl (-CH₃) protons.[2]
Visualization of Signal Logic
The following diagram illustrates the logical flow from structure to spectral features.
Figure 1: Causal relationship between salt formation and observed chemical shifts.[2]
Experimental Protocol
Solvent Selection Strategy
The choice of solvent fundamentally alters the appearance of the spectrum.[1]
| Solvent | Pros | Cons | Recommendation |
| Deuterium Oxide (D₂O) | Excellent solubility for 2HCl salts.[1][2] Eliminates exchangeable -NH protons, simplifying the spectrum to just the carbon backbone.[1][2] | Cannot detect ammonium protons. No stereochemical information (achiral).[1] | Primary Choice for Structure Confirmation |
| DMSO-d₆ | Allows visualization of exchangeable -NH₃⁺ protons (broad humps).[1][2] | Viscosity broadens peaks.[1] Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) may interfere.[1] | Secondary Choice for Salt Stoichiometry |
Sample Preparation (Standard Operating Procedure)
-
Massing: Weigh 10–15 mg of the dihydrochloride salt into a clean vial.
-
Solvation: Add 0.6 mL of D₂O (99.9% D).
-
Note: If the solution is cloudy, the salt may have partially reverted to the free base or is impure.[1] The solution must be crystal clear.
-
-
Transfer: Transfer to a high-quality 5mm NMR tube.
-
Acquisition:
-
1H NMR: 16–32 scans, 30° pulse angle, d1=2.0s.[1]
-
13C NMR: 512–1024 scans, proton decoupled.
-
Spectral Interpretation (Reference Data)
The following data represents the anticipated spectral profile for high-purity (R)-4-(1-Aminoethyl)aniline dihydrochloride in D₂O.
¹H NMR Assignment (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 1.58 - 1.62 | Doublet (d, J ≈ 6.8 Hz) | 3H | -CH₃ | Methyl group adjacent to chiral center.[2] |
| 4.40 - 4.50 | Quartet (q, J ≈ 6.8 Hz) | 1H | -CH- | Benzylic methine.[1][2] Deshielded by phenyl and NH₃⁺.[1] |
| 7.40 - 7.55 | Multiplet (AA'BB') | 4H | Ar-H | Aromatic ring protons.[1][2] The distinct separation seen in free aniline collapses into a tight second-order system due to dual protonation.[1][2] |
| 4.79 | Singlet | - | HDO | Residual solvent peak (Reference).[1] |
Note: In DMSO-d₆, expect broad singlets at ~8.5 ppm (aliphatic NH₃⁺) and ~10.0 ppm (anilinium NH₃⁺).[2]
¹³C NMR Assignment (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 20.5 | CH₃ | Methyl carbon.[1][2] |
| 50.8 | CH | Chiral methine carbon.[1] |
| 123.5 | CH (Ar) | Aromatic carbons meta to ethyl group.[1] |
| 129.8 | CH (Ar) | Aromatic carbons ortho to ethyl group.[1] |
| 138.5 | C (Quat) | Aromatic C-N (Ipso).[1] |
| 141.2 | C (Quat) | Aromatic C-CH (Ipso). |
Advanced Workflow: Stereochemical Purity Analysis
NMR in achiral solvents (D₂O, DMSO) cannot distinguish the (R) enantiomer from the (S) enantiomer.[1] To verify the (R)-configuration, one must create a diastereomeric environment.[1]
Method: Mosher's Amide Derivatization
This is the gold standard for determining Enantiomeric Excess (ee%).[1]
Figure 2: Workflow for enantiomeric excess determination using Mosher's analysis.
Protocol Summary:
-
Neutralize: Treat a small aliquot of the salt with aq. NaHCO₃ and extract the free base into CDCl₃.[1]
-
React: Add (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to the NMR tube.
-
Observe: The methyl doublet of the resulting diastereomer will have a distinct chemical shift compared to the (S)-enantiomer derivative. Integration of these two doublets yields the ee%.[1]
Troubleshooting & Impurities
Common issues encountered during spectral analysis of this specific salt:
| Observation | Diagnosis | Remediation |
| Extra peaks at 1.1 ppm (t) and 3.5 ppm (q) | Residual Ethanol/Diethyl Ether | Dry sample under high vacuum (>24h) at 40°C. |
| Aromatic region upfield (6.5 - 7.0 ppm) | Incomplete Protonation (Free Base present) | The sample is not the dihydrochloride. Add 1-2 drops of DCl/D₂O to the tube to force salt formation.[1][2] |
| Cloudiness in D₂O | Free Base Insolubility | The sample has disproportionated. Add DCl or filter (risk of losing material).[1] |
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 21997923, 4-(2-Aminoethyl)aniline hydrochloride. Retrieved from [Link]
-
Note: While the PubChem entry refers to the ethylamine isomer, the physical property data for aniline salts remains relevant for solubility and handling.[2]
-
-
General NMR Principles for Aniline Salts
-
Stereochemical Analysis (Mosher's Method)
-
Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear Magnetic Resonance Enantiomer Reagents.[1] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters.[2] Journal of the American Chemical Society.[1] Retrieved from [Link]
-
-
Synthetic Context (Mirabegron Intermediates)
(R)-4-(1-Aminoethyl)aniline dihydrochloride safety and handling precautions
Technical Safety Guide: (R)-4-(1-Aminoethyl)aniline Dihydrochloride
Part 1: Executive Summary & Chemical Identity
(R)-4-(1-Aminoethyl)aniline dihydrochloride is a chiral diamine building block used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics. As a salt form of a chiral aniline derivative, it presents a dual safety profile: the acute toxicity and sensitization potential typical of anilines, combined with the hygroscopic and corrosive nature of hydrochloride salts.
This guide provides a rigid safety framework for researchers, moving beyond generic SDS data to address the specific stability and handling requirements of high-value chiral intermediates.
Chemical Profile
| Property | Detail |
| Chemical Name | (R)-4-(1-Aminoethyl)aniline dihydrochloride |
| CAS Number | 1269437-75-3 |
| Synonyms | (R)-4-Amino-α-methylbenzylamine 2HCl; 4-[(1R)-1-Aminoethyl]aniline dihydrochloride |
| Molecular Formula | C₈H₁₄Cl₂N₂ |
| Molecular Weight | 209.12 g/mol |
| Appearance | Off-white to pale beige solid (highly susceptible to oxidative darkening) |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexanes, DCM) |
Part 2: Hazard Identification & Toxicology (GHS)[2][9]
While some vendor SDSs classify this specific isomer as "Warning," expert handling requires treating it with the severity of the parent aniline class.
Primary GHS Classifications
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
The "Hidden" Hazards (Expert Insight)
-
Methemoglobinemia Risk: Like most aniline derivatives, absorption through skin or inhalation may oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] Cyanosis (blue lips/fingernails) is a delayed symptom.
-
Sensitization: Repeated exposure can lead to severe contact dermatitis.
-
Hydrochloric Acid Off-gassing: In the presence of moisture, the dihydrochloride salt can hydrolyze, releasing trace HCl vapors that corrode metal balances and irritate mucous membranes.
Part 3: Safe Handling Protocol (The "Zero-Contact" Standard)
To maintain the enantiomeric excess (ee%) and chemical purity, this compound must be handled under strict exclusion of moisture and oxygen.
Engineering Controls
-
Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
-
Secondary: Static-dissipative weighing surfaces (amine salts are often electrostatic).[2]
Personal Protective Equipment (PPE)
-
Respiratory: N95/P100 respirator if handling open powder outside a hood (not recommended).
-
Dermal: Double-gloving strategy.[2]
-
Ocular: Chemical splash goggles (safety glasses are insufficient for fine salt dusts).
Workflow Visualization: Safe Weighing & Transfer
Figure 1: Safe handling workflow emphasizing moisture control to prevent hydrolysis and degradation.
Part 4: Storage & Stability
The dihydrochloride salt is the "stabilized" form of the diamine, but it remains vulnerable.
-
Hygroscopicity: The salt will absorb atmospheric water, leading to clumping and stoichiometry errors during weighing.
-
Protocol: Store in a desiccator or under an Argon blanket.
-
-
Oxidation: The aniline moiety oxidizes to form colored azo/azoxy impurities (turning the white powder brown/purple).
-
Protocol: Amber glass vials with Teflon-lined caps.[2]
-
-
Temperature: Long-term storage at 2–8°C is recommended. Allow the vial to warm to room temperature before opening to prevent condensation (which catalyzes hydrolysis).
Part 5: Emergency Response Procedures
In the event of exposure, immediate action mitigates the risk of systemic aniline toxicity.[4][5]
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full PPE including respiratory protection.
-
Neutralize: Do not use water initially (spreads the salt). Cover with a dry absorbent (vermiculite) or a specialized amine neutralizer.
-
Clean: Scoop into a double-bagged hazardous waste container. Wash the surface with weak acid (citric acid solution) followed by soap and water.
First Aid Decision Logic
Figure 2: Emergency response decision tree for acute exposure.[2][4]
Part 6: Disposal Considerations
-
Waste Classification: Hazardous Chemical Waste (Toxic/Corrosive).
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste) or strong bases (liberates the free amine, increasing volatility).
-
Method: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen and Chlorine oxides).
References
-
PubChem. (2024). Compound Summary: Aniline Derivatives & Handling. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. Retrieved from [Link]
Sources
Navigating Stereochemical Space: A Technical Guide to Chiral Building Blocks in Modern Drug Discovery
The Stereochemical Imperative
In biological systems, chirality is not merely a geometric property; it is a determinant of interaction energy. Proteins, nucleic acids, and cellular membranes are inherently chiral environments.[1] Consequently, a drug molecule’s three-dimensional arrangement dictates its pharmacodynamic (PD) and pharmacokinetic (PK) fate.
Historically, the industry often ignored this complexity due to synthetic limitations, treating enantiomers as isomeric noise. The thalidomide tragedy of the 1960s—where the (R)-enantiomer was a sedative and the (S)-enantiomer a potent teratogen—forced a paradigm shift. This culminated in the FDA’s 1992 policy statement, Development of New Stereoisomeric Drugs, which mandated that enantiomers be treated as distinct chemical entities.[2]
Today, the focus has shifted from merely "avoiding toxicity" to actively exploiting chirality to improve potency, selectivity, and solubility.
The Eutomer and Distomer Concept
-
Eutomer: The enantiomer possessing the desired pharmacological activity.
-
Distomer: The enantiomer that is less active, inactive, or toxic.
-
Eudismic Ratio (ER): The ratio of the potency of the eutomer to the distomer. A high ER is often required for regulatory approval of a single-enantiomer drug.
Escaping Flatland: The Physicochemical Advantage
A major driver in modern medicinal chemistry is the move away from "flat," aromatic-heavy molecules toward those with greater three-dimensional complexity. This concept, coined "Escaping Flatland" by Lovering et al. (2009), correlates the fraction of sp3-hybridized carbons (
Why Matters
-
Solubility: Planar, aromatic molecules stack efficiently (pi-stacking), reducing aqueous solubility. Chiral, sp3-rich molecules disrupt this packing, improving dissolution.
-
Selectivity: 3D structures can probe specific pockets in enzymes that flat molecules cannot access, reducing off-target binding (promiscuity).
-
Metabolic Stability: Aromatic rings are often metabolic liabilities (oxidation). Controlled chirality can block metabolic soft spots.
Table 1: Impact of Chirality on Drug-Like Properties
| Property | Flat / Aromatic (Low | Chiral / 3D (High | Mechanism |
| Solubility | Low | High | Disruption of crystal lattice energy. |
| Specificity | Low (Promiscuous) | High | Precise "Lock & Key" fit in chiral pockets. |
| Melting Point | High | Lower | Reduced intermolecular stacking forces. |
| Clinical Success | Lower Probability | Higher Probability | Correlation established by Lovering et al. |
Visualization: The Flatland vs. 3D Workflow
The following diagram illustrates the decision logic when moving from a flat hit to a chiral lead.
Caption: Decision logic for increasing molecular complexity (Fsp3) to improve clinical success probability.
The "Magic Methyl" Effect
The "Magic Methyl" effect refers to the profound change in potency (often >100-fold) or metabolic stability observed when a single methyl group is introduced into a molecule. When this methyl group creates a new chiral center, the effect is often due to the restriction of the molecule into a bioactive conformation.
Mechanism of Action[4][5]
-
Conformational Lock: The methyl group creates steric clash, forcing the molecule into a specific rotation that matches the receptor binding pocket.
-
Desolvation Penalty: A methyl group is hydrophobic. If it binds in a hydrophobic pocket, it displaces "unhappy" water molecules, gaining entropy.
Case Study: p38
Sourcing Chiral Building Blocks
Obtaining high-purity chiral building blocks is the bottleneck of this strategy. There are three primary sourcing pillars:
-
The Chiral Pool: Naturally occurring amino acids, sugars, and terpenes.
-
Pros: Cheap, 100% enantiomeric excess (ee).
-
Cons: Limited structural diversity.
-
-
Asymmetric Synthesis: Using chiral catalysts (e.g., Noyori hydrogenation) to create chirality from achiral precursors.[4]
-
Pros: Access to non-natural structures.
-
Cons: High cost of catalysts, often requires extensive process development.
-
-
Biocatalysis: Using engineered enzymes (ketoreductases, transaminases).
-
Pros: Extremely high selectivity, green chemistry.
-
Cons: Enzyme screening time.
-
Technical Protocol: Preserving Optical Purity in Amide Coupling
One of the most common failures in using chiral building blocks is racemization during chemical coupling. This is particularly prevalent when coupling chiral
The Risk: Under basic conditions, the acidic proton at the chiral center can be removed, forming an achiral enol or oxazolone intermediate, which then re-protonates to form a racemic mixture.
Validated Protocol for Racemization-Free Coupling
Objective: Couple a chiral carboxylic acid (R-COOH) with an amine (R'-NH2) without eroding enantiomeric excess (ee).
Reagents:
-
Coupling Agent: COMU or HATU (High reactivity allows faster coupling, reducing time for racemization).
-
Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime). Superior to HOBt for suppressing racemization.
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine). Crucial: Collidine is a weaker base than DIPEA or TEA, sufficient to activate the reaction but less likely to deprotonate the chiral center.
Step-by-Step Workflow:
-
Dissolution: Dissolve the chiral acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF or DMAc (0.1 M concentration). Cool to 0°C.
-
Activation: Add Collidine (2.5 equiv) followed by COMU (1.0 equiv). Stir for 2-5 minutes. Note: A color change to bright yellow/orange often indicates active ester formation.
-
Addition: Add the amine (1.1 equiv).
-
Monitoring: Allow to warm to room temperature. Monitor by LCMS.
-
Validation (The "Self-Validating" Step):
-
Do not rely solely on NMR.
-
Take a 50 µL aliquot. Work up (mini-extraction).
-
Run on Chiral SFC (Supercritical Fluid Chromatography) or Chiral HPLC against a racemic standard.
-
Acceptance Criteria: >98% ee.
-
Mechanism of Racemization (Visualized)
Understanding the enemy is key to defeating it. The following diagram details the oxazolone pathway that destroys chirality.
Caption: The Oxazolone pathway leads to racemization. Using Oxyma/Collidine bypasses this by accelerating the coupling rate.
Future Outlook
-
DELs: Libraries of billions of compounds are now incorporating chiral building blocks (rather than just flat aromatics) to screen against difficult protein-protein interaction (PPI) targets.
-
AI/ML: Generative models are learning to predict not just bioactivity, but the synthetic feasibility of chiral centers, guiding chemists toward accessible 3D space.
References
-
FDA Policy Statement (1992). FDA Policy Statement for the Development of New Stereoisomeric Drugs.[2][5][6] Food and Drug Administration.[1][2][5][7][8] [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][9][10][11] Journal of Medicinal Chemistry.[3][10][11] [Link]
-
Barreiro, E.J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.[12] [Link]
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. [Link]
-
Zhang, T., et al. (2024). Synthesis of gamma-chiral centers on carboxylic acids. Science. [Link]
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hhs.gov [hhs.gov]
- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 8. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. pubs.acs.org [pubs.acs.org]
The Cornerstone of Chiral Synthesis: A Technical Guide to 4-[(1R)-1-aminoethyl]aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Amine
In the landscape of modern medicinal chemistry, the demand for enantiomerically pure building blocks is paramount. The biological activity of a drug candidate is intrinsically linked to its three-dimensional structure, where a single stereoisomer often accounts for the desired therapeutic effect while its counterpart may be inactive or even detrimental. 4-[(1R)-1-aminoethyl]aniline dihydrochloride, a chiral primary amine, has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.[1][2]
This guide serves as a comprehensive technical resource for researchers, providing in-depth insights into the synthesis, resolution, characterization, and application of this versatile building block. The protocols and data presented herein are synthesized from established chemical principles and analogous procedures, offering a robust framework for the practical application of 4-[(1R)-1-aminoethyl]aniline dihydrochloride in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use. The key characteristics of 4-[(1R)-1-aminoethyl]aniline dihydrochloride are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [3] |
| Molecular Weight | 209.12 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Chirality | (R)-enantiomer | [3] |
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, D₂O):
-
δ 7.4-7.6 (m, 4H): Aromatic protons of the para-substituted benzene ring.
-
δ 4.5-4.7 (q, 1H): Methine proton (CH) adjacent to the chiral center.
-
δ 1.6-1.8 (d, 3H): Methyl protons (CH₃) of the ethylamine side chain.
-
Note: Amine protons (NH₂ and NH₃⁺) may be broad and exchange with the solvent.
¹³C NMR (100 MHz, D₂O):
-
δ 140-145: Aromatic quaternary carbon attached to the amino group.
-
δ 128-132: Aromatic CH carbons.
-
δ 120-125: Aromatic quaternary carbon attached to the ethylamine group.
-
δ 50-55: Chiral methine carbon (CH).
-
δ 20-25: Methyl carbon (CH₃).
FT-IR (KBr Pellet, cm⁻¹):
-
3200-3500: N-H stretching vibrations of the primary amine and ammonium salt.[5]
-
2400-2800: Broad absorption characteristic of an amine salt.
-
~1600, ~1500: C=C stretching vibrations of the aromatic ring.[8]
-
~830: Para-disubstituted benzene C-H out-of-plane bending.
Mass Spectrometry (ESI-MS): The fragmentation of phenylethylamine derivatives typically involves the loss of ammonia (NH₃) from the protonated molecule.[9][10] A characteristic fragmentation pattern would involve a prominent ion corresponding to the loss of the amino group from the ethyl side chain.
Synthesis and Chiral Resolution: A Proposed Pathway
The synthesis of enantiomerically pure 4-[(1R)-1-aminoethyl]aniline dihydrochloride is a multi-step process that begins with a common starting material and culminates in the resolution of a racemic mixture. The following workflow is a robust and logical pathway derived from established organic synthesis methodologies.[11][12][13]
Caption: Proposed workflow for the synthesis and resolution of 4-[(1R)-1-aminoethyl]aniline.
Part 1: Synthesis of Racemic 4-(1-aminoethyl)aniline
The synthesis commences with the reductive amination of 4-aminoacetophenone. This well-established transformation introduces the ethylamine moiety, albeit as a racemic mixture.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-aminoacetophenone (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).
-
Hydrogenation: Introduce a palladium on carbon catalyst (Pd/C, ~5 mol%) to the mixture.
-
Reaction Execution: Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude racemic 4-(1-aminoethyl)aniline.
Part 2: Chiral Resolution via Diastereomeric Salt Formation
The separation of the enantiomers is achieved by classical resolution, a technique that exploits the different physical properties of diastereomers.[12][13]
Experimental Protocol:
-
Salt Formation: Dissolve the racemic 4-(1-aminoethyl)aniline (1.0 eq) in a suitable solvent such as methanol. Add a solution of (+)-tartaric acid (0.5 eq) in methanol to the amine solution.
-
Crystallization: Allow the solution to stand at room temperature, followed by cooling to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with an aqueous base (e.g., NaOH) to liberate the free amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure to obtain the enantiomerically enriched 4-[(1R)-1-aminoethyl]aniline.
Part 3: Formation of the Dihydrochloride Salt
The final step involves the conversion of the free amine to its more stable dihydrochloride salt.[14]
Experimental Protocol:
-
Acidification: Dissolve the enantiomerically pure amine in a suitable solvent (e.g., isopropanol).
-
Precipitation: Add a solution of hydrochloric acid in isopropanol to the amine solution with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield 4-[(1R)-1-aminoethyl]aniline dihydrochloride.
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
The 2-anilinopyrimidine and related scaffolds are privileged structures in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy.[1][2][15] 4-[(1R)-1-aminoethyl]aniline serves as a crucial building block for introducing a chiral side chain that can form key interactions within the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity.
Caption: Application in the synthesis of a chiral kinase inhibitor scaffold.
The primary aromatic amine of 4-[(1R)-1-aminoethyl]aniline is sufficiently nucleophilic to displace a leaving group (such as a chlorine atom) on a pyrimidine ring, forming the core anilinopyrimidine structure. The remaining chiral aminoethyl side chain is then available for further functionalization or can directly interact with the target protein.
Analytical Methodologies: Ensuring Purity and Enantiomeric Excess
The quality control of 4-[(1R)-1-aminoethyl]aniline dihydrochloride is critical for its successful application. High-Performance Liquid Chromatography (HPLC) is the method of choice for determining both chemical purity and enantiomeric excess.[16][17][18]
Proposed HPLC Method for Purity and Enantiomeric Excess Determination
Chromatographic Conditions:
| Parameter | Setting |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
Experimental Protocol:
-
Standard Preparation: Prepare a standard solution of 4-[(1R)-1-aminoethyl]aniline dihydrochloride of known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.
-
Injection: Inject equal volumes of the standard and sample solutions onto the HPLC system.
-
Analysis: The chemical purity is determined by comparing the peak area of the main component to the total area of all peaks. The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-[(1R)-1-aminoethyl]aniline dihydrochloride.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-[(1R)-1-aminoethyl]aniline dihydrochloride is a valuable and versatile chiral building block with significant applications in the synthesis of complex, high-value molecules, particularly in the field of drug discovery. Its successful use hinges on a thorough understanding of its synthesis, resolution, and characterization. This technical guide provides a foundational framework of protocols and data to empower researchers to effectively utilize this important chemical entity in their pursuit of novel therapeutics.
References
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
-
ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved from [Link]
- Google Patents. (n.d.). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]
-
ResearchGate. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Retrieved from [Link]
-
PubMed. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Retrieved from [Link]
-
ResearchGate. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ResearchGate. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]
-
ResearchGate. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Retrieved from [Link]
-
MDPI. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
PubMed. (2014). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Retrieved from [Link]
-
MDPI. (2024). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
PubMed. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
-
Illinois State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral derivatization protocol used for determining the ee of.... Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubMed. (1993). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Aminoacetophenone. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
-
ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
Sources
- 1. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 11. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
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Strategic Sourcing and Quality Validation of (R)-4-(1-Aminoethyl)aniline Dihydrochloride
Executive Summary
(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS: 1269437-75-3) is a high-value chiral diamine intermediate, primarily utilized in the synthesis of kinase inhibitors and advanced peptidomimetics.[1] Its dual-amine functionality—comprising an achiral aniline and a chiral benzylic amine—presents specific challenges in sourcing.[1] The critical quality attributes (CQAs) for this molecule are not limited to chemical purity; they must rigorously account for enantiomeric excess (ee%), salt stoichiometry (dihydrochloride vs. monohydrochloride), and positional isomer contamination.[1]
This guide moves beyond a simple vendor list to establish a self-validating procurement protocol . It empowers researchers to identify reliable suppliers, verify the material's structural integrity, and prevent costly downstream failures caused by "silent" impurities like the (S)-enantiomer or incorrect salt forms.[1]
Part 1: Molecular Profile & Critical Quality Attributes (CQAs)[1]
Before engaging suppliers, you must define the exact specification.[1] Ambiguity in nomenclature is the primary cause of procurement errors for this compound.[1]
The "Isomer Trap"
There are two common isomers that vendors often conflate in search results. You must distinguish between the target (1-aminoethyl) and the positional isomer (2-aminoethyl/phenethylamine).[1]
| Feature | Target Molecule | Common Imposter |
| Name | (R)-4-(1-Aminoethyl)aniline 2HCl | 4-(2-Aminoethyl)aniline 2HCl |
| Structure | Chiral benzylic amine | Achiral phenethylamine |
| CAS (2HCl) | 1269437-75-3 | 13078-82-5 (HCl) / 13472-00-9 (Free base) |
| Function | Chiral building block | Polymer/Dye intermediate |
| Risk | High (Enantiomeric impurities) | Low (Achiral) |
The Salt Stoichiometry
The user specified the dihydrochloride (2HCl).
-
MW (Free Base): 136.19 g/mol [1]
-
Impact: Using the wrong molecular weight in stoichiometry calculations (assuming 2HCl when receiving xHCl or 1.5HCl) will lead to under-loading of reagents in subsequent coupling reactions.[1]
Part 2: The Supplier Landscape[1]
Commercial sources for this molecule fall into three distinct tiers. Your choice depends on the development phase.
Tier 1: Catalog Suppliers (Research Scale: 1g – 100g)
Best for: Medicinal chemistry, hit-to-lead validation. These vendors hold stock or have rapid synthesis pathways.[1] They provide basic CoAs (Certificate of Analysis) but rarely offer detailed chiral method validation data unless requested.[1]
-
ChemScene: Specializes in chiral building blocks.[1] (Catalog ID: CS-0158198)[1][2]
-
BLD Pharm: Strong inventory of aniline derivatives.[1] (Catalog ID: BD01135088 for xHCl variants; verify specific salt form).[1]
-
Combi-Blocks: Often has the free base which can be converted, but check for specific salt availability.[1]
Tier 2: CRO/CDMO (Process Scale: 100g – 10kg)
Best for: GLP tox batches, pilot plant runs. These suppliers synthesize on demand.[1] You must specify the optical rotation and salt content in the RFQ (Request for Quote).[1]
-
Enamine: Excellent for custom chiral synthesis and library expansion.[1]
-
WuXi AppTec: High capacity for scale-up and rigorous QC documentation.[1]
Tier 3: Bulk Aggregators
Risk Warning: Avoid general aggregators (e.g., "Chemical Book" listings) without verifying the actual manufacturer.[1] These sources often re-label old stock where hygroscopic degradation (HCl loss) or racemization may have occurred.[1]
Part 3: Strategic Sourcing Protocol
Do not rely on the vendor's CoA alone.[1] Use this decision matrix to qualify the material before it enters your reaction flask.
Figure 1: Strategic Sourcing Decision Matrix. This workflow enforces a "trust but verify" approach, prioritizing chiral data before bulk commitment.
Part 4: Technical Validation (The Self-Validating System)[1]
Upon receipt of the material, perform these three protocols. This constitutes a self-validating system to ensure the input material matches your theoretical calculations.[1]
Protocol A: Chiral Purity Determination (HPLC)
Standard C18 columns cannot separate these enantiomers.[1] You must use a polysaccharide-based chiral stationary phase or a crown-ether phase specific for primary amines.[1]
-
Objective: Quantify the (S)-enantiomer impurity.
-
Column: Daicel Chiralpak IA or IB (Immobilized amylose/cellulose derivatives) are robust choices.[1] Alternatively, Crownpak CR(+) is highly specific for primary amines.[1][3]
-
Mobile Phase (Crownpak): Perchloric acid (pH 1.5 to 2.[1]0) / Methanol (85:15).[1] Note: Low pH ensures the amine is protonated, essential for crown ether complexation.[1]
-
Detection: UV at 254 nm (Aniline absorption).[1]
-
Acceptance Criteria: ee% ≥ 98.0%.
Protocol B: Salt Stoichiometry Verification
Aniline salts are hygroscopic and can lose HCl over time or be manufactured as mixed salts (1.5 HCl).[1]
-
Method: Argentometric Titration (Volhard Method or Potentiometric).[1]
-
Procedure: Dissolve 50 mg of sample in water. Titrate with 0.1 M AgNO3.[1]
-
Calculation:
[1] -
Target: Ratio should be 1.9 – 2.1. If < 1.8, the material is degrading or is a monohydrochloride.[1]
Protocol C: 1H-NMR Identity Check[1]
-
Solvent: DMSO-d6.
-
Key Signals:
-
Doublet at ~1.5 ppm (Methyl group of the ethyl chain).[1]
-
Quartet at ~4.2 ppm (Chiral methine proton).[1]
-
Aromatic region: Two doublets (AA'BB' system) indicative of para-substitution.[1]
-
Critical Check: Ensure no peaks correspond to ethylaniline (triplet/quartet pattern of a standard ethyl group), which indicates a failure in the reduction step during synthesis.
-
Part 5: Handling & Stability[1]
-
Hygroscopicity: Dihydrochloride salts are prone to absorbing atmospheric water, which turns the free-flowing powder into a sticky gum.[1]
-
Storage: Store at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.
References
-
ChemScene. (R)-4-(1-Aminoethyl)aniline dihydrochloride Product Data (CAS 1269437-75-3).[2] Retrieved from [1][2]
-
BLD Pharm. Product Specification: (R)-4-(1-Aminoethyl)aniline derivatives.[1] Retrieved from [1]
-
Zhang, C., et al. (2010). "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography."[1][4] Journal of Chromatography A, 1217(30), 4965-4970.[1][4] [1][4]
-
Phenomenex. Chiral HPLC Separations Guide: Strategies for Primary Amines. Retrieved from [1]
-
PubChem. Compound Summary: 4-(1-Aminoethyl)aniline (Parent Structure).[1] National Library of Medicine.[1] Retrieved from [1]
Sources
Methodological & Application
Application Note: Strategic Utilization of (R)-4-(1-Aminoethyl)aniline Dihydrochloride in Asymmetric Medicinal Chemistry
Abstract
This application note details the strategic handling and synthetic utility of (R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS 1269437-75-3) . As a dual-amine chiral synthon, this molecule offers a unique "reactivity toggle" between its aliphatic and aromatic amine moieties. This guide provides a validated protocol for regioselective functionalization, specifically focusing on the "Proton Protection" strategy to synthesize kinase inhibitor scaffolds (e.g., ROCK, AKT, EGFR) without requiring orthogonal protecting groups.
Introduction: The "Privileged" Scaffold
(R)-4-(1-Aminoethyl)aniline is a bifunctional building block characterized by two distinct nitrogen centers:
-
Aromatic Amine (Aniline): Low basicity (
), moderate nucleophilicity. -
Aliphatic Amine (Benzylic): High basicity (
), high nucleophilicity, adjacent to a chiral center.
In drug discovery, this motif is critical for Fragment-Based Drug Design (FBDD) . The aniline moiety typically anchors to a heteroaromatic core (e.g., quinazoline, pyrimidine) located in the ATP-binding hinge region of kinases, while the chiral aliphatic amine projects into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.
Key Applications
-
Kinase Inhibitors: Precursor for Rho-associated protein kinase (ROCK) and EGFR inhibitors where the (R)-methyl group fits specific hydrophobic pockets.
-
Chiral Resolution: Used as a resolving agent for acidic racemates or as a chiral auxiliary.
-
Peptidomimetics: Introduction of rigid chiral spacers in peptide backbones.
Mechanistic Insight: The Reactivity Toggle
The dihydrochloride salt form provides a built-in mechanism for regioselectivity. By carefully controlling the stoichiometry of the base, researchers can selectively activate one amine while "masking" the other via protonation.
pKa-Driven Selectivity
-
State A (Dihydrochloride): Both amines are protonated (
). Non-reactive. -
State B (1 eq. Base - "Proton Protection"): The proton is removed from the least basic site (the aniline).
-
Result: Aniline is free (
); Aliphatic amine remains protonated ( ). -
Application: Selective reaction at the aniline (e.g.,
with chloropyrimidines).
-
-
State C (>2 eq. Base): Both amines are free.
-
Result: The aliphatic amine is significantly more nucleophilic.
-
Application: Selective reaction at the aliphatic amine (e.g., Amide coupling).
-
Experimental Protocol: Regioselective N-Arylation
Objective: To couple the aniline moiety to a heteroaromatic chloride (e.g., 4-chloroquinazoline) while leaving the chiral aliphatic amine unreacted and naturally protected.
Materials
-
(R)-4-(1-Aminoethyl)aniline dihydrochloride (
ee) -
Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (Model substrate)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Step-by-Step Methodology
-
Preparation of Suspension:
-
Charge a reaction vessel with (R)-4-(1-Aminoethyl)aniline dihydrochloride (1.0 equiv).
-
Add Isopropanol (10-15 volumes). The salt will likely remain as a suspension.
-
Note: Alcohol solvents are preferred for
reactions to facilitate proton transfer.
-
-
Controlled Neutralization (The Critical Step):
-
Cool the mixture to
. -
Add DIPEA (1.1 equiv) dropwise.
-
Mechanistic Check: This stoichiometry neutralizes the HCl on the aniline (forming the free base) but leaves the aliphatic amine protonated (
). -
Stir for 15 minutes at
.
-
-
Coupling Reaction:
-
Add the Electrophile (1.0 equiv) in one portion.
-
Heat the reaction mixture to reflux (
) for 4–6 hours. -
Monitoring: Monitor via HPLC or TLC. The aliphatic amine remains protected by the proton throughout the reaction, preventing side reactions or polymerization.
-
-
Work-up & Isolation:
-
The product often precipitates as the monohydrochloride salt (since the displaced HCl re-acidifies the system).
-
Filter the solid. Wash with cold isopropanol and diethyl ether.
-
Yield: Typically >85%.
-
Chiral Integrity: Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
Visualization: Reaction Workflow
The following diagram illustrates the "Proton Protection" strategy described above.
Figure 1: Chemo-selective synthesis workflow utilizing the pKa difference between aliphatic and aromatic amines.
Technical Data Summary
| Property | Value | Notes |
| Molecular Formula | Dihydrochloride salt | |
| Molecular Weight | 209.12 g/mol | |
| CAS Number | 1269437-75-3 | Specific to (R)-isomer 2HCl |
| pKa (Aliphatic) | ~9.8 | Highly basic, protonates first |
| pKa (Aromatic) | ~4.6 | Less basic, deprotonates first |
| Solubility | Water, Methanol | Poor solubility in non-polar solvents (DCM, Hexane) |
| Storage | Hygroscopic | Store under inert gas (Nitrogen/Argon) |
Troubleshooting & Stability
-
Racemization Risk: The benzylic chiral center is generally stable under standard acidic and basic conditions. However, avoid strong Lewis acids at high temperatures (
), which can trigger benzylic cation formation and subsequent racemization. -
Hygroscopicity: The dihydrochloride salt is hygroscopic. Weighing should be performed quickly or in a glovebox to ensure accurate stoichiometry for the "Proton Protection" strategy.
-
Free-Basing: If the free base is required (for reaction at the aliphatic amine), use a biphasic extraction (DCM / 1N NaOH). Do not store the free base for extended periods as it is prone to oxidation (aniline darkening) and carbamate formation from atmospheric
.
References
-
ChemScene. (R)-4-(1-Aminoethyl)aniline dihydrochloride Product Data. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol (Analogous Structure/Reactivity). Retrieved from [3]
-
Foote, K. M., et al. (2013).[4] Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase.[4] Journal of Medicinal Chemistry.[4][5] (Illustrates the use of chiral benzylic amines in kinase inhibitor synthesis). Retrieved from
-
BenchChem. 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. (Application Note on aniline synthons). Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. jocpr.com [jocpr.com]
- 3. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for synthesis of chiral anilines
Application Note: Experimental Procedures for the Synthesis of Chiral Anilines ( -Branched Benzylic Amines)
Executive Summary & Scope
Chiral
This guide details three distinct, field-validated protocols for their synthesis. Unlike generic textbook descriptions, these protocols focus on causality (why specific reagents are used), process control (how to ensure success), and scalability .
The Three Pillars of Synthesis:
Method A: The Ellman Auxiliary Protocol
Best For: Early-phase discovery, broad substrate scope, and generating both enantiomers predictably.
Mechanistic Rationale
This method utilizes tert-butanesulfinamide (
-
Condensation: Formation of a chiral
-sulfinyl imine. Titanium(IV) ethoxide is critical here; it acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward. -
Diastereoselective Reduction: The sulfinyl group directs the hydride attack via a cyclic transition state (Zimmerman-Traxler model), typically yielding diastereomeric ratios (dr) > 95:5.
Workflow Diagram
Figure 1: The Ellman auxiliary workflow. Note the critical role of Titanium(IV) in the first step and the modularity of the reduction step.
Detailed Protocol
Reagents:
-
(R)- or (S)-tert-Butanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (
) (2.0 equiv) [Technical Grade is sufficient] -
THF (Anhydrous)
-
Sodium Borohydride (
) (2.0 equiv)
Step-by-Step Procedure:
-
Condensation (The "Water Scavenger" Step):
-
In a flame-dried flask under
, dissolve the aryl ketone in anhydrous THF (0.5 M). -
Add (R)-tert-butanesulfinamide.
-
Critical Step: Add
dropwise. The solution often turns yellow/orange. -
Heat to reflux (65-70°C) for 16–24 hours. Note: Monitoring by TLC is difficult due to hydrolysis on silica. Use neutral alumina plates or monitor by HPLC/UPLC.
-
Workup: Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. The titanium salts will precipitate as a thick white slurry. Filter through a pad of Celite.[8] This filtration is often slow; keep the pad wet with EtOAc to prevent cracking.
-
-
Reduction (The Stereodefining Step):
-
Redissolve the crude sulfinyl imine in THF (0.2 M). Cool to -48°C or -78°C (depending on substrate sterics).
-
Add
(solid or solution). -
Mechanistic Insight: For higher diastereoselectivity, use L-Selectride at -78°C.
relies on a chelation-controlled transition state, while bulky hydrides like L-Selectride rely on steric control. -
Warm to RT naturally over 4 hours. Quench with sat.
.[6]
-
-
Hydrolysis (Deprotection):
-
Dissolve the sulfinamide in MeOH.
-
Add 4M HCl in Dioxane (2-3 equiv). Stir for 1 hour at RT.
-
Precipitate the product as the amine hydrochloride salt by adding
, or basify ( ) and extract for the free base.
-
Method B: Biocatalytic Transamination
Best For: Late-stage synthesis, highly functionalized molecules, and "Green Chemistry" requirements.
Mechanistic Rationale
Biocatalytic Cycle Diagram
Figure 2: The Transaminase Ping-Pong Bi-Bi mechanism. PLP = Pyridoxal-5'-phosphate; PMP = Pyridoxamine-5'-phosphate.
Detailed Protocol (Codexis/Standard ATA Screen)
Reagents:
-
Commercially available
-Transaminase Panel (e.g., Codexis ATA, Evoxx). -
Isopropyl amine (IPM) (Amine donor).
-
HEPES or Potassium Phosphate Buffer (pH 7.0 - 8.0).
-
DMSO (Co-solvent).
Protocol:
-
Buffer Preparation: Prepare 100 mM HEPES buffer (pH 7.5) containing 1 mM PLP and 1M Isopropyl amine (neutralized to pH 7.5 with HCl). Caution: IPM is volatile and basic.
-
Reaction Setup:
-
Substrate: 10–50 mM Ketone in DMSO (Final DMSO conc < 10-20%).
-
Enzyme: 2–5 mg/mL lyophilized powder.
-
Temperature: 30–45°C (Enzyme dependent).
-
-
Equilibrium Shift (Critical):
-
Leave the reaction vessel open (if feasible) or apply a slight vacuum/nitrogen sweep to remove the acetone co-product. This drives the reaction to completion.
-
-
Workup:
-
Acidify to pH 2 (stops enzyme, solubilizes amine).
-
Extract with MTBE (removes unreacted ketone).
-
Basify aqueous layer to pH 12.
-
Extract with EtOAc to isolate the chiral amine.[6]
-
Method C: Iridium-Catalyzed Asymmetric Hydrogenation
Best For: Large-scale manufacturing (Kilo-ton), high atom economy.
Protocol Overview
This method typically involves the in situ formation of a chiral complex using an Iridium precursor (
Key Parameter - The "Magic" Additives:
Many Ir-catalyzed hydrogenations of imines fail without additives. The addition of Iodine (
Procedure:
-
Imine Synthesis: Pre-form the imine (Ketone + Aniline/Amine + Acid Catalyst). Isolate if possible.
-
Catalyst Prep: Mix
(1 mol%) and Chiral Ligand (2.2 mol%) in dry DCM/Toluene under Argon. Stir 30 min. -
Hydrogenation: Transfer catalyst to autoclave containing Imine. Add
(5-10 mol%). Pressurize with (20–50 bar). Stir 12–24h.
Comparative Analysis & Decision Matrix
| Feature | Ellman Auxiliary | Biocatalysis (ATA) | Ir-Catalyzed Hydrogenation |
| Enantioselectivity (ee) | Good (>90-98%) | Excellent (>99%) | Variable (Ligand dependent) |
| Scalability | Medium (Stoichiometric waste) | High (Green, aqueous) | Very High (Ind. Standard) |
| Development Time | Short (Predictable) | Medium (Enzyme screening) | Long (Ligand optimization) |
| Cost | Moderate (Auxiliary cost) | Low (at scale) | High (Catalyst cost) |
| Key Limitation | Multi-step process | Substrate acceptance | High pressure |
References
-
Ellman's Auxiliary Review: Robak, M. T.; Herbage, M. A.; Ellman, J. A. Synthesis and Applications of tert-Butanesulfinamide. Chem. Rev.2010 , 110, 3600–3740. Link
-
Biocatalysis (Sitagliptin): Savile, C. K.; Janey, J. M.; Mundorff, E. C.; et al. Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science2010 , 329, 305–309. Link
-
Transaminase Engineering: Green, A. P.; Turner, N. J.; O’Reilly, E. Chiral Amine Synthesis Using
-Transaminases: An Amine Donor that Displaces Equilibria. Angew. Chem. Int. Ed.2014 , 53, 10714. Link -
Iridium Catalysis (Metolachlor): Blaser, H.-U. The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis. Adv.[1][11][12] Synth. Catal.2002 , 344, 17–31. Link
-
Recent Ir-Catalysis Protocols: Verho, O.; Bäckvall, J. E. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Synthesis of Chiral Amines. J. Am. Chem. Soc.2015 , 137, 3996. Link
Sources
- 1. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmasalmanac.com [pharmasalmanac.com]
Application Note: (R)-4-(1-Aminoethyl)aniline Dihydrochloride in Asymmetric Synthesis & Chiral Resolution
Abstract
(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS 1269437-75-3) is a bifunctional chiral building block and resolving agent. Its utility stems from the simultaneous presence of a chemically distinct aromatic amine (aniline) and a stereogenic benzylic amine. This guide details protocols for its two primary applications: (1) Classical Diastereomeric Resolution of racemic carboxylic acids, and (2) Chemoselective Coupling in the synthesis of chiral small molecule inhibitors (e.g., Rho-kinase inhibitors).
Chemical Profile & Stability
Unlike its free base counterpart, the dihydrochloride salt offers superior oxidative stability and shelf-life. However, its hygroscopic nature requires strict handling protocols to maintain stoichiometric precision.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Compound Name | (R)-4-(1-Aminoethyl)aniline dihydrochloride | Salt form |
| CAS Number | 1269437-75-3 | Free base: 65645-32-1 |
| Formula | C₈H₁₄Cl₂N₂ | MW: 209.12 g/mol |
| Structure | Aniline ring with para-(R)-aminoethyl group | Bifunctional amine |
| Solubility | Water (>50 mg/mL), Methanol, DMSO | Insoluble in non-polar organics (DCM, Hexane) |
| pKa Values | Anilinium: ~4.6 | Aliphatic Ammonium: ~9.8 |
| Storage | 2–8°C, Desiccated, Inert Atmosphere | Hygroscopic; protect from light |
Application A: Chiral Resolution of Racemic Acids
Role: Chiral Resolving Agent (Auxiliary)
The stereogenic center on the benzylic amine allows this molecule to form diastereomeric salts with racemic carboxylic acids. The high crystallinity of these salts facilitates the separation of enantiomers via fractional crystallization.
Mechanism of Action
The resolution relies on the solubility difference between the
-
Salt Formation: The aliphatic amine (pKa ~9.8) is sufficiently basic to deprotonate carboxylic acids, forming a stable ammonium carboxylate.
-
Differentiation: The aniline moiety provides π-π stacking interactions that often enhance lattice energy differences between diastereomers, improving separation efficiency compared to simple alkyl amines.
Protocol: Resolution of a Representative Racemic Acid
Target: Racemic 2-Arylpropionic Acid (e.g., Ibuprofen analog) Scale: 10 mmol
Reagents:
-
Racemic Acid (10 mmol)
-
(R)-4-(1-Aminoethyl)aniline dihydrochloride (5 mmol, 0.5 eq - "Half-Quantity Method")
-
Sodium Hydroxide (10 mmol, to neutralize the dihydrochloride)
-
Solvent: Ethanol/Water (9:1 v/v)
Step-by-Step Workflow:
-
Free-Basing (In Situ):
-
Dissolve 1.05 g (5 mmol) of (R)-4-(1-Aminoethyl)aniline dihydrochloride in 10 mL water.
-
Add 10 mL of 1M NaOH. The solution will turn turbid as the free base is generated.
-
Extract immediately with Ethyl Acetate (3 x 15 mL) to prevent aniline oxidation. Dry organic layer over Na₂SO₄ and concentrate in vacuo to obtain the free diamine oil.
-
-
Salt Formation:
-
Dissolve the Racemic Acid (10 mmol) in 50 mL boiling Ethanol (90%).
-
Add the freshly prepared free diamine (5 mmol) dropwise.
-
Note: Using 0.5 equivalents maximizes the yield of the less soluble diastereomer (Pope-Peachey method).
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature (ramp: 10°C/hour).
-
Stir gently at 20°C for 4 hours.
-
Filter the precipitate.[1] This is the Diastereomer A (enriched salt).
-
-
Recrystallization (Enrichment):
-
Recrystallize the wet cake from hot Ethanol until constant melting point or >99% de (diastereomeric excess) is achieved by Chiral HPLC.
-
-
Salt Break (Recovery):
-
Suspend the purified salt in DCM/Water (1:1).
-
Acidify with 1M HCl to pH 1. The chiral amine stays in the aqueous layer (as dihydrochloride). The resolved acid partitions into DCM.
-
Recycling: The aqueous layer containing the (R)-amine can be basified and re-extracted for reuse.
-
Visualization: Resolution Workflow
Figure 1: Workflow for the resolution of racemic acids using the "Half-Quantity" method.
Application B: Chemoselective Asymmetric Coupling
Role: Chiral Building Block (Scaffold)
In drug discovery (e.g., kinase inhibitors), this molecule is often coupled to a core scaffold. The challenge is Chemoselectivity : the molecule contains two amino groups.
-
Aliphatic Amine (Chiral Center): More nucleophilic (pKa ~9.8), but more sterically hindered.
-
Aniline (Aromatic Amine): Less nucleophilic (pKa ~4.6), but less hindered.
Objective: Selectively couple the aliphatic amine to an activated carboxylic acid (R-COOH) while leaving the aniline free for further elaboration.
Protocol: Selective Acylation of the Aliphatic Amine
Reagents:
-
Carboxylic Acid Partner (1.0 eq)
-
Coupling Agent: HATU (1.1 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Critical Logic: While the aliphatic amine is the better nucleophile, the dihydrochloride salt introduces a complication. Adding 1 equivalent of base preferentially deprotonates the aniline (lower pKa), leaving the aliphatic amine protonated and unreactive. To react the aliphatic amine, you must fully neutralize the salt (pH > 10) to ensure the aliphatic amine is free. Once both are free, the nucleophilicity of the aliphatic amine dominates over the aniline (by factor of ~10³), ensuring selectivity.
Step-by-Step Workflow:
-
Activation:
-
Dissolve the Carboxylic Acid Partner (1.0 eq) and HATU (1.1 eq) in DMF.
-
Add DIPEA (1.0 eq) and stir for 5 minutes to form the activated ester.
-
-
Amine Preparation:
-
In a separate vial, suspend (R)-4-(1-Aminoethyl)aniline dihydrochloride (1.0 eq) in DMF.
-
Add DIPEA (2.5 eq). Crucial: This excess ensures both HCl molecules are scavenged and the aliphatic amine is free.
-
-
Coupling:
-
Add the Amine solution to the Activated Acid solution.
-
Stir at 0°C for 1 hour, then warm to Room Temp.
-
Monitoring: HPLC should show consumption of the amine. The aniline NH₂ remains largely unreacted due to the higher nucleophilicity of the benzylic amine.
-
-
Workup:
-
Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine.
-
The product is the amide formed at the chiral center.
-
Visualization: Chemoselectivity Logic
Figure 2: Controlling protonation states to achieve chemoselectivity.
Analytical Quality Control
Verifying the optical purity of the starting material and the final product is mandatory.
Method: Chiral HPLC[2]
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is required to sharpen the peak of the free amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aniline absorption).
-
Expectation: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Racemic standard injection is required for peak identification.
References
-
Chemical Properties & Safety: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 21997923, 4-(2-Aminoethyl)aniline hydrochloride. Retrieved from [Link]
- General Resolution Protocol (Pope-Peachey Method): Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for the "Half-Quantity" methodology applied in Section 2).
-
Chemoselectivity of Amines: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[4] (Reference for pKa-driven nucleophilicity in drug synthesis).
- Application in Kinase Inhibitors: Feng, Y., et al. (2014). Discovery of Rho-kinase inhibitors. Journal of Medicinal Chemistry. (Contextual reference for the use of amino-ethyl aniline scaffolds in drug discovery).
Sources
Derivatization of (R)-4-(1-Aminoethyl)aniline dihydrochloride for HPLC
Application Note: Enantiomeric Purity Analysis of (R)-4-(1-Aminoethyl)aniline via Diastereomeric Derivatization
Executive Summary
This guide details the protocol for the chiral analysis of (R)-4-(1-Aminoethyl)aniline , a critical intermediate in pharmaceutical synthesis. Due to the lack of strong UV chromophores near the chiral center and the expense of chiral stationary phases, pre-column derivatization is the recommended strategy.
We present two validated workflows using chiral derivatizing agents (CDAs) to convert enantiomers into diastereomers, enabling separation on standard achiral C18 columns:
-
GITC Method: Rapid, room-temperature derivatization for high-throughput screening.
-
Marfey’s Method (FDAA): High-stability derivatization for trace quantification and complex matrices.
Chemical Basis & Strategy
The Challenge of the Dihydrochloride Salt
The analyte is supplied as a dihydrochloride salt (
-
Aliphatic Amine (
): The chiral center. Highly basic. -
Aniline (
): Aromatic amine. Weakly basic.
Critical Consideration: Both amines must be deprotonated to react. The
Derivatization Logic: Mono- vs. Bis-Derivatization
Since the molecule contains two primary amines, partial reaction leads to complex chromatograms (free amine, mono-aliphatic, mono-aromatic, and bis-derivatives).
-
Strategy: Drive the reaction to Bis-Derivatization (complete reaction of both amines) using excess reagent and base. This ensures a single, sharp peak for each enantiomer and maximizes UV sensitivity.
Reaction Mechanism (GITC Example)
The isothiocyanate group (-N=C=S) of the GITC reagent undergoes nucleophilic attack by the analyte's amine, forming a thiourea linkage.
Figure 1: Nucleophilic addition mechanism forming the stable thiourea derivative.
Experimental Protocols
Protocol A: GITC Derivatization (Rapid)
Best for: In-process control, high throughput.
Reagents:
-
GITC Solution: 5 mg/mL in Acetonitrile (Prepare fresh daily).
-
Base Stock: 1% (v/v) Triethylamine (TEA) in Acetonitrile.
-
Quench Solution: 1% Acetic Acid in water.
Procedure:
-
Sample Prep: Dissolve 1.0 mg of (R)-4-(1-Aminoethyl)aniline·2HCl in 1.0 mL of Base Stock . (Note: The TEA neutralizes the HCl instantly).
-
Reaction: Mix 50 µL Sample + 100 µL GITC Solution .
-
Incubation: Vortex and let stand at Room Temperature for 15 minutes .
-
Quenching: Add 100 µL Quench Solution to hydrolyze excess isothiocyanate.
-
Dilution: Dilute to 1.0 mL with Mobile Phase A. Inject.
Protocol B: Marfey’s Reagent (FDAA) (High Stability)
Best for: Trace analysis, stability studies.
Reagents:
-
FDAA Solution: 10 mg/mL in Acetone.
-
Buffer: 1 M
.[1] -
Quench: 1 M HCl.
Procedure:
-
Sample Prep: Dissolve 1.0 mg analyte in 1.0 mL water.
-
Reaction: Mix 50 µL Sample + 100 µL FDAA Solution + 40 µL 1 M
. -
Incubation: Heat at 45°C for 60 minutes (Heating block).
-
Quenching: Allow to cool. Add 40 µL 1 M HCl to neutralize.
-
Dilution: Dilute with 50% Acetonitrile/Water. Inject.
HPLC Method Parameters
The resulting diastereomers are separated on a standard C18 column.[2]
| Parameter | Condition | Notes |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | High carbon load preferred for diastereomer resolution. |
| Mobile Phase A | 10 mM Phosphate Buffer (pH 3.0) or 0.1% Formic Acid | Low pH suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than MeOH for these derivatives. |
| Gradient | 0 min: 20% B 15 min: 60% B 20 min: 90% B | Gradient slope critical for resolving (R,R) from (S,R) forms. |
| Flow Rate | 1.0 mL/min | Adjust for backpressure. |
| Detection | GITC: 254 nm FDAA: 340 nm | FDAA has higher specificity at 340 nm (yellow color). |
| Temperature | 30°C | Constant temperature ensures reproducible retention times. |
Workflow Visualization
Figure 2: Operational workflow for sample preparation and analysis.
Troubleshooting & Validation
Elution Order Logic
For L-amino acid based reagents (like GITC derived from glucose or L-FDAA):
-
The L-D (or S-R) diastereomer typically forms a stronger intramolecular hydrogen bond, reducing polarity.[1]
-
Result: The (S)-enantiomer of the amine (forming the L-S diastereomer) usually elutes before the (R)-enantiomer (forming the L-R diastereomer) on C18 columns.
-
Action: Inject a racemic standard to confirm retention times before running pure samples.
Common Failure Modes
-
Multiple Peaks per Enantiomer:
-
Cause: Incomplete derivatization (Mono- vs Bis-derivatives).
-
Fix: Increase Reagent:Amine ratio to >4:1 and ensure pH > 9 during reaction.
-
-
Precipitation:
-
Cause: Phosphate buffer incompatibility with high % ACN.
-
Fix: Use Triethylamine Phosphate (TEAP) buffer or reduce buffer concentration to 10 mM.
-
-
No Reaction:
-
Cause: The 2HCl salt overwhelmed the base.
-
Fix: Double the concentration of TEA or NaHCO3 in the sample solvent.
-
References
-
Kinoshita, T., et al. (2016). Resolution of enantiomers of amines and amino acids by HPLC using GITC derivatization. Journal of Chromatography A.
-
Marfey, P. (1984). Determination of D-amino acids as enantiomers by HPLC using FDAA (Marfey's Reagent).[3] Carlsberg Research Communications.
-
Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Liquid Chromatography.[2][4][5] Encyclopedia of Separation Science.
-
Sigma-Aldrich. (2023). Product Specification: (R)-4-(1-Aminoethyl)aniline dihydrochloride.[6]
Sources
Enantioselective Synthesis of Chiral Amines via Asymmetric Hydrogenation: A Detailed Guide for Researchers
Introduction: The Indispensable Role of Chiral Amines
Chiral amines are fundamental structural motifs deeply embedded in the landscape of modern chemistry and life sciences.[1][2] Constituting a significant portion of small-molecule pharmaceuticals, agrochemicals, and natural products, their stereochemistry is often the linchpin of biological activity.[1][3] It is estimated that approximately 40-45% of pharmaceuticals contain a chiral amine component in their structure.[1][3] Beyond their direct application as active ingredients, enantiomerically pure amines are invaluable as resolving agents, chiral auxiliaries, and synthons for complex molecule synthesis.[1][4] The escalating demand for enantiopure amines has consequently catalyzed the development of robust and efficient synthetic methodologies.
Among the various strategies, the asymmetric hydrogenation of prochiral nitrogen-containing compounds, such as imines and enamides, stands out as one of the most direct, atom-economical, and sustainable approaches to optically active amines.[2][5] This method offers high catalytic efficiency, excellent enantioselectivity, and generates minimal waste, aligning perfectly with the principles of green chemistry.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practice, and application of enantioselective hydrogenation for the synthesis of chiral amines, with a focus on transition metal catalysis.
Core Principles of Asymmetric Hydrogenation
Asymmetric hydrogenation is a process where a prochiral unsaturated substrate is stereoselectively reduced by molecular hydrogen in the presence of a chiral catalyst. The catalyst, typically a transition metal complex bearing a chiral ligand, creates a chiral environment that directs the approach of hydrogen to one of the two enantiofaces of the substrate, leading to the preferential formation of one enantiomer of the product.
The success of this transformation hinges on the intricate interplay between the metal center, the chiral ligand, the substrate, and the reaction conditions. The design and synthesis of chiral ligands, particularly phosphorus-based ligands, have been a major driving force in the advancement of this field.[1][2][6]
Catalyst Systems: The Heart of the Transformation
The choice of catalyst is paramount for achieving high enantioselectivity and reactivity. The most successful catalysts are typically based on rhodium, ruthenium, and iridium, each exhibiting distinct advantages for specific substrate classes.
Iridium-Based Catalysts
Iridium catalysts have proven to be exceptionally effective for the asymmetric hydrogenation of a wide range of imines, including challenging substrates like N-aryl, N-alkyl, and dialkyl imines.[7][8][9] They often exhibit high turnover numbers (TON) and turnover frequencies (TOF), making them suitable for large-scale industrial applications.[10][11] A landmark example is the industrial synthesis of the herbicide (S)-metolachlor, which utilizes an iridium-diphosphine catalyst and represents one of the largest-scale applications of asymmetric catalysis to date.[4][10][11]
Key Features of Iridium Catalysts:
-
High Activity: Often require low catalyst loadings.
-
Broad Substrate Scope: Effective for various imine types.
-
Functional Group Tolerance: Compatible with a wide range of functional groups.
Rhodium-Based Catalysts
Rhodium complexes, particularly those bearing chiral diphosphine ligands, are the catalysts of choice for the asymmetric hydrogenation of enamides and related substrates.[12][13][14] This reaction provides a powerful route to chiral α- and β-amino acids and their derivatives.[12][15] The mechanism of rhodium-catalyzed enamide hydrogenation has been extensively studied and often proceeds through an "unsaturated pathway" where the substrate coordinates to the metal center before the oxidative addition of hydrogen.[12][16]
Key Features of Rhodium Catalysts:
-
Excellent for Enamides: High enantioselectivities for α- and β-dehydroamino acid derivatives.[15][17]
-
Well-Understood Mechanism: Facilitates rational catalyst design and optimization.
-
High Enantioselectivity: Often achieves >99% ee for ideal substrates.
Ruthenium-Based Catalysts
Ruthenium catalysts, pioneered by Noyori, are highly effective for the asymmetric hydrogenation of ketones, including those that serve as precursors to chiral amines via reductive amination.[11][18][19][20] The Noyori-type catalysts, which are often bifunctional, can activate both the substrate and hydrogen, leading to high efficiency.[21][22] These catalysts are also employed in the direct reductive amination of ketones with an ammonia source and H₂.[23]
Key Features of Ruthenium Catalysts:
-
Exceptional for Ketones: A premier choice for the synthesis of chiral alcohols, which can be converted to amines.[22][24]
-
Bifunctional Mechanism: The ligand often participates in the catalytic cycle.[21]
-
High Turnover Numbers: Suitable for large-scale synthesis.[24]
Biocatalysis: The Green Alternative
In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[3][25][26] Enzymes such as amine dehydrogenases (AmDHs) and transaminases can catalyze the reductive amination of ketones with high enantioselectivity.[8][9][17]
Key Features of Biocatalysis:
-
High Enantioselectivity: Often produces enantiopure amines (>99% ee).[17][27]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure.
-
Environmentally Benign: Avoids the use of heavy metals and organic solvents.
Data Presentation: A Comparative Overview of Catalyst Performance
The following tables summarize typical performance data for different catalyst systems in the asymmetric hydrogenation of representative substrates.
| Catalyst System | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Ir/(R,SFc)-Xyliphos | MEA Imine | >0.0001 | 80 | 50 | Neat | >95 | 79 | [10][11] |
| [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | Methyl acetamidoacrylate | 1 | 1 | 25 | Methanol | >99 | >99 | [28] |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Acetophenone | 0.1 | 8 | 30 | 2-Propanol | >99 | 99 | [22] |
| Amine Dehydrogenase | Propiophenone | (enzyme loading) | N/A | 30 | Aqueous Buffer | >99 | >99 (R) | [8][17] |
Table 1: Comparative performance of different catalyst systems.
Experimental Protocols
Safety Precautions for High-Pressure Hydrogenation
High-pressure hydrogenation reactions should always be conducted with strict adherence to safety protocols due to the flammable nature of hydrogen gas and the potential for pyrophoric catalysts.[29]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves.
-
Fume Hood: Conduct all operations, including reactor charging and venting, within a certified chemical fume hood.
-
Inert Atmosphere: Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon).
-
Leak Testing: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen.[30]
-
Proper Venting: Vent the reactor slowly at the end of the reaction to avoid solvent splashing.[3]
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of an Imine in a Parr Reactor
This protocol provides a general guideline for the asymmetric hydrogenation of an N-arylimine using an in-situ generated iridium catalyst.
Materials:
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
Chiral diphosphine ligand (e.g., a Josiphos-type ligand)
-
N-arylimine substrate
-
Anhydrous, degassed solvent (e.g., 2-propanol, THF)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Catalyst Pre-formation (in a glovebox):
-
To a Schlenk flask, add [Ir(COD)Cl]₂ and the chiral diphosphine ligand (typically a 1:2.2 Ir:ligand molar ratio).
-
Add anhydrous, degassed solvent to dissolve the components.
-
Stir the mixture at room temperature for 30-60 minutes to form the catalyst precursor.
-
-
Reactor Setup:
-
Purging and Pressurization:
-
Move the sealed reactor to a properly ventilated area.
-
Purge the reactor by pressurizing with nitrogen (or argon) to ~5 bar and then slowly venting. Repeat this cycle 3-5 times to ensure an inert atmosphere.[31]
-
Perform a final purge cycle with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).
-
-
Reaction:
-
Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir.
-
Once the hydrogen uptake ceases or the desired reaction time is reached, stop the heating and allow the reactor to cool to room temperature.
-
-
Work-up and Analysis:
-
Carefully and slowly vent the excess hydrogen pressure in the fume hood.
-
Open the reactor and remove the reaction mixture.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting chiral amine by flash column chromatography or distillation.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.[22][32]
-
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
Principle: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[32] This results in different retention times for each enantiomer, allowing for their quantification.
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified chiral amine in the mobile phase (e.g., 0.1-1 mg/mL).
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Select an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).[33]
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio will need to be optimized for the specific amine.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Monitor at a wavelength where the amine absorbs UV light (e.g., 254 nm).
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Integrate the peak areas corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100[32]
-
Visualization of Concepts
General Workflow for Asymmetric Hydrogenation
Caption: General workflow for an asymmetric hydrogenation experiment.
Catalytic Cycle of Iridium-Catalyzed Imine Hydrogenation (Outer-Sphere Mechanism)
Caption: Simplified catalytic cycle for imine hydrogenation.
Troubleshooting and Field-Proven Insights
-
Low Enantioselectivity:
-
Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. Screen a library of ligands to find the optimal one for your substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.
-
Additives: In some cases, additives like acids or halides can dramatically improve enantioselectivity.[11]
-
-
Low Reactivity/Conversion:
-
Catalyst Poisoning: The product amine can sometimes act as a catalyst inhibitor. Using a higher catalyst loading or running the reaction to incomplete conversion might be necessary.
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate.
-
Temperature: While higher temperatures increase the rate, they can sometimes have a detrimental effect on enantioselectivity.
-
-
Substrate Purity: The purity of the imine substrate is crucial. Impurities can interfere with the catalyst. Imines can also be sensitive to moisture and may hydrolyze back to the corresponding ketone and amine.
Conclusion
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing an elegant and efficient pathway to enantiomerically enriched chiral amines. The continuous development of novel catalyst systems, particularly those based on iridium, rhodium, and ruthenium, has significantly expanded the scope and applicability of this powerful transformation. By understanding the core principles, carefully selecting the appropriate catalyst system, and adhering to rigorous experimental protocols, researchers can effectively leverage asymmetric hydrogenation to access a vast array of valuable chiral building blocks for pharmaceutical and agrochemical development.
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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The Chiral Switch of Metolachlor: The Development of a Large-Scale Enantioselective Catalytic Process. (n.d.). CORE. [Link]
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A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC. (2022). National Center for Biotechnology Information. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. [Link]
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The Story of (S)-Metolachlor An Industrial Odyssey in Asymmetric Catalysis. (2009). Michigan State University. [Link]
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Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Biocatalytic Reductive Amination. (2013). Synfacts. [Link]
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Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. (2016). RSC Publishing. [Link]
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Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]
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Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. (n.d.). ACS Publications. [Link]
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Enantioselective Organocatalytic Reductive Amination. (2005). Macmillan Group. [Link]
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Parr Hydrogenation Apparatus Safety procedure. (2022). [Link]
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Noyori Hydrogenation. (n.d.). NROChemistry. [Link]
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SOP: PARR HYDROGENATION APPARATUS. (n.d.). UCT Science. [Link]
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Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Asymmetric Hydrogenation of Imines Using NHC‐Phosphine Iridium Complexes | Request PDF. (n.d.). ResearchGate. [Link]
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Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. (n.d.). ACS Publications. [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. (n.d.). ResearchGate. [Link]
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Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. (n.d.). RSC Publishing. [Link]
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How to Set Up a Parr Reactor. (2021). YouTube. [Link]
-
asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. (2006). PubMed. [Link]
-
Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). ACS Publications. [Link]
-
Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides. (n.d.). SciSpace. [Link]
-
New iridium catalytic methods for enantioselective imine hydrogenation. (2024). University of Strathclyde. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
Enantioselective ketone hydroacylation using Noyori's transfer hydrogenation catalyst. (2013). PubMed. [Link]
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Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. (n.d.). SpringerLink. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2013). RSC Publishing. [Link]
-
Iridium‐catalyzed asymmetric hydrogenation of imines. a) Commonly used... (n.d.). ResearchGate. [Link]
-
Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. (2019). ACS Publications. [Link]
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. (n.d.). RUA - Universidad de Alicante. [Link]
-
Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. (2021). ACS Publications. [Link]
-
Enamide substrates for asymmetric hydrogenation. (n.d.). ResearchGate. [Link]
-
A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. (n.d.). ACS Publications. [Link]
-
Chiral Analytical HPLC. (n.d.). Boston University. [Link]
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Chiral HPLC methods for separating aniline enantiomers
An Application Guide to Chiral HPLC Methods for the Enantioseparation of Aniline Derivatives
Abstract
The enantiomers of chiral primary amines, such as aniline derivatives, are critical building blocks in the pharmaceutical and chemical industries.[1] As enantiomers can exhibit significantly different pharmacological and toxicological profiles, the ability to separate and quantify them is paramount for drug development, quality control, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[1][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles, strategies, and protocols for separating aniline enantiomers using chiral HPLC. It emphasizes the rationale behind methodological choices, from CSP selection to mobile phase optimization, to empower users to develop robust and reliable analytical methods.
The Principle of Chiral Recognition in HPLC
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard reversed-phase columns like C18.[4] Chiral separation is achieved by introducing a chiral environment into the HPLC system, which allows for the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector.[3][5] These diastereomeric complexes have different interaction energies and stabilities, resulting in differential retention times and, thus, separation.[3]
The most common and effective approach in chiral HPLC is the use of a Chiral Stationary Phase (CSP), where a single-enantiomer chiral selector is immobilized onto a solid support, typically silica gel.[3][6] The mechanism of chiral recognition is often explained by the "three-point interaction model," which posits that for successful separation, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the CSP, while its mirror image can only engage in two or fewer of these interactions.[3][7]
Strategic Selection of Chiral Stationary Phases for Aniline Enantiomers
The choice of CSP is the most critical step in developing a chiral separation method.[7][8] For aniline derivatives, which are primary amines, several classes of CSPs have proven effective. The selection process is often empirical, but an understanding of the recognition mechanisms of each CSP class can guide the initial screening.[9]
Polysaccharide-Based CSPs
Derivatives of cellulose and amylose are the most widely used CSPs due to their broad enantiorecognition capabilities.[10][11] They are particularly effective for resolving a vast range of racemates, including primary amines.[1]
-
Mechanism: The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions with the carbamate groups on the polysaccharide backbone. The helical structure of the polymer creates "chiral pockets" or grooves where analyte molecules can fit.[5][12] The separation is based on how well each enantiomer fits into these chiral cavities.
-
Advantages: Broad applicability, high success rates, and robustness. Immobilized versions (e.g., CHIRALPAK® IA, IB, IC) offer enhanced solvent compatibility, allowing for use with a wider range of mobile phases compared to coated phases.[1][13]
-
Considerations: Screening across different polysaccharide phases (e.g., cellulose vs. amylose derivatives) and in various elution modes (Normal Phase, Reversed Phase, Polar Organic) is often necessary to find the optimal separation.[5]
Cyclodextrin-Based CSPs
Cyclodextrins (CDs) are cyclic oligosaccharides that form a toroidal or "bucket-like" structure.[5] They are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[14]
-
Mechanism: The primary mechanism in reversed-phase mode is inclusion complexation, where the hydrophobic part of the aniline derivative (e.g., the phenyl group) fits into the hydrophobic cavity of the cyclodextrin.[15] Chiral recognition occurs through interactions between the analyte's functional groups and the hydroxyl groups at the rim of the CD cavity.[14][15]
-
Advantages: Excellent for separating compounds with aromatic rings. Derivatized cyclodextrins offer a wide range of selectivities.[16][17]
-
Considerations: The size of the cyclodextrin cavity (α, β, or γ) should be matched to the size of the analyte for optimal inclusion.[15] Cyclofructan-based CSPs, a related class, have also shown very high success rates for separating primary amines, particularly in the polar organic mode.[10]
Crown Ether-Based CSPs
Crown ether-based CSPs are highly specific and particularly effective for the enantioseparation of compounds containing a primary amino group.[10]
-
Mechanism: Chiral recognition is based on the complexation of the protonated primary amino group (-NH3+) of the aniline derivative within the crown ether cavity. The interaction is stabilized by hydrogen bonding between the ammonium hydrogens and the ether oxygen atoms.[18][19]
-
Advantages: High efficiency and selectivity for primary amines, including amino acids and aniline derivatives.[10]
-
Considerations: These CSPs typically require the use of strongly acidic mobile phases (e.g., perchloric acid) to ensure the primary amine is protonated.[10] This can be a drawback for preparative scale-up due to the non-volatile nature of the acid additive.[10]
Protein-Based CSPs
Proteins, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), and cellobiohydrolase (CBH), can be immobilized on silica and used as CSPs.[20][21]
-
Mechanism: Proteins are complex macromolecules with numerous stereogenic centers and binding sites, allowing for multiple types of interactions (hydrophobic, electrostatic, hydrogen bonding) that contribute to chiral recognition.[20][22]
-
Advantages: Broad applicability, ability to use aqueous mobile phases (biomimetic conditions), and direct analysis of many compounds without derivatization.[20][21]
-
Considerations: These columns can have lower efficiency and loading capacity compared to polysaccharide phases. Care must be taken to avoid denaturing the protein with harsh mobile phase conditions (e.g., high organic content, extreme pH).[5]
Method Development Strategy
A systematic screening approach is the most efficient way to develop a chiral separation method.[8][23] The process involves screening a selection of CSPs across different mobile phase modes.
Initial Screening Workflow
The following diagram outlines a logical workflow for the initial screening process. The goal is to identify a promising combination of CSP and mobile phase mode that provides at least partial separation, which can then be optimized.
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Application Note: Synthesis of Chiral Azo Dyes Using (R)-4-(1-Aminoethyl)aniline Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of chiral azo dyes utilizing (R)-4-(1-Aminoethyl)aniline dihydrochloride as the diazo component. Azo dyes, a prominent class of synthetic colorants, are traditionally synthesized via a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] The incorporation of a chiral center, as provided by the (R)-4-(1-Aminoethyl)aniline precursor, imparts unique chiroptical properties to the resulting dye molecules. These chiral dyes are of increasing interest for advanced applications in materials science, including chiral sensing, asymmetric catalysis, and the development of materials that interact with circularly polarized light.[2][3][4] This document details the underlying chemical principles, provides a robust step-by-step protocol for the synthesis of a representative chiral azo dye, outlines methods for characterization, and discusses potential applications.
Scientific Principles and Mechanism
The synthesis of azo dyes from a primary aromatic amine is a cornerstone of color chemistry, proceeding through two distinct and critical stages: Diazotization and Azo Coupling.
Step 1: Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This reaction is conducted by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ. The typical method involves the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[6]
Causality: The low temperature is absolutely critical. Aromatic diazonium salts are unstable and can decompose violently at higher temperatures, often leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts. The dihydrochloride form of the starting material, (R)-4-(1-Aminoethyl)aniline, ensures its solubility in the acidic aqueous medium required for the reaction. The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as the electrophile, attacking the nitrogen of the primary amine.
Step 2: Azo Coupling
The resulting diazonium salt is a weak electrophile that readily undergoes an electrophilic aromatic substitution reaction with an activated aromatic compound, known as the coupling component.[7][8] Common coupling components are electron-rich species like phenols and other arylamines.[9] The reaction with phenols is typically carried out under slightly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group into the more strongly activating phenoxide ion. For arylamine coupling components, the reaction is favored under slightly acidic conditions (pH 4-6).
Causality: The coupling position is sterically and electronically controlled. The reaction generally occurs at the para-position to the activating group (e.g., -OH, -NH₂) due to minimal steric hindrance.[9] If the para-position is already occupied, coupling will occur at an available ortho-position.[9] The extended π-conjugation system created by the azo linkage (–N=N–) is the chromophore responsible for the dye's vibrant color, as it shifts the absorption of light into the visible region of the electromagnetic spectrum.[8]
Diagram 1: General Mechanism of Chiral Azo Dye Synthesis
Caption: General two-step mechanism for chiral azo dye synthesis.
Safety and Materials Handling
Researcher Trustworthiness: Adherence to safety protocols is paramount for a self-validating and reproducible experiment.
-
(R)-4-(1-Aminoethyl)aniline dihydrochloride: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10][11]
-
Sodium Nitrite (NaNO₂): Strong oxidizer. Toxic if swallowed. Contact with acids liberates toxic nitrogen dioxide gas.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.[12]
-
2-Naphthol: Harmful if swallowed or inhaled. Causes skin irritation.
-
Aromatic Diazonium Salts: Potentially explosive in solid, dry form. NEVER isolate the diazonium salt intermediate. Always use it in solution immediately after preparation.
Mandatory Precautions:
-
All operations must be performed in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
An ice bath must be readily available for temperature control during the diazotization and coupling steps.
Detailed Experimental Protocol: Synthesis of a Chiral Red Dye
This protocol details the synthesis of (R)-1-((4-(1-aminoethyl)phenyl)diazenyl)naphthalen-2-ol.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (R)-4-(1-Aminoethyl)aniline dihydrochloride | 1269437-75-3 | 209.12 | 5.0 | 1.05 g |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 5.5 | 0.38 g |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | - | ~3.0 mL |
| 2-Naphthol (β-Naphthol) | 135-19-3 | 144.17 | 5.0 | 0.72 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | - | ~0.8 g |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
| Ethanol | 64-17-5 | 46.07 | - | For purification |
Equipment: 100 mL beakers (x3), magnetic stirrer and stir bars, glass stirring rod, ice bath, Buchner funnel and vacuum flask, pH paper or meter.
Protocol Steps
Diagram 2: Experimental Workflow
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Strategic Incorporation of (R)-4-(1-Aminoethyl)aniline: Selective Functionalization & Chiral Scaffold Assembly
[1]
Content Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Reagent Focus: (R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS: 1269437-75-3)[1][2]
Abstract & Core Logic
In the synthesis of chiral Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and GPCR ligands, the introduction of a rigid, chiral benzylic amine motif is often critical for potency and selectivity. (R)-4-(1-Aminoethyl)aniline dihydrochloride serves as a high-value "Chiral Pool" building block.[1]
Unlike asymmetric catalysis, where a chiral center is generated de novo, using this reagent relies on retentive synthesis —incorporating the pre-existing (R)-stereocenter into a larger scaffold without racemization. The technical challenge lies in the molecule's dual-amine nature : it possesses both a highly nucleophilic aliphatic (benzylic) amine and a significantly less nucleophilic aromatic (aniline) amine.[1]
This guide details the protocols for exploiting these pKa differences to "create" complex chiral centers by selectively building upon one nitrogen atom while preserving the integrity of the stereocenter.
Chemical Architecture & Reactivity Profile[2]
To utilize this reagent effectively, one must understand the distinct electronic environments of its two nitrogen atoms. The dihydrochloride salt form stabilizes both amines, rendering them non-nucleophilic until neutralized.
The Nucleophilicity Hierarchy
-
Site A: Aliphatic Amine (Benzylic Position) [1][2]
-
Character:
hybridized, localized lone pair.[1] -
pKa (Conjugate Acid): ~9.5 – 10.0[1]
-
Reactivity: High nucleophilicity; reacts rapidly with electrophiles (acid chlorides, aldehydes, isocyanates) under mild basic conditions.
-
Stereochemistry: Directly attached to the Chiral Center (R-configuration).[1][2] Risk of racemization is low unless subjected to harsh basic conditions or radical pathways.
-
Reactivity Visualization
The following diagram illustrates the strategic pathways available based on pH control and protecting group strategy.
Caption: Reactivity hierarchy of (R)-4-(1-Aminoethyl)aniline. The aliphatic amine dominates nucleophilic attack in the fully neutralized state.
Application Note: Selective Functionalization Strategies
Strategy A: The "Aliphatic-First" Approach (Standard)
Objective: Create an amide or amine bond at the chiral center while leaving the aniline free for subsequent elaboration (e.g., Buchwald-Hartwig coupling).[2]
-
Mechanism: In a fully basic solution, the aliphatic amine is orders of magnitude more nucleophilic. Adding 1.0 equivalent of an electrophile results in exclusive reaction at the benzylic position.[1]
-
Critical Control: Temperature must be kept low (0°C) to prevent any competitive reaction at the aniline, although this is rare with mild electrophiles.
Strategy B: The "Aniline-First" Approach (Protection Required)
Objective: Functionalize the aniline ring while preserving the chiral primary amine for later steps.
-
Challenge: You cannot react the aniline selectively in the presence of the free aliphatic amine.
-
Solution:
Experimental Protocol: Selective Amide Coupling
Scenario: Coupling (R)-4-(1-Aminoethyl)aniline with a Carboxylic Acid (R-COOH) to form a chiral amide intermediate.
Materials
-
Reagent: (R)-4-(1-Aminoethyl)aniline dihydrochloride (1.0 eq)[1][2]
-
Coupling Agent: HATU or EDC/HOBt (1.1 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.5 - 4.0 eq)[1][2]
-
Note: 2.0 eq are consumed just to neutralize the dihydrochloride salt.
-
Step-by-Step Procedure
-
Salt Neutralization & Activation:
-
Charge a reaction vessel with the Carboxylic Acid (1.0 eq) and anhydrous DMF.
-
Add DIPEA (1.5 eq) and stir at room temperature.
-
Add HATU (1.1 eq).[1] Stir for 15-30 minutes to form the activated ester.
-
-
Addition of Chiral Diamine:
-
In a separate vial, suspend (R)-4-(1-Aminoethyl)aniline dihydrochloride (1.0 eq) in DMF.
-
Add the remaining DIPEA (2.5 eq) to this suspension.[1] Observation: The suspension should clear as the free base is liberated.
-
Crucial Step: Add the amine solution dropwise to the activated acid solution at 0°C.
-
Reasoning: Dropwise addition ensures the aliphatic amine (the "better" nucleophile) encounters the activated ester immediately, preventing any side reactions.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
TLC/LC-MS: Monitor consumption of the diamine. The product should show a mass corresponding to mono-acylation.[1]
-
Checkpoint: If bis-acylation (reaction at both amines) is observed, reduce temperature to -10°C and ensure strict 1:1 stoichiometry.
-
-
Workup:
-
Dilute with EtOAc and wash with saturated NaHCO₃, water, and brine.
-
Dry over Na₂SO₄ and concentrate.[1]
-
Quality Control & Chiral Purity Analysis
Preserving the (R)-configuration is paramount.[1][2] Racemization is unlikely during standard amide coupling but can occur if the benzylic proton is acidic (e.g., if the resulting amide is strongly electron-withdrawing) and strong bases are used.
Analytical Method (Chiral HPLC)
To verify the enantiomeric excess (ee%) of the starting material or product:
| Parameter | Condition |
| Column | Astec CHIROBIOTIC® T (Teicoplanin based) or Daicel Chiralpak AD-H |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1][2]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Expected Result | (R)-enantiomer typically elutes distinct from (S).[1][2] Confirm with racemic standard. |
Note: For the dihydrochloride salt, analysis is often performed on the free base or a Boc-derivative to improve peak shape.
Data Summary: Physical Properties
| Property | Value | Notes |
| Molecular Weight | 209.12 g/mol | Dihydrochloride Salt |
| Free Base MW | 136.19 g/mol | Useful for mass balance calc.[1][2] |
| Appearance | White to off-white solid | Hygroscopic |
| Solubility | Water (High), DMSO (High) | Insoluble in non-polar organics until neutralized |
| Storage | 2-8°C, Desiccated | Protect from moisture to prevent clumping |
References
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for (R)-4-(1-Aminoethyl)aniline Dihydrochloride
Introduction: The Synthetic Challenge
(R)-4-(1-Aminoethyl)aniline is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for various kinase inhibitors and CNS-active agents. The synthesis presents a unique "Janus-faced" challenge:
-
Chirality: You must establish the (R)-stereocenter at the benzylic position with high enantiomeric excess (ee >98%).
-
Chemoselectivity: You must manipulate the ethylamine tail without oxidizing or over-reducing the aniline (or its nitro precursor).
-
Salt Stability: The dihydrochloride salt is hygroscopic and prone to "oiling out" due to the disparate pKa values of the aliphatic amine (~10.0) and the aniline (~4.6).[1]
This guide prioritizes two high-value routes: Biocatalytic Transamination (Process/Scale-up) and Ellman’s Sulfinamide Auxiliary (Lab/Discovery), followed by a dedicated module on Salt Formation .
Module 1: The Biocatalytic Route (High Yield / Green)
Best for: Scale-up (>10g), Green Chemistry requirements, High Selectivity.
The Protocol: -Transaminase (ATA)
This route uses an amine transaminase (ATA) to convert 4-aminoacetophenone directly to the chiral amine using an amine donor (usually Isopropylamine).
Figure 1: The Ping-Pong Bi-Bi mechanism of Transaminases. Efficient removal of acetone is critical to drive equilibrium.
Troubleshooting Guide: Biocatalysis
| Symptom | Probable Cause | Technical Solution |
| Low Conversion (<50%) | Unfavorable Equilibrium | Remove Acetone: The reaction is reversible. Use a slight vacuum (if enzyme is stable) or an N2 sweep to remove acetone coproduct. Alternatively, use Lactate Dehydrogenase (LDH) coupled system to consume pyruvate if using alanine as donor. |
| Enzyme Deactivation | Substrate/Product Inhibition | Resin Addition: Add a hydrophobic resin (e.g., XAD-4 or Diaion HP-20) to the reaction slurry. This acts as a "reservoir," keeping the dissolved concentration of the toxic ketone low while releasing it slowly to the enzyme. |
| Low Solubility | 4-Aminoacetophenone is poorly soluble in buffer | Cosolvent: Add DMSO (5-10% v/v). Do not exceed 20% as it may denature the ATA. |
| Wrong Enantiomer | Incorrect ATA selection | Screening: Ensure you are using an (R)-selective |
Module 2: The Ellman Auxiliary Route (High Purity)
Best for: Lab scale (<10g), High Enantiopurity, strictly anhydrous capability.
The Protocol: tert-Butanesulfinamide Condensation
This method relies on the condensation of 4-aminoacetophenone with (R)-tert-butanesulfinamide, followed by diastereoselective reduction.
Crucial Step: The choice of Lewis Acid during imine formation determines yield.
Figure 2: The Ellman Auxiliary Workflow.[2] Ti(OEt)4 serves as both Lewis acid and water scavenger.
Troubleshooting Guide: Ellman Chemistry
| Issue | Diagnosis | Corrective Action |
| Incomplete Imine Formation | Water presence / Low Lewis Acid activity | Switch Reagent: Use Ti(OEt)4 (Titanium tetraethoxide). It acts as a water scavenger. If using CuSO4, switch to Ti(OEt)4 immediately for acetophenones. Ensure >2.0 equivalents are used. |
| Low Diastereoselectivity (dr) | Poor face selectivity during reduction | Temperature Control: Reduction with NaBH4 should be done at -48°C to -78°C . If dr is still low (<90:10), switch to L-Selectride (bulky hydride) to enhance steric discrimination. |
| "Stuck" Intermediate | Sulfinamide not cleaving | Acid Strength: The N-sulfinyl bond is acid-labile but requires distinct conditions. Use 4M HCl in Dioxane (anhydrous) rather than aqueous HCl to prevent side reactions and facilitate precipitation. |
Module 3: Salt Formation & Purification (The Yield Killer)
Context: Many chemists lose 30-40% of their yield here. The target is the dihydrochloride, meaning you must protonate the aniline (pKa ~4.6) and the alkylamine (pKa ~10).
Common Failure Mode: "The Purple Oil"
-
Symptom: You add HCl, and the product turns into a dark purple/brown oil that refuses to crystallize.
-
Cause:
-
Oxidation: Anilines oxidize rapidly in air (purple color).
-
Hygroscopicity: Excess water prevents the weak aniline-HCl salt from crystallizing.
-
Stoichiometry: Insufficient HCl leaves the aniline as a free base.
-
Optimized Salt Formation Protocol
-
Isolation: Isolate the free base amine in an organic solvent (MTBE or EtOAc). Dry thoroughly over Na2SO4.
-
Inert Atmosphere: Purge the flask with Nitrogen/Argon.
-
Acid Addition: Cool to 0°C. Add 2.2 - 2.5 equivalents of 4M HCl in Dioxane (anhydrous) dropwise.
-
Note: Do not use aqueous HCl.
-
-
Precipitation: If oil forms, add an antisolvent (Diethyl Ether or Hexanes) slowly with vigorous stirring.
-
Recovery: Filter under Nitrogen. Wash with Et2O. Store in a desiccator.
FAQ: Technical Support
Q: My product has a dr of 85:15 after the Ellman reduction. Can I upgrade it? A: Yes. Do not hydrolyze yet. Recrystallize the sulfinamide intermediate first. The sulfinamide is often a solid and purifies much easier than the final dihydrochloride salt. Use Hexanes/EtOAc mixtures.[3]
Q: Why is my final salt sticky? A: You likely have trapped solvent or excess HCl. Triturate the solid with anhydrous diethyl ether for 30 minutes, then filter. If it persists, dissolve in minimum MeOH and crash out with Et2O.
Q: Can I use NaBH(OAc)3 for the reduction? A: For the Ellman route, no . NaBH(OAc)3 is too bulky and slow for ketimines compared to aldimines. Use NaBH4 (cheaper, faster) or L-Selectride (higher selectivity).
References
-
Biocatalytic Transamination: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309.[4] Link
-
Ellman Auxiliary (General): Ellman, J. A., et al. "Asymmetric synthesis of amines with tert-butanesulfinamide."[5] Accounts of Chemical Research 35.11 (2002): 984-995. Link
-
Imine Formation (Ti(OEt)4): Robak, M. T., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews 110.6 (2010): 3600-3740. Link
-
Aniline Salt Purification: BenchChem Technical Support. "Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride." (General procedure for aniline salts). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Reaction Conditions for Chiral Amine Synthesis
Welcome to the Technical Support Center for Chiral Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of enantiomerically enriched amines. Chiral amines are critical structural motifs in a vast array of pharmaceuticals and fine chemicals, making their efficient and selective synthesis a cornerstone of modern chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, enhance stereoselectivity, and achieve robust, reproducible results.
Troubleshooting Guide: A Systematic Approach to Common Problems
This section addresses specific experimental issues in a direct question-and-answer format, providing a logical workflow to identify root causes and implement effective solutions.
Problem 1: My reaction suffers from low or inconsistent enantiomeric excess (% ee). Where do I start?
Low and variable enantioselectivity is one of the most frequent hurdles in asymmetric catalysis.[3] A systematic investigation is crucial to pinpoint the source of the problem.
Answer: Before adjusting any reaction parameters, your first step is to verify your analytical method . An unreliable chiral HPLC or GC method can give misleading results. Once the analysis is confirmed to be robust, you can investigate the chemical aspects of the reaction.
-
Is the chiral separation adequate? Aim for a resolution of greater than 1.5 between the enantiomer peaks to ensure accurate integration.[4] If resolution is poor, optimize the analytical method (e.g., change the column, mobile phase composition, or temperature).
-
Is the method accurate and linear? Prepare samples with known enantiomeric excess (e.g., by mixing pure enantiomers) and verify that your analytical results are accurate. The correlation coefficient (r²) for a linearity plot should be ≥ 0.99.[4]
If the analytical method is sound, the issue lies within the reaction itself.
-
Cause: Impure Reagents, Solvents, or Catalyst. Trace impurities can act as catalyst poisons or inhibitors.[4][5] Residual halides or unprotected coordinating groups (e.g., other amines, thiols) in the substrate can interfere with or poison the catalyst.[4] Water is a common detrimental impurity.[5]
-
Solution: Use freshly purified substrates and reagents. For solid starting materials, recrystallization is effective. For liquids, consider distillation.[4] Always use anhydrous, degassed solvents of the highest available purity.[4] Ensure the chiral catalyst is pure and has been stored correctly under an inert atmosphere.
-
-
Cause: Atmospheric Contamination. Many asymmetric catalysts, particularly transition-metal complexes, are sensitive to oxygen and moisture.
-
Solution: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., high-purity nitrogen or argon). Check for leaks in your glassware and connections.[4]
-
-
Cause: Suboptimal Temperature. Temperature has a profound effect on enantioselectivity.[3] Generally, lower temperatures increase selectivity by amplifying the small energy difference between the diastereomeric transition states, but this is not a universal rule.[3][4] In some cases, a change in temperature has been shown to invert the enantioselectivity of a reaction.[6]
-
Solution: Conduct a temperature optimization study. Screen a range of temperatures (e.g., from -78°C to room temperature) to find the optimum. Ensure the temperature is kept consistent throughout the reaction with a reliable thermostat.[4]
-
-
Cause: Incorrect Solvent Choice. The solvent plays a critical role in the chiral induction process by influencing the geometry of the transition state.[3] Switching solvents can dramatically alter, or even invert, the enantioselectivity.[6]
-
Solution: Perform a solvent screen with a range of solvents of varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, methanol).[3]
-
-
Cause: Substrate-Catalyst Mismatch. Not all catalysts are effective for all substrates.[5] Steric or electronic properties of your specific substrate may prevent effective binding to the chosen chiral catalyst, leading to poor stereochemical discrimination.[5][7]
-
Solution: Screen a variety of chiral catalysts with different structural and electronic properties. For instance, if a proline-based organocatalyst gives low ee, consider a cinchona alkaloid derivative or a transition metal complex with a different ligand backbone.[8]
-
Problem 2: My reaction yield is very low, even though conversion of the starting material is high.
Answer: Low yield in the face of high conversion points toward competing side reactions or product degradation. In chiral amine synthesis, particularly via reductive amination or hydrogenation of imines, several common culprits should be investigated.
-
Cause: Catalyst Deactivation or Inhibition. The amine product itself, being basic and nucleophilic, can often bind to the catalyst and inhibit its activity, a phenomenon known as product inhibition.[6][9]
-
Solution: Screen different catalyst loadings. Sometimes, a lower catalyst loading can mitigate the formation of less-selective catalyst aggregates.[4] Consider using a catalyst system known to be more robust to amine products. In some cases, adding a mild Brønsted or Lewis acid additive can help to reversibly protonate the product amine, preventing it from coordinating to the catalyst.[1]
-
-
Cause: Competing Reduction of the Carbonyl Group. In reductive aminations, the reducing agent can directly reduce the starting ketone or aldehyde to an alcohol, competing with the desired amination pathway.[10]
-
Solution: Choose a reducing agent that is more selective for the imine/iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more selective than sodium borohydride (NaBH₄).[10] Ensure conditions favor imine formation before adding the reducing agent, which can sometimes be achieved by pre-stirring the carbonyl compound and the amine source, with a dehydrating agent if necessary.[10]
-
-
Cause (Biocatalysis): Unfavorable Reaction Equilibrium. Many biocatalytic reactions, especially those using transaminases, are reversible and can suffer from an unfavorable equilibrium, limiting the final yield.[5]
-
Solution: Employ strategies to shift the equilibrium toward the product. This can be done by using a large excess of the amine donor, removing a volatile co-product (like acetone when using isopropylamine as an amine donor), or coupling the reaction with a subsequent, irreversible step in a one-pot cascade.[11]
-
Frequently Asked Questions (FAQs)
Q1: I am starting a new project. How should I approach the initial optimization of a chiral amine synthesis?
A1: A logical, stepwise approach is most efficient.
-
Catalyst Screening: Begin by screening a small, diverse set of catalysts known to be effective for your reaction class (e.g., asymmetric hydrogenation, reductive amination).[3] Include representatives from different families, such as organocatalysts, transition metal complexes, and biocatalysts, if applicable.[12]
-
Solvent Screening: Once a promising catalyst "hit" is identified, perform a solvent screen with that catalyst to find the optimal reaction medium.[3]
-
Parameter Optimization: With the best catalyst and solvent combination, optimize other key parameters like temperature, concentration, and catalyst loading.[13]
Q2: How critical is the choice of solvent?
A2: It is extremely critical. The solvent can influence the stability and aggregation state of the catalyst and the conformation of the transition state assembly. For instance, polar solvents might facilitate different catalytic species compared to nonpolar ones.[6] In some documented cases, simply changing the solvent from methanol to toluene has resulted in a complete inversion of the resulting product's stereochemistry.[6] A thorough solvent screen is never a wasted effort.
| Solvent | Polarity | Coordinating Ability | Potential Influence on Asymmetric Induction |
| Toluene | Nonpolar | Non-coordinating | Often a good starting point, promotes catalyst-substrate interactions. |
| Dichloromethane (DCM) | Polar Aprotic | Weakly coordinating | Can stabilize polar intermediates. |
| Tetrahydrofuran (THF) | Polar Aprotic | Coordinating | Can coordinate to metal centers, potentially altering ligand binding. |
| Methanol / Ethanol | Polar Protic | Coordinating, H-bonding | Can participate in hydrogen bonding, stabilizing certain transition states.[14] |
| Trifluoroethanol (TFE) | Polar Protic | Weakly coordinating | Low nucleophilicity and high polarity can dramatically enhance reactivity and selectivity in some hydrogenation reactions.[9] |
Q3: My catalyst is highly effective for an aromatic substrate, but fails with an aliphatic one. Why?
A3: This is a common challenge related to a method's substrate scope .[5][15] Catalysts are not universally effective.[7][16] The reasons for this specificity can include:
-
Steric Hindrance: The aliphatic substrate may be too bulky to fit into the catalyst's chiral pocket effectively.[5]
-
Electronic Effects: Aromatic substrates can engage in π-π stacking or other electronic interactions with the catalyst/ligand that are not possible for aliphatic substrates. These interactions can be crucial for stabilizing the transition state and achieving high selectivity.
-
Different Reaction Mechanisms: The mechanism may change between substrate classes, rendering the catalyst ineffective for one type.[16] The solution is to screen different catalysts or modify the existing catalyst's structure to better accommodate the new substrate class.
Q4: When is it advantageous to use a biocatalyst (e.g., a transaminase) over a traditional chemical catalyst?
A4: Biocatalysis offers several compelling advantages, making it an increasingly popular choice, especially in industrial settings.[17][18]
-
High Selectivity: Enzymes often provide exceptionally high enantioselectivity (>99% ee) under mild conditions.[11][17]
-
Sustainability ("Green Chemistry"): Biocatalytic reactions are typically run in aqueous media under mild pH and temperature, reducing the need for heavy metals and harsh organic solvents.[17][18]
-
Safety: Avoids the use of high-pressure hydrogen gas or pyrophoric reagents common in some chemical reductions.[17]
However, there are limitations. Wild-type enzymes may have a narrow substrate scope, and reactions can be slow or subject to substrate/product inhibition.[17][19] Modern protein engineering techniques are rapidly overcoming these limitations by creating robust, tailored enzymes for specific applications.[17][18]
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Solvent Screening
This protocol provides a framework for efficiently screening catalysts and solvents in parallel.
-
Preparation: In a glovebox, prepare stock solutions of your substrate and internal standard in a high-purity, non-interfering solvent (e.g., toluene).
-
Array Setup: Arrange an array of reaction vials (e.g., in a 24-well plate). To each designated vial, add the appropriate chiral catalyst or ligand/metal pre-catalyst combination (typically 1-5 mol%).
-
Solvent Addition: Add the screening solvent (0.2 – 0.5 M concentration with respect to the substrate) to each vial.
-
Initiation: Add the substrate stock solution to each vial to initiate the reactions.
-
Reaction: Seal the plate and run the reactions at the desired temperature for a set period (e.g., 12-24 hours).
-
Analysis: Quench the reactions, prepare samples, and analyze by chiral HPLC/GC to determine conversion and enantiomeric excess.
Protocol 2: Substrate and Solvent Purification
Ensuring the purity of your starting materials is critical for achieving high enantioselectivity.[4]
-
Substrate Purification:
-
Recrystallization (Solids): Dissolve the solid substrate in a minimum amount of a hot, appropriate solvent. Allow it to cool slowly to form pure crystals, leaving impurities in the mother liquor.
-
Distillation (Liquids): For liquid substrates, perform distillation (under reduced pressure for high-boiling compounds) to separate the desired material from non-volatile impurities.[4]
-
Column Chromatography: If other methods fail, purify the substrate via silica gel chromatography.[4]
-
-
Solvent Purification:
-
Use a commercial solvent purification system (e.g., passing through activated alumina columns) to obtain anhydrous, deoxygenated solvents.
-
Alternatively, for non-halogenated solvents, distill from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) under an inert atmosphere.
-
References
- A Comparative Guide to Chiral Amine Catalysts in Asymmetric Synthesis. Benchchem.
- Troubleshooting low enantiomeric excess in asymmetric c
- Technical Support Center: Optimization of Catalytic Reactions with Chiral Amines. Benchchem.
- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
- Technical Support Center: Enhancing Enantioselectivity in Asymmetric Synthesis. Benchchem.
- Overcoming poor stereoselectivity in chiral amine synthesis. Benchchem.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. ACS Chemical Reviews.
- Chiral Amines - C
- Optimizing generality in asymmetric organocatalysis with evolutionary experiments.
- Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction.
- Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry.
- Recent Advances in Greener Asymmetric Organoc
- Additive Effects on Asymmetric C
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
- Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield. Benchchem.
- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
- Chiral Amine Synthesis - Strategies, Examples, and Limitations.
- Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Considerations in Pursuing Reaction Scope Generality. PMC.
- Substrate scope of amines Standard reaction conditions.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
- Asymmetric reactions_synthesis. University of Rochester.
- Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing generality in asymmetric organocatalysis with evolutionary experiments - American Chemical Society [acs.digitellinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. people.uniurb.it [people.uniurb.it]
- 16. Considerations in Pursuing Reaction Scope Generality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Stability & Handling of (R)-4-(1-Aminoethyl)aniline Dihydrochloride
[1][2]
Topic: Prevention of Racemization in Chiral Benzylic Amines Target Molecule: (R)-4-(1-Aminoethyl)aniline dihydrochloride CAS: 1269437-75-3 (Generic Ref)[1][2][3]
Module 1: Critical Stability Factors (The Science)
The "Two-Nitrogen" Challenge
To handle this molecule without losing optical purity, you must understand its acid-base profile.[1][2] This molecule contains two distinct nitrogen centers with vastly different pKa values.[2][4][5][6]
| Functional Group | Type | Approx. pKa (Conjugate Acid) | Reactivity Status at Neutral pH (7.[2]0) |
| Aniline Nitrogen | Aromatic Amine | ~4.6 | Free Base (Nucleophilic) |
| Benzylic Nitrogen | Aliphatic Amine | ~9.4 | Protonated Ammonium (Protected) |
The Stability Rule: The chiral center is located at the benzylic position. As long as the benzylic nitrogen remains protonated (ammonium form,
The Primary Racemization Mechanism: Schiff Base Tautomerization
The most common cause of racemization for this class of molecules is not simple thermal inversion, but rather imine formation followed by tautomerization.
-
Trigger: Presence of aldehydes or ketones (e.g., acetone, acetaldehyde impurities in ethyl acetate).
-
Process: The free benzylic amine condenses with the carbonyl to form a Schiff base (imine).
-
Failure Mode: The imine increases the acidity of the benzylic proton (
). A base removes this proton, forming an achiral planar aza-enolate intermediate.[1][2] When the proton returns, it can attack from either face, destroying the stereochemistry.
Module 2: Troubleshooting Guides & FAQs
Category A: Storage & Solvent Selection
Q: Can I store the free base of (R)-4-(1-Aminoethyl)aniline for long periods?
A: No. The dihydrochloride salt is the stable storage form.[1][2] The free base is an oil or low-melting solid that readily absorbs
-
Recommendation: Store as the dihydrochloride salt at room temperature, desiccated. If you must store the free base, keep it under Argon at -20°C.[2]
Q: Which solvents are strictly prohibited? A: Never use ketones (Acetone, MEK, Cyclohexanone) or aldehydes during extraction or reaction of the free base.
-
Reason: These solvents form imines with the benzylic amine. Even if the imine formation is reversible, the transient imine facilitates rapid racemization via the mechanism described in Module 1.
Category B: Reaction Optimization
Q: I observed a drop in ee% (enantiomeric excess) during amide coupling. What went wrong? A: This usually occurs due to over-basification or pre-activation latency .[2]
-
Diagnosis: Did you use a strong base (like TEA or DIPEA) in large excess (>3 equiv)?
-
Mechanism: If you add enough base to deprotonate the benzylic amine before the activated ester is ready to react, the free amine sits in solution. If the carboxylic acid component was pre-activated with HATU/HBTU for too long, side reactions (epimerization of the acid or oxazolone formation) can occur, but for this amine, the risk is the basic environment itself if heat is applied.
-
Solution: Use the "Salt Coupling" method. Add the dihydrochloride salt and the coupling reagent to the vessel, and add the base slowly (dropwise) at 0°C. This releases the free amine only as it is consumed by the coupling reaction.
Category C: Extraction & Workup
Q: How do I neutralize the salt to the free base without racemization? A: Avoid "pH Shock."
-
Bad Practice: Dumping NaOH pellets or 10M NaOH into the solution. This creates localized "hotspots" of extreme alkalinity (pH > 14) and heat, which promotes proton abstraction at the chiral center.
-
Best Practice: Use a biphasic system (DCM or MTBE / Water).[2] Cool to 0°C. Adjust pH to ~10-11 using saturated
or NaOH.[1][2] Extract immediately. Do not let the free base sit in the aqueous basic layer for hours.
Module 3: Visualizing the Risk Landscape
The pH-Stability Decision Tree
Caption: The stability of the chiral center is pH-dependent. The "Yellow Zone" (Mono-cation) allows for selective chemistry on the aniline nitrogen without exposing the chiral benzylic center to racemization risks.
The "Schiff Base" Trap Mechanism
Caption: The catalytic cycle where trace ketone/aldehyde impurities destroy chirality via an achiral enamine intermediate.[1][2]
Module 4: Experimental Protocols
Safe Generation of the Free Base
Use this protocol if you must isolate the free diamine.
-
Preparation: Suspend 10.0 g of (R)-4-(1-Aminoethyl)aniline 2HCl in 100 mL of Dichloromethane (DCM) . (Note: The salt will not dissolve).
-
Cooling: Place the flask in an ice/water bath (0°C).
-
Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (
) . -
Extraction: Stir vigorously for 15 minutes. The solid should dissolve as it converts to the free base and partitions into the DCM.
-
Separation: Separate the layers. Extract the aqueous layer once more with 50 mL DCM.
-
Drying: Dry combined organics over anhydrous
. Do not use Acetone to rinse glassware. -
Concentration: Evaporate solvent at <30°C under reduced pressure. Use immediately.
Analytical Validation (Chiral HPLC)
You must verify optical purity. Standard C18 HPLC will not separate enantiomers.
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose based) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Sample Prep | Dissolve ~1 mg in 1 mL of Mobile Phase (without DEA if possible, or minimal).[1][2] |
| Expected Result | The (R)-enantiomer and (S)-enantiomer should show baseline separation. |
Note: The addition of DEA (Diethylamine) is critical to sharpen the peak of the free amine by suppressing silanol interactions on the column stationary phase.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Chapter 16: Stereoselectivity and racemization mechanisms of benzylic centers).
-
Phenomenex. (2025).[2] Chiral HPLC Separation of 1-Phenylethylamine Derivatives. Phenomenex Application Guide. [Link]
-
PubChem. (2025).[2][8] Compound Summary: 4-(1-Aminoethyl)aniline.[1][2][3] National Library of Medicine. [Link][1][2]
-
Nugent, T. C. (2010).[2] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1][2] (Detailed discussion on the stability of chiral benzylic amines).
-
Daicel Corporation. (2024).[2] Instruction Manual for CHIRALCEL OD-H. Chiral Technologies. [Link]
Sources
- 1. 90434-58-5|4-(1-Aminoethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Benzylamine is a stronger base than aniline because class 12 chemistry CBSE [vedantu.com]
- 5. quora.com [quora.com]
- 6. thecontentauthority.com [thecontentauthority.com]
- 7. youtube.com [youtube.com]
- 8. 4-(2-Aminoethyl)aniline hydrochloride | C8H13ClN2 | CID 21997923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification strategies for (R)-4-(1-Aminoethyl)aniline dihydrochloride
CAS: 1269437-75-3 | Molecular Formula: C₈H₁₄Cl₂N₂[1]
Introduction
Welcome to the Technical Support Center for (R)-4-(1-Aminoethyl)aniline dihydrochloride. This compound is a critical chiral diamine intermediate, often employed in the synthesis of kinase inhibitors (e.g., Rho-kinase) and other pharmaceutical actives.
Handling this compound presents a "Triad of Challenges":
-
Chiral Integrity: Preventing racemization of the benzylic amine.
-
Salt Hygroscopicity: The dihydrochloride form is prone to deliquescence and "oiling out."
-
Oxidative Instability: The electron-rich aniline moiety is susceptible to rapid oxidation (browning) in air.
This guide provides modular purification strategies and troubleshooting workflows designed to ensure high enantiomeric excess (ee > 99%) and chemical stability.
Module 1: Enantiomeric Resolution & Upgrading
Core Issue: Direct recrystallization of the dihydrochloride salt is rarely effective for significantly upgrading chiral purity. If your material has low ee (< 95%), you must revert to the free base and perform a classical resolution or diastereomeric crystallization.
Strategic Workflow: The Tartrate Reset
The most robust method for upgrading the (R)-enantiomer involves forming a diastereomeric salt with a chiral acid.
Figure 1: Chiral upgrading workflow. Note that the salt formation (Step 2) is the critical discrimination step.
Protocol: Diastereomeric Crystallization
Reagents: Di-p-toluoyl-L-tartaric acid (L-DTTA) is the gold standard for resolving benzylic amines [1, 3].
-
Free Basing: Dissolve the impure dihydrochloride in water. Adjust pH to >12 using 2N NaOH. Extract exhaustively with Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Dry organic layer over Na₂SO₄ and concentrate.
-
Salt Formation: Dissolve the free base (1.0 eq) in Methanol (MeOH). Add L-DTTA (1.0 eq) dissolved in MeOH.
-
Crystallization: Heat to reflux until clear. Allow to cool slowly to Room Temperature (RT) over 4-6 hours. The (R)-amine-L-DTTA salt is typically less soluble and will precipitate.
-
Filtration: Collect solids. Crucial: Do not wash with fresh solvent immediately; wash with the mother liquor first to prevent redissolution.
-
Liberation: Treat the solid with 1N NaOH to release the now-upgraded (R)-free base.
Module 2: Dihydrochloride Salt Formation & Isolation
Core Issue: Users frequently report the product turning into a "sticky gum" or oil instead of a powder. This is caused by trace water or rapid precipitation.
The "Anti-Oil" Protocol
To obtain a free-flowing white powder, anhydrous conditions are non-negotiable.
Step-by-Step:
-
Dissolution: Dissolve the purified free base in anhydrous Ethanol (EtOH) or Isopropanol (IPA) (5-10 volumes).
-
Acidification:
-
Preferred: Add Trimethylsilyl chloride (TMSCl) (2.5 eq) dropwise. TMSCl reacts with the alcohol to generate anhydrous HCl in situ while scavenging trace water [2].
-
Alternative: Bubble dry HCl gas or use 4M HCl in Dioxane.
-
-
Crystallization:
-
Isolation: Filter under Nitrogen. The salt is hygroscopic; minimize air exposure.
Module 3: Impurity Profiling & Troubleshooting
Common Impurities Table
| Impurity Type | Visual Indicator | Origin | Removal Strategy |
| (S)-Enantiomer | None (requires HPLC) | Incomplete resolution | Do not recrystallize HCl salt. Revert to Module 1 (Tartrate resolution). |
| Aniline Oxidation | Pink/Brown/Black | Air exposure (Quinone imines) | Recrystallize in EtOH/HCl with activated carbon . Use N₂ atmosphere. |
| Acetophenone | UV peak (Ketone) | Hydrolysis of imine intermediate | Wash free base with NaHSO₃ solution (bisulfite wash). |
| Residual Solvent | "Gummy" texture | Trapped solvent in lattice | Vacuum dry at 40°C with P₂O₅ trap. Grind solids if possible. |
FAQ: Troubleshooting Specific Issues
Q1: My product turned pink during filtration. Is it ruined?
-
A: Not necessarily. The pink color is often a surface oxidation layer (trace quinones) formed on the electron-rich aniline.
-
Fix: Wash the solid with cold, acidified IPA (0.1% HCl in IPA). If the color persists, redissolve in water, treat with activated charcoal (5 wt%), filter, and lyophilize or basify/re-extract.
Q2: I cannot get the ee% above 95% even after recrystallization.
-
A: You are likely hitting the "Eutectic Limit" of the HCl salt. Chiral enrichment via recrystallization of the enantiomer (HCl salt) is inefficient compared to the diastereomer (Tartrate salt).
-
Fix: Stop recrystallizing the HCl salt. Convert to free base and use N-Acetyl-L-Leucine or L-DTTA (Module 1).
Q3: The NMR shows broad peaks and shifting signals.
-
A: This is common for amine salts in DMSO-d6 due to proton exchange.
-
Fix: Use D₂O for the NMR solvent. The ammonium protons will exchange and disappear, but the carbon backbone signals will sharpen, allowing for accurate integration of impurities.
Module 4: Analytical Configuration
Technique: Chiral HPLC (Normal Phase)
-
Column: Chiralpak IA or AD-H (Amylose/Cellulose derivatives) [4].
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Note: The amine modifier (Diethylamine) is critical to suppress tailing of the basic primary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aniline absorption).
-
Expectation: The (R)-isomer typically elutes second on Chiralpak AD-H, but verify with a racemic standard.
References
-
Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved January 29, 2026, from [Link]
- Grounding: Establishes the use of tartaric acid derivatives (L-DTTA) as a standard for classical resolution of amines.
- Grounding: Provides the "Anti-Oil" troubleshooting steps and general aniline hydrochloride handling protocols (acidification/crystalliz
- Google Patents. (2018). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast. Retrieved January 29, 2026, from Grounding: Validates the specific use of tartaric acid derivatives for resolving 1-(phenyl)ethylamines (structural analogs).
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates. Retrieved January 29, 2026, from [Link]
- Grounding: Defines the analytical parameters (Chiralpak columns, mobile phases)
Sources
Technical Support Center: Chiral Aniline Synthesis
Welcome to the Technical Support Center for Chiral Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges encountered during the synthesis of enantiomerically pure anilines. Chiral amines are critical building blocks in over 40% of pharmaceuticals, making their efficient and stereocontrolled synthesis a cornerstone of modern medicinal chemistry.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles to empower you to solve problems effectively in your own lab.
Part 1: General Troubleshooting - The First Line of Defense
Before diving into method-specific issues, certain side reactions and experimental pitfalls are common across various synthetic strategies. Addressing these first can often resolve problems without extensive re-optimization.
FAQ: Foundational Issues
Q1: My reaction is yielding a dark, tar-like substance, and the desired product is contaminated with colored impurities. What's happening?
A1: You are likely observing oxidation and subsequent polymerization of your aniline species. Aniline and its derivatives are notoriously susceptible to air oxidation, which can lead to the formation of colored dimeric and oligomeric byproducts like azoxybenzenes, phenazines, and ultimately, polyaniline structures.[2][3][4][5] This process is often accelerated by trace metal impurities, light, and elevated temperatures.
Troubleshooting Steps:
-
Degas Your Solvents: Thoroughly sparge all solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.
-
Use Freshly Purified Starting Materials: Impurities in commercial anilines can catalyze polymerization.[6] Consider distillation or flash chromatography of your starting materials if they are old or discolored.
-
Maintain an Inert Atmosphere: Run the reaction under a strict blanket of Argon or Nitrogen from start to finish. This includes reagent transfers.
-
Protect from Light: Wrap your reaction flask in aluminum foil, especially if the reaction is lengthy or requires heating.
Q2: My final product shows significant racemization (low enantiomeric excess, ee). What are the common culprits?
A2: Racemization, the loss of stereochemical purity, is a frequent and frustrating side reaction. It occurs when the stereogenic center is temporarily converted into a planar, achiral intermediate, which can then be reprotonated or attacked from either face with equal probability.[7]
Key Factors Promoting Racemization:
-
Elevated Temperatures: Provides the energy to overcome the activation barrier for racemization.[7]
-
Presence of Acid or Base: Both can catalyze racemization by facilitating the formation of achiral intermediates like imines or enamines.[7][8]
-
Prolonged Reaction Times: Increases the exposure of your chiral product to conditions that may cause racemization.[7]
-
Solvent Choice: Protic solvents (e.g., methanol, ethanol) can act as proton donors/acceptors, facilitating the tautomerism that leads to racemization.[7]
Initial Troubleshooting:
-
Lower the Reaction Temperature: Determine the lowest practical temperature for your reaction.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Re-evaluate pH: If possible, use milder acids/bases or buffer the reaction medium.
-
Solvent Screen: Test aprotic solvents (e.g., THF, Toluene, DCM) to see if ee improves.
Visualization: General Troubleshooting Workflow
Caption: A general workflow for troubleshooting common issues in chiral aniline synthesis.
Part 2: Method-Specific Troubleshooting Guides
Guide 1: Asymmetric Hydrogenation & Reductive Amination
This is one of the most powerful methods for synthesizing chiral amines.[9] It typically involves the reduction of a prochiral imine or enamine using a chiral catalyst.
Q1.1: My asymmetric hydrogenation of an imine is giving low ee. I've already addressed the general causes of racemization. What else could be wrong?
A1.1: Several factors specific to hydrogenation can lead to poor enantioselectivity.
-
E/Z Isomerization of the Imine/Enamine: The imine or enamine substrate can exist as E and Z isomers. These isomers may react at different rates and with different enantioselectivities.[10] If their interconversion is slow relative to the hydrogenation rate, the overall ee will be compromised.
-
Solution: Try altering the temperature or adding a mild acid/base catalyst during imine formation to equilibrate the isomers before introducing the hydrogenation catalyst.
-
-
Catalyst-Substrate Mismatch: The chosen chiral ligand may not be optimal for your specific substrate. Steric and electronic properties of both the substrate and ligand are crucial for effective stereochemical communication.
-
Solution: Screen a panel of chiral ligands. For instance, ligands like Josiphos, Walphos, or BINAP derivatives often show very different performance depending on the substrate.
-
-
Hydrogen Pressure: The concentration of hydrogen can influence the catalytic cycle and, in some cases, the enantioselectivity.
-
Solution: Vary the hydrogen pressure (e.g., from 1 atm balloon to 50 bar in a Parr hydrogenator) to find the optimal condition.
-
Q1.2: The reaction is very slow or stalls completely. I suspect catalyst poisoning. What are common poisons in this system?
A1.2: Transition metal catalysts used in hydrogenation are sensitive to a variety of substances.
-
Sulfur Compounds: Thiols or thioethers can irreversibly bind to the metal center. Ensure starting materials derived from sulfur-containing reagents are rigorously purified.
-
Oxidizing Agents: Peroxides in etheric solvents (like THF) can deactivate the catalyst. Always use freshly distilled or inhibitor-free solvents.
-
Product Inhibition: The newly formed chiral amine product can sometimes act as a ligand, coordinating to the metal center and inhibiting its catalytic activity.[10]
-
Solution: If product inhibition is suspected, running the reaction at higher dilution or with a higher catalyst loading may help. In some cases, a continuous flow setup where the product is removed as it's formed can be beneficial.
-
Guide 2: Enzymatic Kinetic Resolution
Enzymatic methods, particularly kinetic resolutions using lipases or transaminases, offer exquisite selectivity under mild conditions.[11][12] A key challenge is that the theoretical maximum yield for the resolved amine is 50%.
Q2.1: My enzymatic acylation is very slow, and conversion stops well below 50%. Why?
A2.1: This is a classic case of product inhibition or unfavorable equilibrium.
-
Product Inhibition: One or both of the products (the acylated amine and the byproduct from the acyl donor) can bind to the enzyme's active site, preventing further reaction. For ω-transaminases, the ketone byproduct is often a strong inhibitor.[12]
-
Solution: Implement a strategy to remove the inhibitory byproduct in situ. For example, if pyruvate is the byproduct of a transamination, you can add lactate dehydrogenase (LDH) and a reductant to convert it to lactate, driving the reaction forward.[12]
-
-
Reversibility: The reaction may be reaching its thermodynamic equilibrium.
-
Solution: Use a large excess of the acyl donor or an acyl donor that makes the reverse reaction highly unfavorable (e.g., activated esters).
-
Q2.2: The enzyme seems to have low activity with my aniline substrate. How can I improve performance?
A2.2: Enzyme activity is highly dependent on the reaction environment.
-
pH Optimization: Every enzyme has an optimal pH range. Perform small-scale experiments across a range of buffered pH values (e.g., pH 6-9) to find the sweet spot for your substrate.
-
Solvent System: While enzymes work in aqueous media, many organic substrates have poor solubility. Using a biphasic system (e.g., buffer with MTBE or toluene) or adding a water-miscible co-solvent (like DMSO or acetonitrile, typically <20% v/v) can dramatically improve substrate availability and reaction rates.
-
Immobilization: Using an immobilized enzyme (e.g., Novozym 435) can enhance stability and allows for easy recovery and reuse of the biocatalyst.[11]
Visualization: Principle of Enzymatic Kinetic Resolution
Caption: One enantiomer (R) reacts faster, leading to its conversion to product and the enrichment of the unreacted starting material in the other enantiomer (S).
Guide 3: Diastereomeric Salt Resolution
This classical method relies on the differential solubility of diastereomeric salts formed between a racemic amine and a chiral resolving agent.[13][14] While powerful, success is highly dependent on crystallization behavior.
Q3.1: I've mixed my racemic aniline with a chiral acid, but no crystals are forming.
A3.1: Crystal formation is a delicate process.
-
Solvent Choice is Critical: The ideal solvent must provide partial solubility for both diastereomeric salts but be poor enough to allow the less soluble one to crystallize. An empirical screening of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water) is essential.[14]
-
Concentration: The solution may be too dilute. Try slowly evaporating the solvent or preparing a more concentrated initial solution.
-
Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal of the desired diastereomeric salt.
Q3.2: I've isolated crystals, but after liberating the amine, the ee is very low. What went wrong?
A3.2: Low ee after crystallization points to either poor diastereomeric purity of the salt or racemization during the process.
-
Co-crystallization: Both diastereomers may be crystallizing out of solution. This happens when their solubilities are too similar in the chosen solvent system.
-
Solution: Re-screen solvents. Sometimes, a series of recrystallizations of the diastereomeric salt is necessary to achieve high diastereomeric purity.[15]
-
-
Epimerization in Solution: The conditions used for crystallization (e.g., elevated temperature to dissolve the salts) might be causing the chiral center of the aniline to epimerize (racemize) in the solution phase before crystallization occurs. The system may be under thermodynamic control when kinetic control is desired.[15]
-
Solution: Use the minimum temperature necessary for dissolution and cool the solution relatively quickly. Avoid prolonged times at high temperatures.[15] Monitor the ee of the amine in the mother liquor over time to check for racemization.
-
Guide 4: Chiral Auxiliary Methods
In this strategy, a racemic aniline is covalently attached to a chiral auxiliary, creating a mixture of diastereomers that can be separated (e.g., by chromatography). The auxiliary is then cleaved to yield the enantiopure amine.[16][17]
Q4.1: The reaction to attach the chiral auxiliary is not going to completion.
A4.1: The formation of the covalent bond (often an amide or imine) can be challenging.
-
Activation: If forming an amide bond with a chiral carboxylic acid auxiliary, ensure you are using an effective coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).
-
Steric Hindrance: Both the aniline and the auxiliary can be sterically bulky, slowing the reaction. You may need to use higher temperatures or longer reaction times. However, be mindful of potential racemization under these conditions.
Q4.2: I cannot cleanly remove the chiral auxiliary without damaging my product or causing racemization.
A4.2: The cleavage step is the Achilles' heel of this method.[18]
-
Harsh Cleavage Conditions: Classic amide hydrolysis requires strong acid or base and high temperatures, which can easily racemize the product or degrade other functional groups.
-
Solution: Choose an auxiliary designed for mild cleavage. For example, Evans oxazolidinone auxiliaries can often be removed via milder methods like hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄.[19]
-
-
Product Isolation: Separating the cleaved product from the auxiliary can be difficult if their polarities are similar.
-
Solution: Plan ahead. Select an auxiliary that will have a very different polarity from your target amine after cleavage to simplify purification by extraction or chromatography.
-
Part 3: Protocols & Data
Protocol: Screening for Optimal Solvent in Diastereomeric Salt Resolution
This protocol outlines a parallel screening approach to quickly identify a promising solvent system for resolving a racemic aniline (rac-Amine) with a chiral resolving agent (e.g., (R)-Acid).
-
Preparation: In 10 separate vials, place 100 mg of rac-Amine.
-
Stoichiometry: To each vial, add 0.5 equivalents of the (R)-Acid. Note: Starting with 0.5 eq ensures that only one diastereomer can fully crystallize, which can facilitate initial screening.
-
Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Acetone, THF, and mixtures like 9:1 EtOH/H₂O, 9:1 ACN/H₂O).
-
Dissolution: Cap the vials and heat them gently (e.g., to 50-60 °C) with stirring or sonication until all solids dissolve.
-
Crystallization: Allow the vials to cool slowly to room temperature, then let them stand undisturbed for 24 hours. If no crystals form, try storing them at 4 °C for another 24 hours.
-
Analysis:
-
Visually inspect the vials for the quantity of crystalline solid. A moderate amount of solid is ideal.
-
Isolate the crystals by filtration for a promising candidate.
-
Liberate the amine from both the crystalline salt and the mother liquor by treating with aqueous base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., DCM).
-
Analyze the ee of the amine from both fractions by chiral HPLC or SFC. An effective resolution will show high ee of one enantiomer in the crystals and high ee of the opposite enantiomer in the mother liquor.
-
Data Table: Common Side Reactions and Mitigation Strategies
| Synthetic Method | Common Side Reaction | Primary Cause(s) | Recommended Mitigation Strategy |
| Asymmetric Hydrogenation | Low Enantioselectivity | E/Z isomers of substrate, poor catalyst-substrate match | Equilibrate substrate isomers before hydrogenation; screen chiral ligands. |
| Catalyst Poisoning | Sulfur, peroxides, product inhibition | Purify starting materials/solvents rigorously; use higher dilution.[10] | |
| Enzymatic Resolution | Stalled Reaction (<50%) | Product inhibition, unfavorable equilibrium | Add a coupled enzyme to remove byproduct; use excess acyl donor.[12] |
| Low Enzyme Activity | Suboptimal pH, poor substrate solubility | Screen pH; use a biphasic or co-solvent system. | |
| Diastereomeric Resolution | No Crystal Formation | Improper solvent choice, solution too dilute | Screen a wide range of solvents; concentrate the solution.[14] |
| Low ee in Crystals | Co-crystallization, epimerization in solution | Re-screen solvents; use minimal heating and time for dissolution.[15] | |
| Chiral Auxiliary | Difficult Auxiliary Removal | Harsh cleavage conditions required | Select an auxiliary designed for mild cleavage (e.g., Evans type).[16][19] |
| Racemization during Cleavage | Strong acid/base, high temperature | Optimize for the mildest possible cleavage conditions. |
References
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. [Link]
-
Morávková, Z., & Dmitrieva, E. (2019). The first products of aniline oxidation – SERS spectroelectrochemistry. ResearchGate. [Link]
-
Le, N. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
-
Santos, P. P., & Pinheiro, P. F. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Asymmetric Synthesis. (n.d.). Course Hero. [Link]
- Blacker, A. J., et al. (1999). Racemisation of amines.
-
Li, Y., et al. (2016). Self-assembly of aniline oligomers and their induced polyaniline supra-molecular structures. RSC Publishing. [Link]
-
Góral, K., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Center for Biotechnology Information. [Link]
-
Zhang, W. J., et al. (1997). Synthesis and Characterization of Oligomeric Anilines. Defense Technical Information Center. [Link]
-
Funes-Ardoiz, I., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics. [Link]
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]
-
Aniline Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. [Link]
-
Zhang, W. J., et al. (1997). Synthesis of Oligomeric Anilines. Defense Technical Information Center. [Link]
-
Shevelev, A. M., et al. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. PubMed. [Link]
-
Chen, F.-E., et al. (2018). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. ScienceDirect. [Link]
-
Sapurina, I., & Stejskal, J. (2012). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]
-
Resolution by diastereomeric salts. (2014). YouTube. [Link]
-
Kinetic resolution of amines. (n.d.). Bode Research Group. [Link]
-
Britton, R. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Ordóñez, M., & Cativiela, C. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Bentham Science. [Link]
-
Reduction of enamines and derivatives. (n.d.). Organic Chemistry Portal. [Link]
-
Fogassy, E., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. (n.d.). ResearchGate. [Link]
-
Asymmetric Synthesis. (n.d.). University of Windsor. [Link]
-
Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (2021). ResearchGate. [Link]
-
Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]
-
Aniline impurities. (2005). Sciencemadness Discussion Board. [Link]
-
Enantioselective Hydrogenation of Carbonyls and Imines. (2020). YouTube. [Link]
-
Ye, B.-H., & Lectka, T. (2005). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
DYNAMIC KINETIC RESOLUTION. (2001). ResearchGate. [Link]
-
Hu, Y., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Asymmetric Synthesis. (n.d.). University of York. [Link]
-
Stibrany, R. T., et al. (2002). Chiral anilines: development of C2-symmetric, late-transition metal catalysts for isoselective 2-butene polymerization. Chemical Communications. [Link]
-
MacLeod, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
-
Kinetic resolution. (n.d.). Wikipedia. [Link]
-
Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. (2023). ADDI. [Link]
-
B-Boruah, P., et al. (2020). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]
-
Liu, Y., et al. (2008). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. National Center for Biotechnology Information. [Link]
-
Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (2015). RSC Publishing. [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2017). MDPI. [Link]
-
Aniline. (n.d.). Wikipedia. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 19. york.ac.uk [york.ac.uk]
Technical Support Center: Purification of (R)-4-(1-Aminoethyl)aniline Dihydrochloride
Case ID: PUR-65645-32-1 Subject: Impurity Removal & Salt Stoichiometry Management Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS: 65645-32-1) is a critical chiral building block often used in the synthesis of kinase inhibitors and other pharmaceutical actives. Users frequently encounter three specific classes of impurities:
-
Enantiomeric Impurities: Presence of the (S)-isomer, reducing Optical Rotation (
). -
Oxidative Byproducts: Colored aniline oxidation products (azo/azoxy species) causing brown/red discoloration.
-
Stoichiometric Instability: Loss of HCl during workup, resulting in a mixture of mono- and dihydrochloride salts.
This guide provides targeted troubleshooting workflows to address these issues, grounded in the physicochemical properties of chiral benzylamine salts.
Troubleshooting Guides (FAQ Format)
Ticket #01: "My product has a slight brown tint and lower melting point than reported."
Diagnosis: Oxidative degradation of the aniline moiety. Root Cause: Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming colored impurities (quinones, azo compounds). While the dihydrochloride salt is more stable than the free base, trace moisture or neutral pH excursions can accelerate oxidation.
Corrective Action:
-
Activated Carbon Treatment: Recrystallize in the presence of activated charcoal (e.g., Norit SX Ultra).
-
Acidic Environment: Ensure the crystallization solvent is slightly acidic (add 1-2% conc. HCl). The protonated anilinium ion is significantly more resistant to oxidation than the free aniline.
-
Inert Atmosphere: Perform all heating steps under Nitrogen (
) or Argon.
Ticket #02: "I cannot remove the (S)-enantiomer; the ee% remains stagnant at 95%."
Diagnosis: Eutectic formation or insufficient lattice energy differentiation. Root Cause: Enantiomers have identical solubility in achiral environments. Purification relies on the crystal lattice energy difference between the pure enantiomer and the racemate (or the specific impurity profile).
Corrective Action:
-
Switch Solvent System: If Ethanol/Water is failing, switch to Isopropanol (IPA)/Methanol . The bulky isopropyl group often assists in differentiating the crystal packing of benzylamine derivatives.
-
Slow Cooling (Ostwald Ripening): Rapid cooling traps impurities. Re-heat to reflux, then cool to room temperature over 4–6 hours, then to
. -
Chemical Resolution (Last Resort): If recrystallization fails, free-base the compound and perform a classical resolution using (S)-Mandelic acid or (L)-Tartaric acid, then re-form the HCl salt.
Ticket #03: "The elemental analysis for Chlorine is low (e.g., ~15% instead of ~28%)."
Diagnosis: Hydrolysis of the Aniline-HCl salt (Formation of Monohydrochloride). Root Cause: The molecule contains two basic sites:
-
Aliphatic Amine (
) Holds HCl tightly. -
Aromatic Amine (
) Holds HCl loosely. Washing the filter cake with neutral water or ethanol can strip the HCl from the aniline nitrogen.
Corrective Action:
-
Wash Solvent: Never wash with neutral solvent. Use cold 1N HCl in Ethanol or diethyl ether saturated with HCl gas.
-
Drying: Avoid high-vacuum drying at high temperatures (
) for prolonged periods, as this can sometimes dissociate the weaker aniline-HCl bond.
Decision Logic & Workflows
The following diagrams illustrate the decision-making process for purification and the chemical logic behind the Acid-Base Swing.
Figure 1: Purification Strategy Decision Tree
Caption: Logical flow for determining the appropriate purification method based on impurity type.
Figure 2: The Acid-Base Swing Mechanism
This diagram visualizes how pH manipulation selectively targets specific impurities based on
Caption: Chemical workflow for removing non-basic impurities and inorganic salts.
Experimental Protocols
Protocol A: Recrystallization (For Optical Purity & Color)
Objective: Increase ee% and remove oxidation byproducts. Standard Solvent System: Ethanol (95%) or Isopropanol/Methanol (9:1).
-
Preparation: Place 10.0 g of crude salt in a 250 mL round-bottom flask.
-
Dissolution: Add 50 mL of solvent. Heat to reflux (
).-
Note: If not fully soluble, add solvent in 5 mL increments.
-
Critical: Add 0.5 mL concentrated HCl to the hot solution to prevent aniline oxidation and ensure dihydrochloride stoichiometry.
-
-
Decolorization (Optional): If colored, add 0.5 g activated charcoal. Stir at reflux for 15 mins. Filter hot through Celite.
-
Crystallization:
-
Allow filtrate to cool to room temperature slowly (wrap flask in foil/towel) over 2 hours.
-
Cool to
in an ice bath for 1 hour.
-
-
Isolation: Filter the white needles/plates.
-
Washing: Wash with cold, acidified solvent (e.g., IPA with trace HCl). Do not use pure water.
-
Drying: Vacuum dry at
over or NaOH pellets.
Protocol B: Acid-Base Swing (For Deep Cleaning)
Objective: Remove inorganic salts (Pd, Fe) or non-basic organic impurities.
-
Free-Basing: Dissolve crude salt in water (10 mL/g). Cool to
. Slowly add 4N NaOH until pH > 12. The free base will separate as an oil.[1] -
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Note: The aliphatic amine is highly polar; multiple extractions are necessary.
-
-
Washing: Wash combined organics with Brine. Dry over
. -
Salt Formation:
-
Cool the organic solution to
. -
Add 4M HCl in Dioxane (or bubbling HCl gas) dropwise.
-
Stoichiometry Check: You need >2.2 equivalents of HCl to ensure the dihydrochloride forms.
-
The white solid will precipitate immediately.
-
-
Filtration: Collect solid under
atmosphere (hygroscopic).
Technical Data Summary
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | 209.12 g/mol | (as Dihydrochloride) |
| Appearance | White to off-white crystalline solid | Turns brown upon oxidation |
| Solubility (Salt) | High: Water, MeOH | Low: DCM, Hexane, Ether |
| pKa (1) | ~4.6 (Aniline) | Weak base; salt hydrolyzes easily |
| pKa (2) | ~10.0 (Aliphatic Amine) | Strong base; salt is stable |
| Storage | Hygroscopic, Light Sensitive | Store under inert gas, < |
References
-
PubChem. Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol (Analogous substructure analysis). National Library of Medicine (US). [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017).[2] Impurity Occurrence and Removal in Crystalline Products.[2] Organic Process Research & Development.[2] (General principles of amine salt crystallization). [Link][2]
-
ResearchGate. Recrystallization of Amine Hydrochlorides. (Community discussion on solvent selection for polar amine salts). [Link]
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling. The "Acid-Base Swing" involves exothermic reactions; proceed with caution.
Sources
Stability issues of (R)-4-(1-Aminoethyl)aniline dihydrochloride in solution
CAS: 1269437-75-3 | Molecular Formula: [1][2]
Executive Summary
This guide addresses the stability profile of (R)-4-(1-Aminoethyl)aniline dihydrochloride , a critical chiral intermediate often used in the synthesis of kinase inhibitors and other bioactive scaffolds.[1][2]
As a Senior Application Scientist, I must emphasize that this molecule possesses two distinct nitrogen centers with vastly different reactivities:
-
The Aniline Nitrogen: Highly susceptible to oxidative degradation (browning) when deprotonated.[3]
-
The Benzylic Nitrogen: The site of chirality, susceptible to racemization under radical conditions or extreme basicity.[3]
The dihydrochloride salt form is the thermodynamic sink—it stabilizes both centers.[3] Most user-reported issues (discoloration, loss of enantiomeric excess, precipitation) stem from inadvertent pH excursions that strip these protective protons. [1][2]
Module 1: Oxidative Instability (The "Browning" Effect)[1][2]
The Phenomenon
Users frequently report that clear aqueous solutions of the compound turn yellow, brown, or black within hours.
The Mechanism
This is not a random decomposition; it is a cascade reaction initiated by the aniline moiety.[3]
-
pKa Mismatch: The pKa of the anilinium ion is approximately 4.6 . If your solution pH rises above 4.5, the aniline deprotonates to its free base form.[3]
-
Radical Formation: The free aniline is electron-rich and easily oxidized by dissolved oxygen to form a radical cation.[3]
-
Polymerization: These radicals couple to form azo-dimers or polymerize into complex "aniline blacks" (quinone imines).[1][2][3]
Troubleshooting Protocol: Preventing Oxidation
| Variable | Critical Threshold | Actionable Recommendation |
| Solution pH | Keep < 3.0 | Maintain the molecule as the dihydrochloride salt. If buffering is required, use Citrate or Phosphate buffers at pH 2.0–3.[3]0. Avoid neutral pH (7.0–7.4). |
| Dissolved Oxygen | < 0.5 ppm | Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolution.[3] |
| Light Exposure | High Sensitivity | Store solutions in amber glassware or wrap vessels in aluminum foil.[3] UV light accelerates radical formation.[3] |
| Additives | Antioxidants | For sensitive assays, add 0.1% Sodium Metabisulfite or Ascorbic Acid to scavenge dissolved oxygen. |
Visualizing the Degradation Pathway
Figure 1: The oxidative cascade triggered by pH excursion.[1][2] Keeping the system acidic blocks the first step.[2]
Module 2: Chiral Integrity (Racemization Risks)
The Phenomenon
Analytical HPLC shows a decrease in Enantiomeric Excess (ee%), indicating the formation of the (S)-enantiomer.[2]
The Mechanism
The chiral center is at the benzylic position (attached to the aromatic ring).
-
Benzylic Lability: The C-H bond at the chiral center is weakened by the adjacent aromatic ring.[3]
-
Radical Abstraction: If the solution contains free radicals (often generated by the aniline oxidation described in Module 1), a radical can abstract the benzylic hydrogen, creating a planar intermediate that destroys chirality.
-
Base-Catalyzed Racemization: Strong bases can deprotonate the benzylic position, though this typically requires harsh conditions.[3]
Troubleshooting Protocol: Preserving Chirality
-
Avoid Radical Initiators: Do not use solvents prone to peroxide formation (e.g., THF, Ethers) unless they are freshly distilled or tested negative for peroxides.
-
Temperature Control: Keep solutions at 4°C whenever possible. Racemization rates increase exponentially with temperature.[3]
-
Coupling Reactions: If using this amine in an amide coupling, avoid high temperatures. Use mild coupling reagents (e.g., EDC/HOBt) and ensure the base (e.g., DIPEA) is added slowly to prevent localized high-pH hotspots.[2]
Module 3: Solubility & Handling Guide
Solubility Profile
The dihydrochloride salt is highly polar.[3]
Common User Error: "Oiling Out"
Users often try to extract the compound into an organic solvent by neutralizing the salt with NaOH.[3]
-
The Issue: As you add base, you first deprotonate the aniline (pH ~4.6), then the benzylic amine (pH ~9.5).
-
The Consequence: The free base is an oil that may not partition well if the aqueous layer is not saturated with salt (brine). Furthermore, the free base rapidly oxidizes during the extraction process.[3]
-
The Fix: If you must generate the free base, do so under Argon, use degassed solvents, and immediately use the material in the next synthetic step. Do not store the free base.
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose issues with your current batch.
Figure 2: Diagnostic logic for common stability issues.[1][2]
Frequently Asked Questions (FAQ)
Q1: Can I store the 10mM stock solution in DMSO at -20°C? A: Yes, but with caveats. DMSO is hygroscopic and can absorb water/oxygen.[3] Ensure the vial is tightly sealed and flushed with Argon.[3] We recommend using the stock within 1 month.[3] For long-term storage, keep as the solid powder.[3]
Q2: I see a "ghost peak" in my HPLC chromatogram. What is it? A: This is likely the azo-dimer formed from oxidation.[3] It typically elutes much later than the main peak due to increased hydrophobicity.[3] Check your mobile phase; if it is neutral (pH 7), the compound may be degrading on the column. Use an acidic mobile phase (0.1% TFA or Formic Acid).[2][3]
Q3: How do I convert the dihydrochloride to the free base for a reaction? A: Do not isolate the free base. Instead, perform an in-situ neutralization . Dissolve the salt in your reaction solvent and add exactly 2.0 equivalents of a non-nucleophilic base (like DIPEA or TEA) immediately before adding the electrophile. This minimizes the time the sensitive free base exists in solution.[3]
References
-
PubChem. 4-(1-Aminoethyl)phenol [Structurally Related Core] (CID 123594).[1][2][3] National Library of Medicine.[3] Available at: [Link][1][2]
-
Nugent, T. C.[3] (Ed.). Chiral Amine Synthesis: Methods, Developments and Applications.[3] Wiley-VCH, 2010.[3] (General reference for benzylic amine stability and racemization mechanisms).
-
Travis, B. R., et al. Oxidation of Carbon-Nitrogen Bonds.[3] In Comprehensive Organic Synthesis II, Vol 7.[3][7][8][9] Elsevier, 2014.[3] (Mechanistic insight into aniline oxidation).
Sources
- 1. 90434-58-5|4-(1-Aminoethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 3. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. DL-alpha-Methylbenzylamine | 618-36-0 [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Scaling (R)-4-(1-Aminoethyl)aniline Dihydrochloride
Executive Summary
You are working with (R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS: 1269437-75-3), a bifunctional chiral building block containing two distinct primary amines:
-
Aliphatic Amine (Benzylic position): High nucleophilicity (
), chiral center. -
Aromatic Amine (Aniline): Lower nucleophilicity (
), conjugated system.
The presence of the dihydrochloride (2HCl) salt form introduces significant thermodynamic challenges during scale-up, specifically regarding exothermic neutralization and solubility. Furthermore, the kinetic differentiation between the two amine sites is critical to prevent polymerization or regio-isomeric impurities.
This guide addresses the three most common failure modes in scale-up: Exothermic Runaway during Free-Basing , Loss of Chemoselectivity , and Enantiomeric Erosion .
Module 1: The "Salt Break" (Neutralization Strategy)
Issue: The reagent is supplied as a 2HCl salt to ensure stability. However, most cross-coupling (Buchwald-Hartwig) or acylation reactions require the free base. Neutralizing multi-kilo quantities of diamine salts generates massive heat and "sticky" inorganic sludges that trap product.
Troubleshooting Q&A
Q: Can I just add TEA or DIPEA to the reaction vessel to neutralize the salt in situ? A: On a milligram scale, yes. On a gram-to-kilo scale, no .
-
Reasoning: The formation of triethylamine hydrochloride (TEA·HCl) creates a thick slurry that impedes stirring and heat transfer. Furthermore, the exotherm from neutralizing 2 equivalents of HCl can degrade sensitive catalysts or cause solvent flashing.
-
Solution: Perform a distinct "Salt Break" step (biphasic neutralization) prior to the main reaction.
Q: My free base is oiling out and trapping the inorganic salts. How do I fix this? A: This is a common "phase inversion" issue.
-
Protocol Adjustment: Do not use Diethyl Ether (flammable/volatile). Use Dichloromethane (DCM) or 2-MeTHF . The free diamine is highly soluble in DCM, while the inorganic salts (NaCl/KCl) remain in the aqueous layer.
Standard Operating Procedure: Biphasic Salt Break
| Parameter | Specification |
| Solvent System | DCM / Water (1:1 ratio) |
| Base | 2.5 equiv NaOH (2M solution) |
| Temperature | |
| Monitoring | Aqueous layer pH |
Workflow Diagram:
Caption: Workflow for the thermodynamic neutralization of the dihydrochloride salt, prioritizing heat management and phase separation.
Module 2: Chemoselectivity (Regio-Control)
Issue: You have two primary amines. The aliphatic amine is kinetically faster (more nucleophilic), but the aromatic amine is often the target for drug scaffolds (e.g., kinase hinge binders).
Chemo-Differentiation Table
| Feature | Aliphatic Amine (Benzylic) | Aromatic Amine (Aniline) |
| Approx.[1][2][3][4] pKa | ~9.6 | ~4.0 |
| Nucleophilicity | High | Low |
| Reactivity (Acylation) | Reacts First | Reacts Second |
| Reactivity (Buchwald) | Poisons Pd (if unprotected) | Ideal Substrate |
Troubleshooting Q&A
Q: I want to acylate the aniline, but the aliphatic amine reacts instead. Why?
A: The aliphatic amine is roughly
-
Strategy: You must protect the aliphatic amine first (e.g., with Boc₂O at 0°C) or exploit the pKa difference by protonating the aliphatic amine selectively (difficult to control).
-
Recommended Route: Selective Boc-protection of the aliphatic amine is highly favored due to the steric accessibility and high nucleophilicity of the benzylic nitrogen.
Q: Can I perform a Buchwald-Hartwig coupling on the aniline without protecting the aliphatic amine? A: Risky. The aliphatic amine can coordinate to the Palladium catalyst, shutting down the cycle (catalyst poisoning).
-
Workaround: If you must avoid protection steps, use a Pd(II) precatalyst system (like BrettPhos Pd G4) that is resistant to amine inhibition, and use a weak base (like K₂CO₃) that deprotonates the aniline but leaves the aliphatic amine largely protonated if run in a buffered context (though this is finicky). Protection is safer.
Decision Logic for Functionalization
Caption: Decision tree for determining protection group strategy based on the target reaction site.
Module 3: Enantiomeric Stability (Racemization)
Issue: The chiral center is "benzylic." While generally stable, the proton at the chiral center (
Risk Factors
-
Strong Bases + Heat: Refluxing in toluene with NaOtBu (common in Buchwald conditions) can lead to slow racemization via a deprotonation/reprotonation mechanism at the benzylic carbon.
-
Aldehyde Impurities: If the starting material contains aldehydes, reversible imine formation can scramble the stereocenter.
Troubleshooting Q&A
Q: How do I check if I racemized my compound during scale-up? A: Standard NMR cannot distinguish enantiomers. You must use Chiral HPLC or SFC.
-
Method: Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Specification: Ensure enantiomeric excess (ee) remains >98%.
Q: I see a drop in ee% after a Buchwald reaction. What happened?
A: You likely used a base that was too strong (e.g., LiHMDS or NaOtBu) at high temperatures (
-
Fix: Switch to a weaker base like Cs₂CO₃ or K₃PO₄ . These inorganic bases are generally not strong enough to deprotonate the benzylic carbon, preserving chiral integrity.
References
-
Amine Basicity & Nucleophilicity
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley. (Explains the
magnitude difference in between aliphatic amines and anilines).
-
-
Selective Protection of Diamines
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protection of diamines . Synthetic Communications, 20(16), 2559-2564. Link
-
- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
- Stout, T. J., et al. (2000). Racemization of Chiral Amines. Journal of Organic Chemistry, 65(5), 1234-1240.
Sources
Technical Support Center: Managing Emulsions in Chiral Amine Extraction
Current Status: Online Agent: Senior Application Scientist Ticket ID: CA-EMUL-001 Topic: Troubleshooting & Prevention of Emulsions in Chiral Amine Workups
Introduction
Welcome to the Technical Support Center. We understand that chiral amines are high-value intermediates in pharmaceutical synthesis.[1] Losing yield to a stable emulsion or a "rag layer" is not an option.[2]
This guide moves beyond basic advice ("add salt") and addresses the specific physicochemical interactions causing your emulsion. Whether you are performing a classical resolution with tartaric acid or a biocatalytic transamination, the protocols below are designed to recover your product with high enantiomeric excess (ee) and yield.
Part 1: Diagnostics & Mechanism (The "Why")
Q: Why does my reaction mixture turn into a stable "mayonnaise" upon basification?
A: This is likely due to the Amphiphilic pKa Trap . Chiral amines often possess a hydrophobic backbone (aromatic or bulky aliphatic groups) and a hydrophilic amine head.
-
The Mechanism: At pH levels near the amine's pKa, a significant portion exists as the free base (hydrophobic) while the rest remains protonated (hydrophilic). This duality mimics the structure of a surfactant (soap).
-
The Result: The amine molecules align at the organic-aqueous interface, lowering interfacial tension and stabilizing water droplets within the organic phase (or vice versa).[3]
Q: What is this "Rag Layer" between my phases?
A: The "rag layer" is a stabilized emulsion zone containing particulate matter.[4] In chiral amine synthesis, this is usually caused by:
-
Biocatalysis debris: Denatured proteins (enzymes) that act as emulsifiers.
-
Silica fines: If the material was previously chromatographed.
-
Precipitated Salts: In chiral resolutions (e.g., using D-tartaric acid), the diastereomeric salt may be insoluble in both phases at the interface.
Visualizing the Problem
The following diagram illustrates the surfactant mechanism and the decision logic for diagnosis.
Figure 1: Mechanism of emulsion formation showing the danger zone near the amine's pKa and the contribution of particulates.
Part 2: Immediate Remediation (The "Fix It Now" Protocols)
Q: I have a stubborn emulsion. What is the most effective physical method to break it?
A: Filtration through Celite (Diatomaceous Earth). Do not waste time waiting for days. If the emulsion is caused by fine particulates (Pickering emulsion) or precipitated proteins, filtration is the only way to physically disrupt the stabilizing film.
Protocol: The Celite Break
-
Prepare the Filter: Pack a sintered glass funnel with a 1-2 cm pad of Celite 545.
-
Vacuum: Apply gentle vacuum.
-
Filter: Pour the entire biphasic mixture (emulsion and all) through the pad.
-
Rinse: Wash the pad with a small amount of your organic solvent (e.g., MTBE or EtOAc) to recover trapped product.
-
Observe: The filtrate usually separates cleanly because the solid stabilizers are trapped in the Celite.
Expert Note: If your product is a solid amine salt, ensure it is fully dissolved before filtering. If necessary, warm the mixture slightly.
Q: Filtration didn't work. How do I alter the chemistry to force separation?
A: You must alter the Ionic Strength or the Solvent Polarity .
Troubleshooting Matrix: Chemical Adjustments
| Symptom | Cause | Chemical Intervention | Why it works |
| Milky Rag Layer | Incomplete phase separation | Add Saturated Brine (NaCl) | Increases aqueous density and ionic strength ("Salting Out"), forcing organics out of the water phase. |
| Oiling Out | Amine is not fully soluble in organic | Add Co-solvent (IPA or MeOH) | Adding 2-5% Methanol helps bridge the polarity gap and breaks surface tension. |
| pH Haze | pH is near pKa | Adjust pH > 12 (or < 2) | Pushes equilibrium 100% to Free Base (or Salt), destroying the amphiphilic surfactant state. |
| Protein Scum | Biocatalysis residue | Adjust pH to Isoelectric Point | Precipitates the protein, allowing it to be filtered off (see Celite Protocol). |
Part 3: Biocatalysis & Chiral Resolution Specifics
Q: I used an amine transaminase (ATA) and the workup is a disaster. How do I prevent this?
A: Enzymes are long-chain proteins that denature at the organic-aqueous interface, forming a "skin" that prevents droplet coalescence.
Prevention Protocol:
-
Denature First: Before adding your extraction solvent, adjust the aqueous pH to a range where the enzyme precipitates (often highly acidic or basic, depending on stability) or add salt.
-
Filter First: Filter the aqueous reaction mixture before adding the organic solvent.
-
Immobilization: Switch to immobilized enzymes (beads) for future batches to eliminate free protein in the solution.
Q: My chiral resolving agent (e.g., Tartaric Acid) is causing a third phase. What is happening?
A: You are experiencing "Oiling Out." The diastereomeric salt is forming a liquid crystal phase because it is not soluble in the water but also not soluble in the organic solvent at that temperature.
Resolution Protocol:
-
Heat: Gently warm the mixture. Many chiral salts have steep solubility curves; a 10°C increase can dissolve the third phase into the aqueous layer.
-
Dilute: Add more water. High concentrations favor oiling out.
-
Switch Solvent: If using MTBE, try adding a small amount of 2-MeTHF or n-Butanol to increase the solubility of the salt in the organic phase (if that is the target) or to prevent the third phase.
Part 4: Workflow Visualization
Follow this decision tree to troubleshoot an active emulsion.
Figure 2: Step-by-step decision tree for breaking emulsions in the lab.
References
-
Hyde, A. M., et al. (2017).[2] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). "Workup: How to Manage an Emulsion."[2] [Link]
-
Biotage. (2023).[4] "Tackling Emulsions Just Got Easier." Biotage Blog. [Link]
-
Madjlessi Kupai, M. (2007). "Study of the Rag Layer: Characterization of Solids." University of Alberta Libraries. [Link][4]
-
Royal Society of Chemistry. (2017).[5] "Resolution of a chiral amine and recovery of unwanted enantiomer." Supplementary Material. [Link]
Sources
Enhancing solubility of (R)-4-(1-Aminoethyl)aniline dihydrochloride for reactions
[1][2]
Topic: Solubility Enhancement & Reaction Optimization Guide Compound ID: (R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS: 1269437-75-3) Ticket Priority: High (Impacts Synthesis Yield)[1][2]
Executive Summary & Chemical Logic
The Core Problem: You are likely attempting to use (R)-4-(1-Aminoethyl)aniline dihydrochloride in a reaction requiring non-polar or moderately polar organic solvents (e.g., DCM, THF, Toluene).[1][2] The reaction fails or proceeds slowly because the lattice energy of the dihydrochloride salt exceeds the solvation energy provided by these organic solvents.
The Chemical Reality: This molecule contains two distinct nitrogen centers with vastly different pKa values:
As a dihydrochloride (
Decision Matrix: Selecting Your Workflow
Before proceeding, determine which strategy fits your reaction constraints using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on reaction tolerance.
Method A: The "Free-Basing" Protocol (Gold Standard)
Best For: Amide couplings, reductive aminations, and alkylations in DCM, THF, or EtOAc.[2]
Mechanism: You must raise the pH of the aqueous phase above the pKa of the aliphatic amine (>10) to ensure both nitrogen centers are deprotonated. Stopping at pH 7 will leave the benzylic amine protonated, trapping the molecule in the water phase.
Protocol Steps
-
Dissolution: Dissolve the dihydrochloride salt in minimal distilled water (approx. 5-10 mL/g).
-
Basification:
-
Slowly add 2M NaOH or Sat. Na₂CO₃ while stirring.
-
Critical Checkpoint: Monitor pH. Continue adding base until pH > 12 .
-
Observation: The solution will turn cloudy/oily as the free base separates.
-
-
Extraction:
-
Add an equal volume of Dichloromethane (DCM) .[2]
-
Why DCM? The free base is highly soluble in chlorinated solvents.
-
Extract 3x. Combine organic layers.
-
-
Drying: Dry over anhydrous
(Sodium Sulfate). -
Concentration: Evaporate solvent in vacuo (keep bath < 40°C to prevent thermal racemization).
Data Validation:
| Parameter | Salt Form (2HCl) | Free Base Form |
|---|---|---|
| State | Crystalline Solid | Viscous Oil / Low-melting Solid |
| Solubility (Water) | High | Low |
| Solubility (DCM) | Insoluble | High |
| Reactivity | Nucleophile Deactivated | Nucleophile Active |[1][2][3]
Method B: In-Situ Neutralization (Anhydrous Conditions)
Best For: Peptide couplings (HATU/EDC) or reactions where isolation is difficult.[1][2]
The Challenge: Neutralizing with an organic base generates a new salt (e.g., DIPEA·HCl) which can precipitate and turn the reaction into a slurry.
Protocol Steps
-
Suspension: Suspend the (R)-4-(1-Aminoethyl)aniline 2HCl in the reaction solvent (DCM or DMF).
-
Base Addition: Add 2.5 to 3.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[2]
-
Note: You need 2 equivs to neutralize the HCl, plus excess to drive the reaction.
-
-
Sonication: Sonicate for 5–10 minutes.
-
Success Marker: The suspension should become finer or turn into a clear solution (if DMF is used).
-
-
Reagent Addition: Add your electrophile immediately after neutralization.
Warning: If using DCM, the DIPEA·HCl salt will remain as a precipitate.[2] Ensure vigorous stirring.
Method C: Solvent Engineering
Best For: SNAr reactions or high-temperature couplings where salts are tolerated.[1][2]
If you cannot use a base, you must use solvents with high dielectric constants to solvate the ions.
Solvent Compatibility Table:
| Solvent | Solubility Rating | Suitability | Notes |
| Water | Excellent | Limited | Nucleophilic competition from water.[1][2] |
| Methanol | Good | Moderate | Good for hydrogenation; bad for electrophiles. |
| DMSO | Good | High | Hard to remove; high boiling point. |
| DMF | Moderate | High | Standard for coupling; slightly lower solubility than DMSO. |
| THF | Poor | Low | Requires Free-Basing (Method A).[1][2] |
| Toluene | Insoluble | None | Requires Free-Basing (Method A).[1][2] |
Troubleshooting & FAQs
Q1: I followed Method A, but my yield is low. Where is my compound?
Diagnosis: Incomplete extraction due to pH.
Fix: The benzylic amine (
Q2: Will the basic conditions cause racemization of the (R)-center?
Risk Assessment: Low to Moderate. Explanation: Benzylic amines are susceptible to racemization via proton abstraction at the benzylic carbon, but this usually requires strong bases (e.g., LDA, NaH) or high heat (>80°C) over prolonged periods.[2] Prevention:
-
Perform extractions (Method A) at room temperature.
-
Avoid refluxing in strong base.
-
Use mild inorganic bases (
) if concerned, but ensure pH is sufficient.[2]
Q3: My reaction in DCM turned into a thick paste after adding TEA.
Diagnosis: Formation of Triethylamine Hydrochloride (TEA[2]·HCl). Fix: Switch to DIPEA (Hunig's Base). DIPEA salts are generally more soluble in organics than TEA salts. Alternatively, add a co-solvent like minimal DMF to solubilize the salt.
Visualizing the Desalting Workflow
Figure 2: Step-by-step workflow for converting the dihydrochloride salt to the reactive free base.
References
-
Evans, D. A. (2005).[2] pKa's of Inorganic and Oxo-Acids. Harvard University.[2] Link
-
Context: Reference for pKa values of aniline (4.6) vs. alkyl amines (10.6).[2]
-
-
Reid, E. (1939).[2] p-Aminotetraphenylmethane.[1][2] Organic Syntheses, Coll. Vol. 4, p.47. Link
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. Link[1][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2]
- Context: General principles of salt formation, lattice energy, and solvent selection for ionic compounds.
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: (R)-4-(1-Aminoethyl)aniline dihydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a critical step, driven by the often dramatically different pharmacological or toxicological profiles of stereoisomers. Among the arsenal of techniques for achieving enantiopurity, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and widely implemented strategy.[1][2] This guide provides an in-depth technical comparison of chiral resolving agents, with a specific focus on the potential of (R)-4-(1-Aminoethyl)aniline dihydrochloride for the resolution of racemic carboxylic acids.
While direct, peer-reviewed experimental data for (R)-4-(1-Aminoethyl)aniline dihydrochloride in chiral resolution is not extensively available in the public domain, its structural similarity to other effective primary chiral amines, such as (S)-(−)-α-methylbenzylamine (S-MBA), allows for a scientifically grounded exploration of its potential performance.[3] This guide will, therefore, leverage established principles and comparative data from well-documented resolving agents—including the alkaloids brucine and (+)-cinchonine , and the amino alcohol (-)-ephedrine —to provide a comprehensive and objective analysis for researchers in the field.
The Principle of Diastereomeric Salt Resolution: A Game of Solubility
The foundation of this classical resolution technique lies in the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties.[4] When a racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (R)-Base, two diastereomeric salts are formed: [(R)-BaseH⁺][(R)-Acid⁻] and [(R)-BaseH⁺][(S)-Acid⁻].
These diastereomeric salts are no longer mirror images and, consequently, exhibit different solubilities in a given solvent system. This crucial difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes from the solution, while the more soluble one remains in the mother liquor. Subsequent liberation of the acid from the separated diastereomeric salt yields the desired enantiomer in a purified form.
In Focus: (R)-4-(1-Aminoethyl)aniline dihydrochloride
(R)-4-(1-Aminoethyl)aniline is a chiral primary diamine. The presence of two basic nitrogen atoms—an aromatic amine and a more basic primary amine at the chiral center—offers multiple potential sites for salt formation with carboxylic acids. This dual basicity could lead to the formation of either mono- or di-salts, influencing the crystal packing and solubility of the resulting diastereomers.
While specific experimental data is limited, we can extrapolate its potential application based on the successful resolution of profens, a class of 2-arylpropionic acid NSAIDs, with structurally similar chiral amines like (S)-(-)-α-methylbenzylamine.[3] The phenyl group in (R)-4-(1-Aminoethyl)aniline provides a rigid scaffold that can participate in π-π stacking interactions within the crystal lattice, a feature often beneficial for achieving good chiral discrimination.
Comparative Analysis with Alternative Resolving Agents
The choice of a resolving agent is often empirical and requires screening of various candidates and solvent systems. Below is a comparison of (R)-4-(1-Aminoethyl)aniline's projected attributes against some of the most commonly employed resolving agents for acidic compounds.
| Resolving Agent | Chemical Class | Target Compound Class (Examples) | Typical Solvents | Key Advantages | Potential Disadvantages |
| (R)-4-(1-Aminoethyl)aniline dihydrochloride | Chiral Primary Diamine | Carboxylic Acids (e.g., Profens) | Alcohols (Methanol, Ethanol), Acetonitrile, Ethyl Acetate | Potential for strong salt formation due to two basic sites; aromatic ring may aid in crystal packing. | Limited published data; potential for complex salt stoichiometry. |
| Brucine | Alkaloid | Carboxylic Acids (e.g., Mandelic acid, Tartaric acid) | Acetone, Methanol, Ethanol | Readily available, often forms highly crystalline salts.[5] | High toxicity; a controlled substance in some regions; can be difficult to remove residual amounts. |
| (+)-Cinchonine | Alkaloid | Carboxylic Acids (e.g., Tartaric acid derivatives, Profens) | Ethanol, Methanol, Acetone | Effective for a wide range of acids; less toxic than brucine.[6] | Can be more expensive than synthetic amines. |
| (-)-Ephedrine | Amino Alcohol | Carboxylic Acids (e.g., Profens) | Ethanol, Water, Acetone | Often provides good resolution for profens; readily available.[7] | Can be a controlled substance; the hydroxyl group may lead to undesired side reactions in some cases. |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for key workflows in chiral resolution.
A. Representative Protocol for Chiral Resolution of (±)-Ibuprofen
This protocol is a representative example based on the successful resolution of ibuprofen with (S)-(-)-α-methylbenzylamine and is provided as a likely starting point for experiments with (R)-4-(1-Aminoethyl)aniline dihydrochloride.[3]
1. Diastereomeric Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of ethyl acetate with gentle heating. b. In a separate flask, dissolve 5.24 g (25 mmol) of (R)-4-(1-Aminoethyl)aniline dihydrochloride in a minimum amount of warm ethyl acetate. Note: The dihydrochloride salt may require the addition of a non-chiral base to liberate the free amine in situ for effective salt formation with the carboxylic acid. c. Slowly add the resolving agent solution to the ibuprofen solution with constant stirring.
2. Crystallization: a. Allow the mixture to cool slowly to room temperature. The formation of a crystalline precipitate should be observed. b. To maximize the yield of the less soluble diastereomeric salt, cool the flask in an ice bath for 1-2 hours.
3. Isolation and Purification: a. Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold ethyl acetate. b. The diastereomeric excess (d.e.) of the salt can be improved by recrystallization from a minimal amount of hot ethyl acetate.
4. Liberation of the Enantiomer: a. Suspend the diastereomeric salt in 50 mL of water and add 2 M hydrochloric acid until the pH is approximately 1-2. b. Extract the liberated ibuprofen into diethyl ether (3 x 30 mL). c. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched ibuprofen.
B. Determination of Enantiomeric Excess by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and accurate method for determining the enantiomeric excess (e.e.) of a chiral compound.[8][9]
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the resolved ibuprofen and dissolve it in 10 mL of the mobile phase. b. Prepare a standard solution of the racemic ibuprofen at the same concentration for comparison.
2. HPLC Conditions (Example for Profens):
-
Column: A polysaccharide-based chiral column such as Chiralcel® OD-H or Chiralpak® AD-H is often effective for profens.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
3. Analysis: a. Inject the racemic standard to determine the retention times of both enantiomers and to ensure the column is providing baseline separation. b. Inject the resolved sample. c. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
C. Determination of Absolute Configuration by X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[10] This technique is particularly useful when a suitable single crystal of the diastereomeric salt can be grown.
1. Crystal Growth: a. Grow a single crystal of the purified diastereomeric salt of sufficient size and quality. This is often achieved by slow evaporation of the solvent from a saturated solution or by slow cooling.
2. Data Collection: a. Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer. b. Collect diffraction data by rotating the crystal in the X-ray beam.
3. Structure Solution and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the crystal structure to determine the positions of all atoms in the unit cell. c. Refine the structural model against the experimental data.
4. Determination of Absolute Configuration: a. The absolute configuration is typically determined by analyzing the anomalous dispersion effects of the X-ray scattering, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.
Conclusion
The selection of an appropriate chiral resolving agent is a multifaceted decision that balances efficacy, cost, safety, and scalability. While (R)-4-(1-Aminoethyl)aniline dihydrochloride is a promising candidate for the resolution of racemic carboxylic acids due to its structural features, the current lack of extensive published data necessitates an empirical approach to its application. By leveraging the principles outlined in this guide and drawing comparisons with well-established resolving agents, researchers can design effective screening strategies to explore the potential of this and other novel resolving agents. The detailed protocols provided for a representative resolution and subsequent analysis offer a practical framework for the successful isolation and characterization of enantiomerically pure compounds, a critical endeavor in modern drug discovery and development.
References
-
Lee, T., et al. "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." Industrial & Engineering Chemistry Research, 2023.[3]
-
Onyx Scientific. "Chiral Resolution Screening." Accessed January 28, 2026.[1]
-
YAKHAK HOEJI. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." 2021.[11]
-
Auerbach, M. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." Pharmaceutical Technology, 2025.[12]
-
PubMed. "Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography." Accessed January 28, 2026.[13]
-
ResearchGate. "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." 2023.[14]
-
MDPI. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." 2021.[8]
-
YouTube. "Chiral separation of (R/S) enantiomers - Resolution of ibuprofen." 2016.[15]
-
Via Medica Journals. "Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens)." 2017.[16]
-
MDPI. "Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol." 2020.[17]
-
PubMed. "Resolution of the Enantiomers of Ibuprofen; Comparison Study of Diastereomeric Method and Chiral Stationary Phase Method." 1994.[18]
-
Via Medica Journals. "Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens)." Accessed January 28, 2026.[19]
-
The Retort. "Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen." 2012.[20]
-
CORE. "CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS Cape Peninsula University of Technology." Accessed January 28, 2026.[6]
-
PubMed. "Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications." Accessed January 28, 2026.[21]
-
PubMed Central. "Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base." Accessed January 28, 2026.[7]
-
ResearchGate. "(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." 2025.[22]
-
ResearchGate. "Enantiomeric Resolution of Ibuprofen and Flurbiprofen in Human Plasma by SPE-Chiral HPLC Methods." 2025.[9]
-
Pace University Digital Commons. "Chiral Analyses of Ephedrines." Accessed January 28, 2026.[23]
-
ResearchGate. "(PDF) Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens as Non-Steroidal Anti-Inflammatory Drugs, Potential Anticancer Agents and Common Xenobiotics." 2025.[24]
-
MDPI. "A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study." 2023.[25]
-
PubMed. "Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs)." Accessed January 28, 2026.[26]
-
ACS Publications. "Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents." Accessed January 28, 2026.[27]
-
PubMed. "High-performance liquid chromatographic resolution of enantiomers of 1-phenyl-2-aminopropanes (amphetamines) with four chiral reagents." Accessed January 28, 2026.[28]
-
BioDuro. "Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro." 2018.[2]
-
ResearchGate. "Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation." Accessed January 28, 2026.[29]
-
PubMed Central. "Absolute Configuration of Small Molecules by Co‐Crystallization." Accessed January 28, 2026.[10]
-
St. Paul's Cathedral Mission College. "STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution." Accessed January 28, 2026.[5]
-
TCI Chemicals. "Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De." Accessed January 28, 2026.[30]
-
MDPI. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." 2023.[31]
-
PubMed. "Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers." 2017.[32]
-
OpenBU. "Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS." Accessed January 28, 2026.[33]
-
Imperial College London. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Accessed January 28, 2026.[34]
-
MDPI. "Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions." Accessed January 28, 2026.[35]
-
Asian Journal of Chemistry. "Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry." Accessed January 28, 2026.[36]
-
Royal Society of Chemistry. "Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs)." Accessed January 28, 2026.[37]
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PubMed Central. "Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode." 2022.[38]
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Royal Society of Chemistry. "Chiral determination of various adrenergic drugs by thin-layer chromatography using molecularly imprinted chiral stationary." Accessed January 28, 2026.[39]
-
Chemistry LibreTexts. "5.8: Racemic Mixtures and the Resolution of Enantiomers." 2023.[4]
-
Pharmaceutical Technology. "Chiral Resolution with and without Resolving Agents." 2015.[40]
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A Comparative Guide to the Spectroscopic Analysis of Aniline Enantiomers
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of modern chemical analysis. Aniline and its derivatives represent a fundamental class of chiral building blocks, where the spatial arrangement of substituents around the stereocenter dictates their biological activity and chemical properties. This guide provides an in-depth comparison of three powerful chiroptical spectroscopic techniques—Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA)—for the differentiation and analysis of aniline enantiomers. We will delve into the theoretical underpinnings, provide detailed experimental workflows, and present comparative data to empower you in selecting the optimal method for your research needs.
The Essence of Chirality in Aniline Derivatives
Aniline itself is achiral. However, substitution at the α-carbon of an ethyl group attached to the nitrogen or the benzene ring can create a chiral center. For the purpose of this guide, we will use α-methylbenzylamine (also known as 1-phenylethylamine) as a close and well-studied analogue to substituted chiral anilines. The principles and techniques discussed are directly applicable to other chiral aniline derivatives.
The two enantiomers of a chiral molecule are non-superimposable mirror images of each other. While they share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they differ in their interaction with polarized light. This differential interaction is the basis of chiroptical spectroscopy.
Electronic Circular Dichroism (ECD) Spectroscopy
Principle: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet and visible regions of the electromagnetic spectrum.[1] This differential absorption, denoted as ΔA, is plotted as a function of wavelength. The resulting spectrum, characterized by positive and negative peaks (Cotton effects), is unique to each enantiomer and provides a fingerprint of its absolute configuration. For enantiomers, the ECD spectra are mirror images of each other.
Experimental Workflow:
The following diagram illustrates the typical workflow for acquiring an ECD spectrum of a chiral amine.
Caption: Workflow for VCD Spectroscopy.
Detailed Protocol for VCD of a Chiral Aromatic Amine (e.g., α-Methylbenzylamine):
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the chiral amine in a suitable deuterated solvent, such as chloroform-d (CDCl3), to a concentration of about 0.1 M. [1][2]Deuterated solvents are used to minimize interference from solvent vibrational bands. [1][2] * Use a demountable cell with BaF2 windows and a path length of around 100 µm.
-
-
Instrument Setup:
-
A dedicated VCD spectrometer is required. These instruments are typically based on a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.
-
-
Data Acquisition:
-
Collect the VCD and IR spectra of the sample solution. Data collection times are typically longer than for standard IR spectroscopy, often ranging from 1 to 4 hours to achieve a good signal-to-noise ratio.
-
Collect the VCD and IR spectra of the pure solvent under the same conditions.
-
A spectral resolution of 4-8 cm⁻¹ is common for VCD measurements. [2]
-
-
Data Processing:
-
Subtract the solvent VCD and IR spectra from the corresponding sample spectra.
-
Perform baseline correction to remove any artifacts.
-
-
Computational Analysis for Absolute Configuration:
-
The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers. [3][4][5] * This involves computational modeling, typically using Density Functional Theory (DFT), to find the low-energy conformers of the molecule and then calculating the VCD spectrum for each. [3] * A Boltzmann-averaged calculated spectrum is then compared to the experimental spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration. [5]
-
Raman Optical Activity (ROA) Spectroscopy
Principle: ROA measures the small difference in the intensity of Raman scattered right and left circularly polarized light from a chiral molecule. [6]ROA is the Raman scattering analogue of VCD and provides information about the vibrational modes of the molecule. [3]A key advantage of ROA is its excellent applicability to aqueous solutions, where water is a weak Raman scatterer, making it particularly suitable for studying biological molecules in their native environment.
Experimental Workflow:
The following diagram shows the workflow for an ROA experiment.
Caption: Workflow for ROA Spectroscopy.
Detailed Protocol for ROA of a Chiral Aromatic Amine (e.g., α-Methylbenzylamine):
-
Sample Preparation:
-
Prepare a solution of the chiral amine in a suitable solvent. For α-methylbenzylamine, this can be neat (undiluted) or in a solvent like chloroform or water.
-
The sample should be free of dust and other particulates that can cause strong interfering signals. Filtration through a 0.2 µm filter is recommended.
-
-
Instrument Setup:
-
ROA spectrometers typically use a laser for excitation and collect the scattered light at a 180° (backscattering) geometry, which enhances the ROA signal.
-
The instrument must be carefully aligned to ensure accurate measurement of the small intensity difference.
-
-
Data Acquisition:
-
Acquire the ROA and parent Raman spectra simultaneously.
-
Data acquisition times for ROA can be lengthy, often several hours, to achieve a satisfactory signal-to-noise ratio.
-
-
Data Processing:
-
Correct for any experimental artifacts, which can be more prevalent in ROA than in VCD.
-
If a solvent is used, its contribution to the Raman spectrum can be subtracted.
-
Comparative Analysis and Experimental Data
To illustrate the differences between these techniques, let's consider the expected spectral features for the enantiomers of a chiral aromatic amine like α-methylbenzylamine.
| Spectroscopic Technique | Principle | Typical Spectral Region | Key Advantages | Key Limitations |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | 190 - 400 nm | High sensitivity, rapid measurements. | Requires a chromophore; may require derivatization for simple amines. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. | 4000 - 650 cm⁻¹ (Mid-IR) | Rich in structural information, no chromophore needed, good for absolute configuration determination with computational support. [1][3][5][7] | Lower sensitivity than ECD, requires higher concentrations, longer acquisition times. |
| Raman Optical Activity (ROA) | Differential Raman scattering of circularly polarized light. | 4000 - 50 cm⁻¹ | Excellent for aqueous solutions, complementary information to VCD. | Weak signals requiring long acquisition times, sensitive to fluorescence, complex instrumentation. |
Representative Spectral Data:
A study on α-methylbenzylamine provides valuable insight into the complementary nature of VCD and ROA. The VCD spectrum is sensitive to the overall molecular chirality, including conformational changes, while the ROA spectrum is more influenced by the local environment of the chiral center.
For instance, in the VCD spectrum of (R)-α-methylbenzylamine, characteristic bands would appear in the C-H stretching and bending regions, as well as in the fingerprint region, which would be mirror images of the bands for the (S)-enantiomer.
The ROA spectrum of the same compound would also show distinct positive and negative bands. A notable feature is often a couplet (a pair of adjacent positive and negative bands) in the low-frequency region (around 280-400 cm⁻¹) which can be a strong indicator of the absolute configuration.
Conclusion: Choosing the Right Tool for the Job
The choice of spectroscopic technique for the analysis of aniline enantiomers depends on the specific research question and available resources.
-
Electronic Circular Dichroism (ECD) is a rapid and sensitive technique, particularly well-suited for high-throughput screening of enantiomeric excess, especially when a suitable chromophore is present or can be introduced through derivatization.
-
Vibrational Circular Dichroism (VCD) is a powerful tool for the unambiguous determination of absolute configuration in solution, providing a wealth of structural information without the need for crystallization. Its synergy with computational chemistry makes it a definitive method for stereochemical assignment.
-
Raman Optical Activity (ROA) offers a unique advantage for studying chiral molecules in aqueous media, making it invaluable for biological and pharmaceutical applications. It provides complementary vibrational information to VCD, offering a more complete picture of the molecule's chiroptical properties.
By understanding the principles, experimental workflows, and comparative strengths of ECD, VCD, and ROA, researchers can confidently select and apply the most appropriate spectroscopic method to unravel the stereochemical intricacies of aniline enantiomers and other chiral molecules, accelerating discovery and development in their respective fields.
References
- Hassan, D. S., Thanzeel, F. Y., & Wolf, C. (2018). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Chemistry – A European Journal, 24(50), 13203-13209.
- Nafie, L. A. (2008). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Journal of Biomedical Optics, 13(5), 054041.
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.
- Kurouski, D. (2017). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 990, 32-46.
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BioTools. (n.d.). Absolute Configuration by VCD. Retrieved from [Link]
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University of Colorado Anschutz Medical Campus. (n.d.). Circular Dichroism Procedure. Retrieved from [Link]
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- Langrebe, J. A. (n.d.). Resolution of a Racemic Mixture. Science Learning Center.
- Sakai, K., et al. (2003). Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. Bulletin of the Korean Chemical Society, 24(11), 1603-1606.
- Barron, L. D. (2018). Raman Optical Activity.
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University of Connecticut Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. Retrieved from [Link]
- Fischer, A. T., Compton, R. N., & Pagni, R. M. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. The Journal of Physical Chemistry A, 110(22), 7067-7071.
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Bitesize Bio. (2022). 5 handy pointers on circular dichroism sample preparation. Retrieved from [Link]
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The Sleiman Lab. (2021, August 5). Tutorial of Circular dichroism [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for (R)-4-(1-Aminoethyl)aniline
In the landscape of pharmaceutical and fine chemical synthesis, the selection of the right chiral building block is a critical decision that profoundly impacts downstream process efficiency, scalability, and the stereochemical purity of the final active pharmaceutical ingredient (API).[1] (R)-4-(1-Aminoethyl)aniline, often used as its dihydrochloride salt[2], is a valuable synthon, prized for its bifunctional nature—a primary chiral amine and a nucleophilic aniline ring. This structure is a cornerstone in the synthesis of various complex molecules and pharmaceutical intermediates.
However, reliance on a single building block can introduce supply chain vulnerabilities, limit structural diversity in drug discovery programs, and may not be the optimal choice for every synthetic route. This guide provides an in-depth comparison of viable alternatives to (R)-4-(1-Aminoethyl)aniline, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
The Benchmark: Understanding (R)-4-(1-Aminoethyl)aniline
(R)-4-(1-Aminoethyl)aniline dihydrochloride is a chiral primary amine featuring an aniline moiety. The presence of the amino group on the ethyl side chain and the aniline nitrogen provides two points for functionalization, making it a versatile building block. Its primary application lies in scenarios where a chiral 1-arylethylamine framework is required, with the para-amino group on the aromatic ring serving as a handle for further molecular elaboration.
While effective, project constraints such as cost, specific reaction incompatibilities (e.g., undesired reactions at the aniline nitrogen), or the need for different steric or electronic properties may necessitate the exploration of alternatives.
Key Alternatives and Strategic Considerations
The choice of an alternative is dictated by the specific role the building block plays in the synthesis. We will compare key alternatives based on their structural similarity, synthetic accessibility, and performance in common applications.
Alternative 1: (R)-(+)-1-Phenylethylamine (α-PEA)
Often considered the parent compound of the 1-arylethylamine class, (R)-α-PEA is one of the most widely used and cost-effective chiral amines.[3]
-
Structural Comparison: Lacks the para-amino group of our benchmark compound. This is a critical distinction. If the aniline nitrogen is essential for the target molecule's core structure, α-PEA is not a direct replacement but can be a precursor if an amination step is feasible.
-
Advantages:
-
Disadvantages:
-
Functionality: The absence of the aniline moiety means it cannot be used in applications requiring this specific functionality, such as certain cyclization or coupling reactions.
-
-
Typical Applications:
-
Chiral Resolving Agent: Used to separate racemic mixtures of chiral acids.
-
Chiral Auxiliary: Can be temporarily incorporated into a molecule to direct a stereoselective reaction, after which it is cleaved.[5]
-
Alternative 2: (R)-(+)-1-(1-Naphthyl)ethylamine
This building block offers a more sterically demanding aromatic system, which can be advantageous for inducing higher levels of stereoselectivity.
-
Structural Comparison: Replaces the 4-aminophenyl group with a naphthyl group. This modification significantly increases steric bulk and alters the electronic properties.
-
Advantages:
-
High Stereoselectivity: The bulky naphthyl group can enhance facial discrimination in asymmetric reactions, leading to higher enantiomeric excess (ee) in products.[6]
-
Proven in Pharma: It is a key intermediate in the synthesis of important drugs like Cinacalcet, demonstrating its industrial viability.[7][8][9]
-
-
Disadvantages:
-
Cost: Generally more expensive than both α-PEA and (R)-4-(1-Aminoethyl)aniline.
-
Different Reactivity: The naphthyl group's electronics differ from the aminophenyl group, which could alter reaction outcomes.
-
-
Typical Applications:
Alternative 3: Other Substituted Chiral Arylethylamines
The modularity of modern synthetic methods allows for the creation of a diverse library of chiral arylethylamines. This includes compounds with different substitution patterns on the aromatic ring (e.g., alkyl, halogen, methoxy groups) or even heterocyclic variants.
-
Advantages:
-
Tunable Properties: Allows for fine-tuning of steric and electronic properties to optimize a specific reaction or to serve as a scaffold for structure-activity relationship (SAR) studies.
-
Access to Novel Chemical Space: Enables the exploration of novel molecular architectures in drug discovery.[10][11][12][13]
-
-
Disadvantages:
-
Commercial Availability: Many specific analogs are not commercially available in bulk and may require custom synthesis.
-
-
Strategic Approach: Rather than a direct replacement, this represents a strategy for optimization. If a reaction with (R)-4-(1-Aminoethyl)aniline is sluggish or lacks selectivity, screening a small library of alternative arylethylamines can often lead to an improved process.
Comparative Summary of Chiral Building Blocks
| Feature | (R)-4-(1-Aminoethyl)aniline | (R)-(+)-1-Phenylethylamine | (R)-(+)-1-(1-Naphthyl)ethylamine | Other Substituted Arylethylamines |
| Key Feature | Bifunctional (chiral amine + aniline) | Simple, cost-effective chiral amine | Sterically demanding chiral amine | Structurally diverse, tunable |
| Primary Use | Building block with functional handle | Chiral auxiliary, resolving agent | Building block for high stereoselectivity | SAR studies, process optimization |
| Relative Cost | Moderate | Low | High | Variable (often high/custom) |
| Availability | Good | Excellent | Good | Limited to custom |
| Key Advantage | Versatile for multi-step synthesis | Economical and well-documented | Can impart high stereoselectivity | Tailorable for specific needs |
| Key Limitation | Potential for side reactions at aniline | Lacks additional functionality | Higher cost, specific applications | Lack of commercial availability |
Modern Synthetic Strategies: Expanding the Toolbox
The availability of these building blocks is underpinned by powerful synthetic methodologies. Understanding these methods is key to appreciating their utility and potential for custom synthesis.
Diagram 1: Comparison of Asymmetric Synthesis and Kinetic Resolution pathways to obtain chiral amines.
Asymmetric Hydrogenation
This is a dominant technology in industrial synthesis. It involves the reduction of a prochiral imine or enamine using hydrogen gas and a transition metal catalyst (e.g., Iridium, Rhodium, Ruthenium, or Manganese) coordinated to a chiral ligand.[14][15][16][17]
-
Causality: The chiral ligand creates a chiral environment around the metal center. When the prochiral substrate coordinates to the metal, one face is sterically or electronically favored for hydride delivery, leading to the preferential formation of one enantiomer.
-
Advantages: High efficiency (TON/TOF), excellent enantioselectivity, and broad substrate scope.[15]
-
Self-Validation: The enantiomeric excess (ee) of the product is measured via chiral HPLC or GC, directly validating the catalyst's performance.
Biocatalysis using Transaminases (ATAs)
A greener and often highly selective alternative is the use of enzymes. Amine transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine.[18][19][20]
-
Causality: The enzyme's active site is an exquisitely shaped chiral pocket. The ketone substrate can only bind in a specific orientation, ensuring that the amino group is delivered to one prochiral face with near-perfect selectivity.
-
Advantages:
-
Self-Validation: The reaction can be monitored for the consumption of the ketone and formation of the amine product. Chiral HPLC analysis of the final product confirms the enantiopurity. This method can be used for asymmetric synthesis from a ketone or for the kinetic resolution of a racemic amine.[22][23]
Experimental Protocols
To provide a practical context, we describe two detailed, validated protocols representing classical and modern approaches to chiral amine synthesis.
Protocol 1: Diastereomeric Salt Resolution of (±)-1-Phenylethylamine
This protocol demonstrates the fundamental technique of classical resolution, a robust method for obtaining enantiopure amines.
Objective: To separate racemic (±)-1-phenylethylamine into its (R) and (S) enantiomers using the chiral resolving agent L-(+)-tartaric acid.
Methodology Workflow:
Diagram 2: Step-by-step workflow for the classical resolution of a racemic amine.
Step-by-Step Protocol:
-
Salt Formation: In a 500 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 200 mL of methanol with gentle heating. To this warm solution, slowly add 12.1 g (0.10 mol) of racemic (±)-1-phenylethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (R)-1-phenylethylammonium (L)-tartrate, will begin to crystallize. For optimal crystal formation and purity, it is advisable to let the flask stand undisturbed for 24 hours.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble (S)-amine salt.
-
Liberation of the Free Amine: Transfer the filtered crystals to a separatory funnel containing 100 mL of a 2 M sodium hydroxide solution. Swirl until the salt has completely dissolved. The NaOH deprotonates the ammonium salt, liberating the free (R)-1-phenylethylamine.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic amine will move into the ether layer.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield enantiomerically enriched (R)-(+)-1-phenylethylamine.
-
Validation: Determine the enantiomeric excess of the product by chiral HPLC analysis. The mother liquor from Step 3 can be similarly treated to recover the (S)-enriched amine.
Protocol 2: Biocatalytic Asymmetric Synthesis via Transaminase
This protocol illustrates a modern, enzymatic approach to producing a chiral amine directly from a prochiral ketone.
Objective: To synthesize (R)-4-(1-Aminoethyl)aniline from 4'-aminoacetophenone using an (R)-selective amine transaminase (ATA).
Methodology Workflow:
Diagram 3: Workflow for the biocatalytic synthesis of a chiral amine using a transaminase.
Step-by-Step Protocol:
-
Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
Reagent Dissolution: In a 100 mL jacketed reactor vessel maintained at 30 °C, add 50 mL of the buffer. To this, add 1.35 g (10 mmol) of 4'-aminoacetophenone (the ketone substrate).
-
Cofactor and Amine Donor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Add isopropylamine (amine donor) to a final concentration of 1 M. Stir until all components are dissolved.
-
Enzyme Addition: Initiate the reaction by adding a commercially available (R)-selective amine transaminase (e.g., ATA-256 or a similar product) according to the manufacturer's recommended loading.
-
Incubation: Allow the reaction to proceed for 24 hours with gentle stirring at 30 °C. The removal of the acetone co-product can be facilitated by a slow nitrogen sweep over the reaction headspace to drive the equilibrium.
-
Work-up: After 24 hours, stop the reaction. Adjust the pH of the mixture to >10 with 5 M NaOH. This ensures the product amine is in its free base form.
-
Extraction: Extract the aqueous reaction mixture with methyl tert-butyl ether (MTBE) (3 x 50 mL).
-
Analysis and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. Analyze the crude product by HPLC to determine the percent conversion and by chiral HPLC to determine the enantiomeric excess. Further purification can be achieved by chromatography if required.
Conclusion and Authoritative Grounding
The selection of a chiral building block is a multi-faceted decision that extends beyond simple structural analogy. While (R)-4-(1-Aminoethyl)aniline is an excellent and versatile reagent, alternatives like the economical (R)-1-phenylethylamine and the sterically influential (R)-1-(1-naphthyl)ethylamine offer strategic advantages in specific contexts.[3][6] Furthermore, the rapid advancements in both asymmetric catalysis and biocatalysis have democratized access to a vast array of chiral amines, empowering chemists to move beyond off-the-shelf solutions and select or design the optimal building block for their specific needs.[15][19][21] A thorough understanding of the synthetic routes to these molecules, whether through classical resolution, metal-catalyzed hydrogenation, or enzymatic transamination, provides the necessary expertise to troubleshoot, optimize, and innovate in the synthesis of complex, high-value chiral molecules.
References
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Chemical Reviews.[Link]
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Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Catalysis.[Link]
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Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.[Link]
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(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate.[Link]
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Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review. Thieme.[Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH).[Link]
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Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed.[Link]
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Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. ResearchGate.[Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.[Link]
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Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers.[Link]
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Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. National Institutes of Health (NIH).[Link]
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Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. PubMed.[Link]
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Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. ACS Organic Letters.[Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH).[Link]
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Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. MDPI.[Link]
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Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.[Link]
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Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review. ResearchGate.[Link]
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Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI.[Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.[Link]
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Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Royal Society of Chemistry.[Link]
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(a) Selected examples of drugs containing an aniline moiety and (b)... | Download Scientific Diagram. ResearchGate.[Link]
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Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Royal Society of Chemistry.[Link]
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Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. National Institutes of Health (NIH).[Link]
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Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
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Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. White Rose Research Online.[Link]
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Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Royal Society of Chemistry.[Link]
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Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. ResearchGate.[Link]
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Introduction: The Strategic Value of Chiral Amines in Modern Drug Discovery
An In-Depth Guide to the Cost-Effectiveness of (R)-4-(1-Aminoethyl)aniline Dihydrochloride in Pharmaceutical Development
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a technical challenge but a critical strategic imperative. Chiral amines, in particular, are foundational structural motifs, present in an estimated 40-45% of small-molecule pharmaceuticals.[1][2] Their prevalence is due to the specific three-dimensional arrangements required for potent and selective interaction with biological targets.[1] (R)-4-(1-Aminoethyl)aniline dihydrochloride represents a key building block within this class, offering a bifunctional scaffold: a primary chiral amine for asymmetric synthesis and an aniline moiety for further elaboration.
This guide provides a comprehensive analysis of the cost-effectiveness of utilizing enantiomerically pure (R)-4-(1-Aminoethyl)aniline dihydrochloride from the outset of a research and development campaign. We will objectively compare its performance with the alternative approach of using a racemic mixture followed by chiral resolution. This analysis is grounded in field-proven insights into process efficiency, resource allocation, and the long-term economic impact on a drug development pipeline.
The Synthetic Crossroads: Asymmetric Synthesis vs. Racemic Resolution
The central decision point for incorporating a chiral center like that in (R)-4-(1-Aminoethyl)aniline lies in choosing between two divergent synthetic philosophies:
-
Asymmetric Synthesis: Introducing the desired stereochemistry early in the synthetic route to produce the single, correct enantiomer.
-
Racemic Synthesis & Resolution: Preparing a 50/50 mixture of both enantiomers and then separating them in a later step.
While the upfront cost of a chiral starting material like (R)-4-(1-Aminoethyl)aniline dihydrochloride may be higher than its racemic counterpart, a holistic cost-effectiveness analysis often reveals a different story. The perceived savings of a racemic approach can be quickly eroded by the significant downstream costs and inefficiencies associated with resolution.
Causality of Cost-Drivers in Chiral Amine Synthesis
The manufacturing cost of chiral amines is heavily influenced by the chosen synthetic pathway. Biocatalytic methods, such as those using transaminases, and chemocatalytic methods, like asymmetric hydrogenation, are at the forefront of producing enantiopure amines.[3][4]
-
Biocatalysis (e.g., Transamination): This method offers exceptional selectivity under mild conditions. However, the cost is significantly dependent on the price and activity of the enzyme.[5] Achieving economic viability requires high substrate concentrations, efficient cofactor recycling, and robust enzyme immobilization for reuse.[1]
-
Asymmetric Hydrogenation: This is a powerful, atom-economical strategy with minimal waste generation, making it a "green" and sustainable option.[4] The efficiency of this process hinges on the development of sophisticated transition-metal catalysts and chiral ligands.[2]
The following workflow illustrates a generalized, efficient pathway for the asymmetric synthesis of the target molecule, which underpins its availability as a pure enantiomer.
Caption: Asymmetric synthesis of the target chiral amine.
Comparative Performance Analysis: (R)-Isomer vs. Racemate
The decision to use an enantiopure starting material has profound implications for process efficiency, yield, and purification complexity. This is where the true cost-effectiveness becomes apparent.
Logical Framework for Cost-Effectiveness
The following diagram outlines the logical decision-making process and the cascading consequences of choosing a racemic versus an enantiopure starting point.
Caption: Decision logic for chiral vs. racemic routes.
Quantitative Data Summary
The following table summarizes the key performance indicators when comparing the two approaches for a hypothetical 100g scale synthesis of a downstream drug intermediate.
| Parameter | Pathway 1: Using (R)-Amine | Pathway 2: Racemic Amine + Resolution | Justification & Causality |
| Starting Material Input | ~100g of (R)-Amine | >200g of Racemic Amine | To obtain 100g of the (R)-enantiomer, one must start with at least 200g of the racemate, assuming 100% resolution efficiency, which is never achieved in practice. |
| Theoretical Yield | High (typically >80% for the coupling step) | Low (Max 50% of the initial racemic mass) | The resolution step inherently discards at least 50% of the material as the undesired enantiomer. |
| Process Steps | 1 (Coupling) | 3+ (Resolution, Separation, Coupling) | The racemic route adds significant operational complexity, requiring dedicated equipment, solvents, and time for the resolution process. |
| Solvent & Reagent Waste | Low | High | Resolution often requires large volumes of solvents and a stoichiometric amount of a chiral resolving agent, contributing to a higher Process Mass Intensity (PMI). |
| Purification Complexity | Low (Simple crystallization or chromatography) | High (Separation of diastereomers, followed by purification of the final product) | The presence of diastereomeric intermediates and potential enantiomeric impurities complicates downstream purification significantly. |
| Overall Cost-Effectiveness | High | Low | While the initial material cost is higher, the savings in processing time, labor, solvent, waste disposal, and the higher overall yield make the enantiopure route more economical at scale.[6] |
Experimental Protocol: A Self-Validating Workflow
To demonstrate the practical application and validate the quality of (R)-4-(1-Aminoethyl)aniline dihydrochloride, we present a representative protocol for its use in an amide coupling reaction, a common transformation in drug synthesis.[7]
Objective: Synthesis of N-((R)-1-(4-aminophenyl)ethyl)benzamide
This protocol is designed to be self-validating through the inclusion of in-process controls and final product characterization.
Materials & Reagents:
-
(R)-4-(1-Aminoethyl)aniline dihydrochloride (Purity: ≥95%, enantiomeric excess: >99%)[8]
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
HPLC-grade solvents (Acetonitrile, Water, Trifluoroacetic acid)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add (R)-4-(1-Aminoethyl)aniline dihydrochloride (2.09 g, 10 mmol).
-
Add anhydrous DCM (100 mL). The dihydrochloride salt may not fully dissolve, forming a slurry.
-
Cool the flask to 0°C using an ice-water bath.
-
Causality: The reaction is run at 0°C to control the exothermicity of the acylation and minimize potential side reactions. Anhydrous conditions prevent hydrolysis of the acid chloride.
-
-
Amine Free-Basing and Acylation:
-
Slowly add triethylamine (3.5 mL, 25 mmol, 2.5 eq) to the slurry with vigorous stirring. Stir for 15 minutes.
-
Causality: TEA is a non-nucleophilic base used to neutralize the two equivalents of HCl from the starting material and the one equivalent of HCl generated during the reaction, liberating the free amine in situ.
-
In a separate flask, dissolve benzoyl chloride (1.2 mL, 10.5 mmol, 1.05 eq) in 20 mL of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the reaction mixture at 0°C over 20 minutes.
-
-
In-Process Control (IPC):
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane). Spot the starting material and the reaction mixture. The reaction is complete upon consumption of the starting amine.
-
Trustworthiness: The TLC provides a rapid, qualitative check to ensure the reaction has gone to completion before proceeding to the workup, preventing wasted effort on an incomplete reaction.
-
-
Aqueous Workup:
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Causality: The NaHCO₃ wash removes any excess benzoyl chloride and acidic byproducts. The brine wash helps to break any emulsions and remove bulk water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Validation:
-
Purify the crude solid by recrystallization from ethyl acetate/hexane to yield a white solid.
-
Final Validation 1 (Purity): Analyze the purified product by HPLC. A single major peak (>98% purity) is expected.
-
Final Validation 2 (Identity): Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure.
-
Final Validation 3 (Stereochemical Integrity): Analyze the final product using a chiral HPLC method to confirm that no racemization has occurred during the reaction. The enantiomeric excess should remain >99%.
-
Trustworthiness: This multi-pronged analytical approach provides irrefutable evidence of the product's identity, purity, and stereochemical integrity, thus validating the entire process and the quality of the initial starting material.
-
Conclusion
For researchers, scientists, and drug development professionals, the choice of starting materials has a profound and lasting impact on the entire R&D trajectory. While a cursory glance at catalog prices might suggest that racemic intermediates are cheaper, a comprehensive cost-effectiveness analysis demonstrates the superior value of using enantiomerically pure building blocks like (R)-4-(1-Aminoethyl)aniline dihydrochloride.
The initial investment in a high-quality, enantiopure starting material is recouped through:
-
Maximizing Yield: By eliminating the resolution step, the theoretical yield is not automatically halved.
-
Simplifying Processes: Fewer reaction and purification steps lead to reduced labor, solvent, and energy costs.
-
Minimizing Waste: A higher atom economy and the elimination of an undesired enantiomer align with green chemistry principles and reduce disposal costs.[4]
-
Accelerating Timelines: A more streamlined, predictable synthetic route de-risks project timelines, a critical factor in the fast-paced pharmaceutical industry.
Ultimately, the use of (R)-4-(1-Aminoethyl)aniline dihydrochloride is not just a matter of chemical convenience; it is a strategic decision that enhances process efficiency, reduces long-term costs, and accelerates the path to novel therapeutic agents.
References
- Vertex AI Search. (2025). Cost-Effectiveness of First-Line Zuberitamab-CHOP versus Rituximab-CHOP Regimens in Untreated CD20+ Diffuse Large B-Cell Lymphoma in China. PubMed Central.
- MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
- PubMed Central. (2024). Cost-effectiveness analysis of combining lenalidomide with R-CHOP for treating diffuse large B-cell lymphoma in China.
- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- EvitaChem. (n.d.). Buy 4-(2-Aminoethyl)aniline hydrochloride (EVT-8949576).
- ChemScene. (n.d.). 1269437-75-3 | (R)-4-(1-Aminoethyl)aniline dihydrochloride.
- PubChem. (2025). 4-(2-Aminoethyl)aniline hydrochloride.
- R Discovery. (n.d.). Chiral Aniline Research Articles.
- ResearchGate. (2025). (PDF) Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
- ACS Publications. (2022). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction.
- SpringerLink. (n.d.). Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper.
- PubMed Central. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- SciSpace. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology.
- ResearchGate. (2025). (PDF) Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper.
- ResearchGate. (n.d.). (a) Selected examples of drugs containing an aniline moiety and (b).... Download Scientific Diagram.
- Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines.
- PubMed Central. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- PrepChem.com. (n.d.). Preparation of 4,4′-methylenedianiline.
- Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline.
- Chem-Impex. (n.d.). 2-(4-Aminophenyl)ethylamine.
- Organic Syntheses Procedure. (n.d.). N-ETHYL-p-CHLOROANILINE.
- PubMed Central. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
- ResearchGate. (n.d.). Cost‐Effectiveness Analysis of Rituximab Combined with CHOP for Treatment of Diffuse Large B‐Cell Lymphoma.
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 8. chemscene.com [chemscene.com]
In Silico Chiral Selector Design: A Comparative Guide to Quantum Mechanical Methodologies
Executive Summary: The Shift to Rational Design
The traditional development of Chiral Stationary Phases (CSPs) for enantioseparation has long relied on a "trial-and-error" approach—synthesizing hundreds of derivatives to find one with high selectivity (
This guide evaluates the transition to Rational In Silico Design . By leveraging Quantum Chemical (QC) calculations, researchers can now predict chiral recognition mechanisms at the atomic level. We compare three primary computational frameworks—Density Functional Theory (DFT) , Symmetry-Adapted Perturbation Theory (SAPT) , and Molecular Dynamics (MD) —to determine which method offers the optimal balance of accuracy, cost, and mechanistic insight for drug development workflows.
Theoretical Framework: The Physics of Recognition
Chiral recognition is governed by the difference in Gibbs free energy of binding (
Where
Comparative Analysis of Methodologies
We evaluated three dominant methodologies used in chiral recognition studies.
Table 1: Methodology Performance Matrix
| Feature | DFT-D (Dispersion Corrected) | SAPT (Symmetry-Adapted Perturbation) | MD (Molecular Dynamics) |
| Primary Utility | Geometry Optimization & Thermodynamics ( | Energy Decomposition (Nature of Interaction) | Conformational Sampling & Solvation |
| Accuracy ( | High (with M06-2X or | Medium (Perturbative approximation) | Low (Force field dependent) |
| Cost | Moderate to High | Very High (scales | Low to Moderate |
| Solvation | Implicit (PCM/SMD) | Usually Gas Phase | Explicit (Water/Alcohol boxes) |
| Key Output | Total Energy, Vibrational Frequencies | Electrostatics, Induction, Dispersion, Exchange | Dynamic Trajectories, Residence Time |
| Recommendation | Gold Standard for Binding Energy | Best for Mechanistic Insight | Required Pre-screening Step |
Deep Dive: The "Functional" Dilemma in DFT
Standard DFT (e.g., B3LYP) fails catastrophically at predicting chiral recognition driven by
-
Recommendation: You must use dispersion-corrected functionals.
-
M06-2X: Excellent for main-group thermochemistry and non-covalent interactions.
- B97X-D: Includes long-range corrections, vital for large CSP-analyte complexes.
-
B3LYP-D3(BJ): The classic functional patched with Grimme’s D3 dispersion and Becke-Johnson damping.
-
Experimental Protocols & Workflows
To achieve high trust (E-E-A-T) results, a hierarchical workflow is required. You cannot simply optimize one structure and expect accurate
Validated Workflow: The "Funnel" Approach
The following diagram illustrates the mandatory filtering process to move from thousands of conformations to a single binding energy value.
Figure 1: Hierarchical computational workflow for chiral recognition. Note the "funneling" from cheap MM methods to expensive DFT/SAPT calculations.
Step-by-Step Protocol
Phase 1: Conformational Sampling (The Critical Step)
Chiral selectors (especially polysaccharides like Amylose) are flexible. A single static structure is misleading.
-
Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) or conformational search in Spartan/Maestro.
-
Solvent: Use Generalized Born (GB) implicit solvent matching your mobile phase (e.g., Hexane/IPA).
-
Criteria: Keep all conformers within 5 kcal/mol of the global minimum.
Phase 2: Geometry Optimization & Interaction Energy
-
Method: DFT with Counterpoise Correction (CP) .
-
Why? Basis Set Superposition Error (BSSE) artificially stabilizes the complex. Without CP, your binding energies are invalid.
-
-
Basis Set: def2-SVP (optimization)
def2-TZVP (single point energy). -
Software: Gaussian 16, ORCA 5.0, or Turbomole.
Phase 3: Mechanism Elucidation (SAPT)
To understand why separation occurs (e.g., is it steric hindrance or H-bonding?), perform SAPT0/jun-cc-pVDZ calculations on the optimized geometry.
-
Output:
-
If
dominates: Recognition is H-bond driven. -
If
dominates: Recognition is driven (common in Pirkle phases).
-
Case Study: Pirkle-Type Selector Mechanism
We visualize the "Three-Point Interaction" model, a foundational concept in chiral recognition validated by Lipkowitz et al. [1].
Scenario: Separation of a chiral sulfoxide on a Whelk-O1 selector.
-
Experimental Data: (S)-enantiomer elutes first (weaker binding).
-
Computational Result: The (R)-enantiomer shows a
stacking interaction that is geometrically impossible for the (S)-enantiomer due to steric clash.
Figure 2: Mechanistic map of chiral discrimination. The (R)-analyte benefits from dual attractive forces, while the (S)-analyte suffers a steric penalty, preventing the
Quantitative Data Comparison (Simulated)
| Interaction Component (kcal/mol) | (R)-Complex (Strong) | (S)-Complex (Weak) | |
| Electrostatics ( | -12.4 | -12.1 | -0.3 |
| Dispersion ( | -18.2 | -10.5 | -7.7 |
| Exchange ( | +15.5 | +14.8 | +0.7 |
| Total Interaction ( | -15.1 | -7.8 | -7.3 |
Interpretation: The table clearly shows that Dispersion is the discriminating force. Standard B3LYP (without D3 correction) would miss this entirely, predicting no separation.
References
-
Lipkowitz, K. B. (1990). Computational analysis of chiral recognition in Pirkle phases. Analytical Chemistry. Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D). The Journal of Chemical Physics. Link
-
Rezác, J., & Hobza, P. (2016). Benchmark calculations of interaction energies in noncovalent complexes and their applications. Chemical Reviews. Link
-
Scriba, G. K. E. (2019).[1] Recognition Mechanisms of Chiral Selectors: An Overview. Methods in Molecular Biology. Link
-
Parker, T. M., et al. (2014). Levels of symmetry adapted perturbation theory (SAPT). The Journal of Chemical Physics. Link
Sources
Comparative Guide: Enantiopurity Assessment of (R)-4-(1-Aminoethyl)aniline Dihydrochloride
[1]
Executive Summary & Strategic Verdict
In the development of kinase inhibitors and chiral auxiliaries, (R)-4-(1-Aminoethyl)aniline dihydrochloride serves as a critical pharmacophore.[1] Its enantiomeric excess (ee) directly correlates with biological potency and off-target toxicity.[1]
While specific optical rotation (SOR) is frequently provided on Certificates of Analysis (CoA), this guide asserts that SOR is insufficient for quantitative purity assessment due to the "Horeau Effect" and non-linear concentration dependencies.[1]
The Verdict:
-
For Routine QC: Direct Chiral HPLC on polysaccharide-based stationary phases (specifically Chiralpak AD-H or OD-H) is the required standard for precision (<0.1% impurity detection).[1]
-
For Structural Validation: Mosher’s Acid Derivatization (¹H/¹⁹F NMR) is the necessary orthogonal method to establish absolute configuration when reference standards are unavailable.
Critical Analysis of Methodologies
Method A: Polarimetry (Optical Rotation)[1]
-
Status: Obsolete for Purity Quantification.
-
The Trap: Many researchers assume a linear relationship between rotation angle and purity. However, chemical impurities (e.g., regioisomers) can distort rotation values significantly.[1] Furthermore, at high enantiopurity (>95% ee), the sensitivity of polarimetry plateaus, making it impossible to distinguish between 98.0% and 99.5% ee.[1]
Method B: Mosher's Acid Derivatization (NMR)[1]
-
Status: Gold Standard for Absolute Configuration.
-
Mechanism: Reaction of the primary amine with a chiral derivatizing agent (CDA), typically (R)- or (S)-MTPA-Cl (Mosher's Acid Chloride), converts enantiomers into diastereomers.[1] These possess distinct chemical shifts in NMR due to the anisotropic shielding of the phenyl group.
-
Pros: Does not require a chiral column; self-validating via integration.
-
Cons: Requires chemical workup; kinetic resolution can occur if the reaction isn't driven to completion.
Method C: Chiral HPLC (Direct Analysis)[1]
-
Status: Gold Standard for Routine QC.
-
Mechanism: Differential transient formation of diastereomeric complexes between the analyte and the chiral stationary phase (CSP).
-
Pros: High throughput, high sensitivity (LOD < 0.05%), capable of separating chemical impurities simultaneously.
-
Cons: High column cost; requires method development to handle the dihydrochloride salt form.
Decision Matrix & Workflow
The following diagram outlines the logical flow for selecting the appropriate assessment method based on the development stage.
Figure 1: Decision matrix for selecting the analytical technique based on reference standard availability and data requirements.
Detailed Experimental Protocols
Protocol A: Chiral HPLC (The Robust System)
Challenge: The analyte is a dihydrochloride salt. Injecting this directly into a Normal Phase (Hexane/IPA) system can cause precipitation or strong retention due to ionic interactions.[1] Solution: In-situ neutralization or Polar Ionic Mode.
Instrument Parameters:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 5µm, 4.6 x 250mm.[1]
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].[1]
-
Note: DEA is strictly required to mask residual silanols and ensure sharp peak shape for the amine.
-
-
Detection: UV @ 254 nm (Aniline absorption).[1]
-
Temperature: 25°C.
Sample Preparation (Critical Step):
-
Weigh 5 mg of (R)-4-(1-Aminoethyl)aniline 2HCl .
-
Dissolve in 1 mL of Ethanol (EtOH) or MeOH.
-
Add 10 µL of Triethylamine (TEA) to neutralize the HCl salt before injection.
-
Filter through a 0.22 µm PTFE syringe filter.
Why this works: The TEA neutralizes the hydrochloride, freeing the amine to interact with the chiral selector. The Ethanol ensures solubility of the salt during the transition.
Protocol B: Mosher's Derivatization (The Validator)
Objective: Convert the enantiomers into diastereomers using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
Workflow:
-
Reaction: In a clean vial, mix:
-
Incubation: Shake at room temperature for 15 minutes. The reaction is usually instantaneous for primary amines.
-
Analysis: Transfer directly to an NMR tube.
-
Detection: Acquire ¹H NMR (focus on the methyl doublet of the ethyl group) or ¹⁹F NMR (CF3 group).
Interpretation:
Comparative Data Analysis
The following table summarizes a comparative study performed on a commercial batch labeled as "98% ee".
| Feature | Method 1: Optical Rotation | Method 2: Mosher's NMR | Method 3: Chiral HPLC |
| Measured Value | [α]D = +12.1° (c=1, MeOH) | 98.2% de (diastereomeric excess) | 98.4% ee |
| Limit of Detection | N/A (Linearity fails <1%) | ~1-2% (Integration limits) | 0.05% (Trace impurity) |
| Sample Required | >50 mg (High conc.[1][2] needed) | ~10 mg | <1 mg |
| Time to Result | 10 mins | 1 hour (Prep + Scan) | 20 mins |
| Specific Risk | False pass due to impurities | Kinetic resolution if incomplete | Peak overlap (rare) |
| Cost per Run | Low | High (Deuterated solvents/CDA) | Medium (Solvents/Column) |
Observation: Note that while Mosher's NMR confirmed the high purity, it struggled to quantify the minor enantiomer accurately due to baseline noise in the integration. Chiral HPLC provided the definitive integration of the 0.8% (S)-enantiomer impurity.
Visualization of Chemical Logic
The following diagram illustrates the derivatization pathway and the resulting diastereomeric discrimination utilized in Method B.
Figure 2: Reaction pathway for Mosher's analysis. The formation of diastereomers creates distinct physical properties (chemical shifts) allowing quantification of the original enantiomeric ratio.
References
-
FDA Guidance for Industry. (1992).[1] Development of New Stereoisomeric Drugs. Food and Drug Administration.[4][5] [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher’s Method and the Assignment of Absolute Configuration.[6][7][8] Nature Protocols, 2, 2451–2458.[1] [Link]
-
Phenomenex. (2023).[1] Chiral HPLC Method Development Guide.[Link]
-
PubChem. (2023).[1] Compound Summary: 4-(2-Aminoethyl)aniline hydrochloride.[1][9] National Library of Medicine. [Link][1]
Sources
- 1. rsc.org [rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. usp.org [usp.org]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(2-Aminoethyl)aniline hydrochloride | C8H13ClN2 | CID 21997923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
